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  • Product: 1,4-Bis(2-hydroxyethoxy)-2-butyne
  • CAS: 32167-31-0

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne

An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes technical data with practical insights to serve as a definitive resource.

Introduction: A Molecule of Versatile Functionality

1,4-Bis(2-hydroxyethoxy)-2-butyne, commonly referred to as BEO, is a diol featuring a central alkyne functional group. This unique structure, combining hydrophilic hydroxyethoxy chains with a reactive carbon-carbon triple bond, imparts a versatile chemical character, making it a valuable intermediate in a wide array of chemical syntheses.[1] Its primary applications span from being a critical component in the electroplating industry to a precursor for specialty polymers and surfactants.[2][3] This guide delves into the core scientific principles governing its behavior and utility, offering a robust framework for its application in research and development.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise molecular identity. The structural arrangement of 1,4-Bis(2-hydroxyethoxy)-2-butyne is key to its reactivity and physical characteristics.

Chemical Structure

The molecule consists of a four-carbon butyne chain with ethoxy groups at the 1 and 4 positions, each terminated by a primary hydroxyl group.

Caption: 2D structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Chemical Identifiers

For unambiguous identification and literature retrieval, a standardized set of identifiers is crucial.

IdentifierValueSource
CAS Number 1606-85-5[2][4]
IUPAC Name 2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol[2]
Molecular Formula C₈H₁₄O₄[2][4][5]
Molecular Weight 174.19 g/mol [2][4][5]
EINECS Number 216-526-0[2][4]
Synonyms BEO, Ferasine, 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether[2][3][6]

Physicochemical Properties: A Quantitative Profile

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and handling requirements.

Physical Properties

These properties are essential for process design, formulation development, and safety assessments.

PropertyValueSource
Appearance Clear yellow to brown viscous liquid[3][4][6]
Boiling Point 322.1 °C at 760 mmHg; 71-72 °C at 1 Torr[6][7]
Density 1.144 g/mL at 25 °C[4][5][8]
Refractive Index n20/D 1.485[4][5][6]
Flash Point >110 °C (>230 °F)[5][6][8]
Solubility Miscible with water and acids in all proportions[3]
Vapor Pressure 2.28E-05 mmHg at 25°C[6][7]
Chemical Properties

These intrinsic properties are determined by the molecule's structure and are fundamental to its chemical reactivity.

PropertyValueSource
pKa (Predicted) 13.95 ± 0.10[5][7][8]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 6[7]
LogP -0.99240[7]

The presence of two hydroxyl groups makes the molecule a hydrogen bond donor, contributing to its miscibility with water.[3] The four oxygen atoms act as hydrogen bond acceptors. The negative LogP value further confirms its hydrophilic nature.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. PubChem and other chemical databases provide access to spectral data for 1,4-Bis(2-hydroxyethoxy)-2-butyne.[2]

Spectroscopic Data Summary
  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The spectrum for this molecule is available in public databases.[2][9]

  • ¹³C NMR: The carbon NMR provides information on the different carbon environments within the molecule.[9]

  • Infrared (IR) Spectroscopy: IR spectra, available as both FTIR and ATR-IR, reveal the presence of characteristic functional groups, such as O-H stretching from the hydroxyl groups and C≡C stretching from the alkyne bond.[2]

  • Mass Spectrometry (MS): GC-MS data indicates a top peak at an m/z of 69, which can be used for identification in complex mixtures.[2][10]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a self-validating system for the structural confirmation of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Objective: To acquire and interpret the ¹H NMR spectrum to verify the molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O is suitable due to the compound's water miscibility and allows for the exchange of the hydroxyl protons, causing their signal to disappear, which can be a useful diagnostic tool.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz).

    • Calibrate the instrument and shim the magnetic field to ensure high resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

  • Interpretation:

    • Chemical Shifts (δ): Analyze the position of the signals. The methylene protons adjacent to the ether oxygens (C-CH₂-O) and the hydroxyl groups (O-CH₂-C) will have distinct chemical shifts. The protons of the CH₂ groups in the ethoxy chain will also be distinguishable.

    • Integration: The integral of each signal should be proportional to the number of protons it represents.

    • Splitting Patterns: Analyze the multiplicity of the signals (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

Caption: Standard workflow for NMR-based structural verification.

Synthesis and Reactivity

Understanding the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne is essential for its production and for appreciating its role as a chemical intermediate.

Synthesis Pathway

The compound is typically synthesized via the ethoxylation of 2-butyne-1,4-diol. This process involves the reaction of butynediol with ethylene oxide.[8] An alternative synthesis route involves using 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether as a starting material.[4][11]

Synthesis_Pathway Butynediol 2-Butyne-1,4-diol Intermediate Ethoxylation Reaction Butynediol->Intermediate Epoxyethane Ethylene Oxide Epoxyethane->Intermediate Product 1,4-Bis(2-hydroxyethoxy)-2-butyne Intermediate->Product

Caption: Simplified synthesis pathway via ethoxylation.

Chemical Reactivity

The dual functionality of 1,4-Bis(2-hydroxyethoxy)-2-butyne is the cornerstone of its utility.[1]

  • Hydroxyl Groups (-OH): These terminal groups are reactive sites for esterification, etherification, and polymerization reactions, allowing the molecule to be incorporated into larger structures like polyesters and polyurethanes.[1][3]

  • Alkyne Group (C≡C): The internal triple bond can undergo various addition reactions. This includes hydrogenation to form the corresponding alkene or alkane, halogenation, and participation in cycloaddition reactions. This functionality is particularly valuable in creating complex molecular architectures.[1]

Industrial and Research Applications

The unique properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne have led to its use in several specialized fields.

  • Electroplating: It serves as a long-acting brightener and leveling agent in nickel electroplating baths.[3][4][11] Its presence in the plating solution helps to refine the grain size of the nickel coating, resulting in a brighter and more uniform finish.[8]

  • Polymer Chemistry: The diol functionality makes it a useful monomer or chain extender in the synthesis of specialty polymers. The rigid alkyne unit can be incorporated into polymer backbones to enhance thermal stability or to provide a site for further functionalization.[1]

  • Surfactant Precursor: It can be used as a building block for novel non-ionic surfactants. Its structure provides a hydrophilic component (the hydroxyethoxy groups) and a hydrophobic core (the butyne chain), a combination that is fundamental to surfactant activity.[12][13][14]

  • Corrosion Inhibition: It has been shown to act as a corrosion inhibitor for metals in acidic environments.[3]

  • Other Applications: It is also used in the dyeing of acrylic fibers and in the manufacturing of certain herbicides, textile additives, and plasticizers.[3][4][11]

Safety and Handling

Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Safety Profile
Hazard InformationDetailsSource
Hazard Codes Xi (Irritant)[4]
Risk Statements R36/37/38: Irritating to eyes, respiratory system, and skin[4][6]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.[4][6]
WGK (Germany) 3 (Highly hazardous to water)[4]
Storage and Handling Recommendations
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] Some sources recommend storage under an inert gas as the compound may be air sensitive.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or under a chemical fume hood.

Conclusion

1,4-Bis(2-hydroxyethoxy)-2-butyne is a highly versatile and functionalized molecule with significant utility in industrial and research settings. Its combination of a reactive alkyne core and terminal hydroxyl groups allows for its use as a brightener in electroplating, a monomer in polymer synthesis, and a precursor for advanced materials. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity, as detailed in this guide, is essential for leveraging its full potential in chemical innovation.

References

  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. Retrieved from [Link]

  • Wang, X., Bian, Q., Zhi, L., Zhuo, Y., & Guo, L. (2023). Synthesis, Characterization, and Interfacial Properties of Butynediol Ethoxylate-Based Tetrasiloxanes as Low-Foam Surfactants. Langmuir. Retrieved from [Link]

  • Wang, X., Bian, Q., Zhi, L., Zhuo, Y., & Guo, L. (2023). Synthesis, Characterization, and Interfacial Properties of Butynediol Ethoxylate-Based Tetrasiloxanes as Low-Foam Surfactants. PubMed. Retrieved from [Link]

  • GlobalChemMall. (n.d.). The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Interfacial Properties of Butynediol Ethoxylate-Based Tetrasiloxanes as Low-Foam Surfactants | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link]

  • Google Patents. (2017). US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). 1606-85-5,1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Butyne Diol EO. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1954). Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. Retrieved from [Link]

  • GlobalChemMall. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link]

Sources

Exploratory

1,4-Bis(2-hydroxyethoxy)-2-butyne CAS number 1606-85-5 data sheet

An In-Depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS 1606-85-5) Prepared by: Gemini, Senior Application Scientist Introduction: A Multifunctional Building Block 1,4-Bis(2-hydroxyethoxy)-2-butyne, commonl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS 1606-85-5)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifunctional Building Block

1,4-Bis(2-hydroxyethoxy)-2-butyne, commonly referred to as Butynediol Ethoxylate (BEO), is a viscous liquid distinguished by its unique molecular architecture.[1][2] With the CAS number 1606-85-5, this compound integrates a central alkyne functionality with two terminal primary alcohol groups, imparted by ethoxylation.[3] This bifunctional nature—a reactive triple bond and two hydroxyl moieties—renders it a highly versatile intermediate in various industrial and research applications.[3] While its primary commercial role is as a critical component in nickel electroplating baths, its utility extends to polymer synthesis, corrosion inhibition, and as a precursor for specialized organic molecules.[2][4] This guide provides a comprehensive technical overview for researchers, chemists, and material scientists, detailing its synthesis, properties, mechanisms of action, and key experimental protocols.

Physicochemical and Spectroscopic Profile

The compound is typically a clear yellow to brown viscous liquid, stable under standard storage conditions in a cool, dry, well-ventilated area away from incompatible substances.[5][1][6] Its key physical and chemical properties are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1606-85-5[4][7]
Molecular Formula C₈H₁₄O₄[4][7]
Molecular Weight 174.19 g/mol [4]
Appearance Clear yellow to brown viscous liquid[1][2]
Density ~1.144 g/mL at 25 °C[8][9]
Refractive Index (n²⁰/D) ~1.485[1][8]
Boiling Point 71-72 °C at 1 Torr[1]
Flash Point >110 °C (>230 °F)[1][9]
Solubility Miscible with water[2]
EINECS Number 216-526-0[5][4]
Predicted Spectroscopic Characteristics

While specific spectral data is not widely published in public databases, the structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne allows for the confident prediction of its key spectroscopic features, which are essential for quality control and reaction monitoring.

  • ¹H NMR: Due to the molecule's symmetry, three distinct signals are expected:

    • A triplet corresponding to the two hydroxyl protons (-OH).

    • A multiplet for the eight methylene protons adjacent to the oxygen atoms (-O-CH₂-CH₂-OH).

    • A singlet for the four methylene protons adjacent to the alkyne group (-C≡C-CH₂-O-).

  • ¹³C NMR: Three signals are predicted due to symmetry:

    • A signal for the two equivalent alkyne carbons (-C≡C-).

    • A signal for the carbons of the -O-CH₂-CH₂-OH groups.

    • A signal for the carbons of the -C≡C-CH₂-O- groups.

  • FT-IR Spectroscopy: Key absorption bands would confirm the presence of its principal functional groups:

    • A broad O-H stretching band around 3300-3400 cm⁻¹.

    • A weak C≡C stretching band near 2100-2200 cm⁻¹ (this may be absent or very weak due to the symmetric substitution of the alkyne).

    • Strong C-O stretching bands in the 1050-1150 cm⁻¹ region.

    • C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

Synthesis Pathway: Ethoxylation of Butynediol

The primary industrial synthesis route for 1,4-Bis(2-hydroxyethoxy)-2-butyne is the ethoxylation of 2-butyne-1,4-diol.[9][10] This process involves the base-catalyzed ring-opening reaction of ethylene oxide with the hydroxyl groups of the starting diol.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product butynediol 2-Butyne-1,4-diol catalyst Base Catalyst (e.g., KOH, NaOH) ethylene_oxide Ethylene Oxide (2 eq.) product 1,4-Bis(2-hydroxyethoxy)-2-butyne catalyst->product Ethoxylation

Caption: Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne via ethoxylation.

The causality is straightforward: the basic catalyst deprotonates the hydroxyl group of 2-butyne-1,4-diol, creating a nucleophilic alkoxide. This alkoxide then attacks a molecule of ethylene oxide in a classic Sₙ2 ring-opening reaction. The resulting intermediate is subsequently protonated. The process occurs at both ends of the butynediol molecule to yield the final di-ethoxylated product. Controlling the stoichiometry of ethylene oxide is critical to prevent further polymerization (polyethoxylation).

Core Applications & Mechanism of Action

Nickel Electroplating: A Class II Brightener

The most significant application of this compound is as a brightener and leveling agent in nickel electroplating baths.[5][2][9][10] It functions as a "Class II" or "long-term" brightener, which are carrier brighteners that provide the primary brightening effect and are consumed during the plating process.

Mechanism of Action: During electroplating, the 1,4-Bis(2-hydroxyethoxy)-2-butyne molecule adsorbs onto the cathode surface, particularly at high-current-density areas (peaks and asperities). The alkyne group is the electrochemically active center. It undergoes reduction at the cathode surface and is incorporated into the growing nickel deposit. This controlled incorporation disrupts the normal columnar growth of nickel crystals, leading to a much finer, more compact grain structure.[10] This grain refinement is the source of the bright, lustrous finish. The ethoxy groups enhance the molecule's solubility and stability in the aqueous plating bath.

Electroplating_Workflow cluster_bath Nickel Plating Bath cluster_cathode Cathode Surface (Substrate) Ni_ions Ni²⁺ Ions Adsorption BEO Adsorption on High-Points BEO 1,4-Bis(2-hydroxyethoxy)-2-butyne (Brightener) BEO->Adsorption Additives Other Additives (e.g., Saccharin) Reduction Reduction of Ni²⁺ & BEO Incorporation of Fragments Adsorption->Reduction Grain_Refinement Fine-Grained Nickel Deposit Reduction->Grain_Refinement Bright_Finish Bright, Leveled Nickel Coating Grain_Refinement->Bright_Finish

Caption: Role of the molecule in the nickel electroplating process.

Polymer Chemistry and Organic Synthesis

The dual functionality of 1,4-Bis(2-hydroxyethoxy)-2-butyne makes it a valuable monomer and intermediate.[3]

  • Polymer Synthesis: The two hydroxyl groups can undergo polycondensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively. The alkyne unit in the polymer backbone can be used for subsequent modifications, such as cross-linking or functionalization via "click chemistry" reactions.[3]

  • Chemical Intermediate: The alkyne can participate in various addition reactions (e.g., hydrogenation, halogenation), while the hydroxyl groups can be converted to other functional groups (e.g., ethers, esters), making it a versatile starting material for more complex molecules.[3]

Safety & Handling Protocol

This compound requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][6][11]

Safety and Hazard Information
Hazard TypeGHS Classification & Precautionary StatementsSource(s)
Acute Toxicity H302: Harmful if swallowed.[1][11]
Irritation Causes eye, skin, and respiratory tract irritation.[6]
Handling P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][11]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes.[6][11]
First Aid (Skin) Wash off with soap and plenty of water.[6][11]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[1][6]
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[11]

Experimental Protocol: Quality Control via Gas Chromatography (GC)

To ensure the purity of 1,4-Bis(2-hydroxyethoxy)-2-butyne, particularly its suitability for high-performance applications like electroplating, gas chromatography is an essential quality control method. This protocol outlines a self-validating system for assessing purity.

Objective: To determine the purity of a sample of 1,4-Bis(2-hydroxyethoxy)-2-butyne and identify potential impurities such as the starting material (2-butyne-1,4-diol) or over-ethoxylated byproducts.

Materials & Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary Column (e.g., DB-5 or equivalent, 30m x 0.25mm x 0.25µm).

  • High-purity carrier gas (Helium or Hydrogen).

  • Sample of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

  • High-purity solvent for dilution (e.g., Acetone or Methanol).

  • Volumetric flasks and micropipettes.

Step-by-Step Methodology:

  • Sample Preparation (Causality: Dilution for On-Column Compatibility):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dilute to the mark with acetone. This creates a ~1% solution, which is an appropriate concentration to avoid overloading the column and detector.

    • Mix thoroughly until the sample is fully dissolved.

  • Instrument Setup (Causality: Optimized for Analyte Separation):

    • Injector: Set to 250 °C. A high temperature ensures rapid volatilization of the viscous sample.

    • Detector (FID): Set to 280 °C. Ensures that all eluted components are combusted for accurate detection.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes. (Allows for solvent elution).

      • Ramp: Increase by 10 °C/min to 250 °C. (Separates components based on boiling point and polarity).

      • Final Hold: Hold at 250 °C for 5 minutes. (Ensures all high-boiling components elute).

    • Carrier Gas Flow: Set to a constant flow of ~1.5 mL/min.

  • System Validation (Trustworthiness: Ensuring Data Integrity):

    • Inject a solvent blank (acetone) to ensure the system is clean and free of ghost peaks.

    • If available, inject a certified reference standard of 1,4-Bis(2-hydroxyethoxy)-2-butyne to determine its exact retention time.

    • Inject a spiked sample containing known impurities (e.g., 2-butyne-1,4-diol) to confirm their retention times relative to the main peak.

  • Sample Analysis:

    • Inject 1 µL of the prepared sample solution into the GC.

    • Start the data acquisition.

  • Data Interpretation:

    • Identify the main peak corresponding to 1,4-Bis(2-hydroxyethoxy)-2-butyne based on the reference standard's retention time.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify impurity peaks by comparing their retention times to those of known standards. The starting material, 2-butyne-1,4-diol, will have a significantly shorter retention time. Over-ethoxylated species will have longer retention times.

References

  • Material Safety Data Sheet - Cole-Parmer. [Link]

  • China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. [Link]

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne | C8H14O4 | CID 62411 - PubChem. [Link]

  • The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. [Link]

  • Butynediol Ethoxylate | CAS#:1606-85-5 | Chemsrc. [Link]

  • Butyne Diol EO - Mallak Specialties Pvt Ltd. [Link]

Sources

Foundational

An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Structure, Synthesis, and Applications for Advanced Research

This guide provides a comprehensive technical overview of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a versatile chemical intermediate with significant potential for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a versatile chemical intermediate with significant potential for researchers, scientists, and professionals in drug development. This document delves into its molecular characteristics, synthesis protocols, and diverse applications, grounding all claims in authoritative references.

Executive Summary

1,4-Bis(2-hydroxyethoxy)-2-butyne, commonly referred to as BEO, is a diol featuring a central alkyne functional group. This unique structure, with its combination of reactive hydroxyl groups and a modifiable triple bond, makes it a valuable building block in various fields of chemical synthesis. While its primary industrial application has been in nickel electroplating, its utility extends to polymer chemistry, surfactant development, and as a scaffold in the synthesis of more complex molecules, presenting intriguing possibilities for medicinal chemistry and drug delivery. This guide will provide the foundational knowledge necessary to explore and leverage the potential of this compound.

Molecular Structure and Physicochemical Properties

The structural foundation of 1,4-Bis(2-hydroxyethoxy)-2-butyne is a four-carbon chain with a triple bond between the second and third carbon atoms (2-butyne). At each end of this C4 backbone, an ether linkage connects to a 2-hydroxyethoxy group (-OCH₂CH₂OH). This arrangement results in a symmetrical molecule with two primary alcohol functionalities.

The IUPAC name for this compound is 2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol. Its key identifiers and properties are summarized in the table below.

PropertyValueReferences
CAS Number 1606-85-5[1][2][3][4][5]
Molecular Formula C₈H₁₄O₄[1][2][3][4][6]
Molecular Weight 174.19 g/mol [1][2][3][6]
Appearance Clear yellow to brown viscous liquid[1]
Density 1.144 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.485[1][2]
Boiling Point 225.17 °C (estimated)[1]
EINECS Number 216-526-0[1][3]

Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne

The most common and industrially significant method for synthesizing 1,4-Bis(2-hydroxyethoxy)-2-butyne is the ethoxylation of 2-butyne-1,4-diol. This process is a specific application of the broader class of reactions known as Williamson ether synthesis.

The Underlying Chemistry: Williamson Ether Synthesis and Ethoxylation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an Sₙ2 reaction between an alkoxide ion and a primary alkyl halide or other electrophile with a good leaving group.

In the context of producing 1,4-Bis(2-hydroxyethoxy)-2-butyne, the substrate is 2-butyne-1,4-diol, and the electrophile is ethylene oxide. The diol is first deprotonated with a base, typically a hydroxide such as potassium hydroxide (KOH), to form a more nucleophilic alkoxide. This alkoxide then attacks the strained three-membered ring of ethylene oxide, leading to ring-opening and the formation of the 2-hydroxyethoxy group. Since the starting material is a diol, this process occurs at both ends of the molecule.

The causality behind this choice of reactants lies in their industrial availability and the efficiency of the reaction. 2-Butyne-1,4-diol is readily produced from the reaction of acetylene with formaldehyde.[7] Ethylene oxide is a fundamental building block in the chemical industry. The ring strain of ethylene oxide makes it an excellent electrophile for this type of nucleophilic attack.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 2-Butyne-1,4-diol 2-Butyne-1,4-diol Deprotonation Deprotonation 2-Butyne-1,4-diol->Deprotonation Reacts with Ethylene Oxide Ethylene Oxide Nucleophilic Attack Nucleophilic Attack Ethylene Oxide->Nucleophilic Attack Attacked by alkoxide Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Deprotonation Deprotonation->Nucleophilic Attack Forms alkoxide Protonation Protonation Nucleophilic Attack->Protonation Ring-opening 1,4-Bis(2-hydroxyethoxy)-2-butyne 1,4-Bis(2-hydroxyethoxy)-2-butyne Protonation->1,4-Bis(2-hydroxyethoxy)-2-butyne Yields

Caption: Conceptual workflow for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne.
Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation of the industrial synthesis. It is crucial that any laboratory execution of this synthesis is performed with appropriate safety measures, particularly concerning the handling of ethylene oxide.

Materials:

  • 2-Butyne-1,4-diol

  • Potassium hydroxide (catalyst)

  • Ethylene oxide

  • Nitrogen gas (for inert atmosphere)

  • Suitable reaction vessel (pressure reactor)

Procedure:

  • Reactor Preparation: The reaction vessel is charged with 2-butyne-1,4-diol and a catalytic amount of potassium hydroxide.

  • Inerting: The reactor is purged with nitrogen to remove air and moisture, preventing unwanted side reactions.

  • Heating: The mixture is heated to the reaction temperature, typically around 180°C.

  • Ethylene Oxide Addition: Ethylene oxide is carefully introduced into the reactor under pressure (1-2 bar). This addition is highly exothermic and requires strict temperature control to prevent thermal runaway.

  • Reaction Monitoring: The reaction is monitored until the desired degree of ethoxylation is achieved. This can be tracked by measuring the uptake of ethylene oxide.

  • Neutralization and Purification: After the reaction is complete, the catalyst is neutralized. The crude product is then purified, typically through vacuum distillation, to remove any unreacted starting materials and byproducts.

Applications in Research and Development

The bifunctional nature of 1,4-Bis(2-hydroxyethoxy)-2-butyne provides a platform for a variety of chemical transformations, making it a molecule of interest beyond its use in electroplating.

G cluster_reactions Potential Reactions and Applications BEO 1,4-Bis(2-hydroxyethoxy)-2-butyne Hydroxyl Groups Alkyne Group Polymerization Polymerization (Polyesters, Polyethers) BEO:oh->Polymerization Esterification Esterification BEO:oh->Esterification ClickChemistry Click Chemistry (e.g., CuAAC) BEO:alkyne->ClickChemistry DrugDelivery Drug Delivery Systems Polymerization->DrugDelivery BioactiveScaffolds Bioactive Scaffolds ClickChemistry->BioactiveScaffolds

Caption: Reactivity and potential applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne.
Polymer Synthesis

The two primary hydroxyl groups allow 1,4-Bis(2-hydroxyethoxy)-2-butyne to act as a diol monomer in polymerization reactions. It can undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters, or with other suitable monomers to create polyethers. The presence of the alkyne group within the polymer backbone is a key feature, imparting rigidity and offering sites for post-polymerization modification.

For drug development professionals, this is of particular interest for creating novel drug delivery systems. The alkyne functionalities can be used to attach targeting ligands, imaging agents, or drug molecules via "click chemistry," a set of highly efficient and specific reactions.

Surfactant Development

The molecular structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne, with its hydrophilic hydroxyethoxy tails and a more hydrophobic alkyne core, makes it a precursor for non-ionic surfactants.[8] Further modification of the hydroxyl groups can tune the hydrophilic-lipophilic balance (HLB) to suit specific applications.

Intermediate in Fine Chemical Synthesis

The dual reactivity of the hydroxyl and alkyne groups makes this compound a versatile intermediate.[8] The hydroxyl groups can be protected while the alkyne undergoes reactions such as hydrogenation, halogenation, or cycloadditions. Alternatively, the alkyne can be preserved while the hydroxyl groups are converted to other functionalities, such as halides or esters, to facilitate subsequent coupling reactions.

In medicinal chemistry, the butyne scaffold can be seen as a rigid linker to which pharmacophores can be attached. The defined geometry of the alkyne group can help in controlling the spatial orientation of different parts of a molecule, which is critical for its interaction with biological targets.

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, typical spectroscopic data for 1,4-Bis(2-hydroxyethoxy)-2-butyne would show characteristic signals. PubChem provides access to representative spectral data.[6]

  • ¹H NMR: One would expect to see signals for the methylene protons adjacent to the ether oxygen (O-CH₂ -C≡), the methylene protons of the hydroxyethoxy group (O-CH₂ -CH₂ -OH), and the hydroxyl protons (which may be broad and exchangeable).

  • ¹³C NMR: Characteristic signals would include those for the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the ethoxy groups.

  • IR Spectroscopy: Key absorbances would be a broad peak around 3400 cm⁻¹ corresponding to the O-H stretch, C-H stretching peaks around 2900 cm⁻¹, and a C-O stretching peak for the ether linkage around 1100 cm⁻¹. The alkyne C≡C stretch may be weak or absent due to the symmetry of the molecule.

Safety and Handling

As with any chemical reagent, proper handling of 1,4-Bis(2-hydroxyethoxy)-2-butyne is essential. It is known to cause skin and eye irritation.[9] Inhalation may lead to respiratory tract irritation.[9] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

General Handling Recommendations:

  • Use in a well-ventilated area or with a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[5][9]

  • Facilities should be equipped with an eyewash station and a safety shower.[9]

Conclusion

1,4-Bis(2-hydroxyethoxy)-2-butyne is a molecule with a rich chemistry that extends far beyond its established industrial uses. For researchers in drug development and advanced materials, its well-defined structure and dual reactivity offer a versatile platform for innovation. From creating functional polymers for drug delivery to serving as a rigid scaffold for new therapeutic agents, the potential applications are numerous. A thorough understanding of its properties and synthesis, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link][6]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Bis(2-Hydroxyethoxy)-2-Butyne. Retrieved from [Link][9]

  • Jinan Future chemical Co.,Ltd. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. Retrieved from [Link][3]

  • Hebei Maison Chemical Co., Ltd. (n.d.). China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. Retrieved from [Link][10]

  • GlobalChem. (n.d.). The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. Retrieved from [Link][11]

  • PubChem. (n.d.). 2-Butyne-1,4-diol. Retrieved from [Link][7]

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Exploratory

A Spectroscopic Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a key intermediate in various industrial applications, including as a brightener in...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a key intermediate in various industrial applications, including as a brightener in nickel electroplating.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive understanding of the molecule's structure and spectroscopic behavior.

Molecular Structure and Overview

1,4-Bis(2-hydroxyethoxy)-2-butyne is a symmetrical molecule featuring a central alkyne functional group flanked by two hydroxyethoxy chains. This unique structure, with its combination of hydroxyl, ether, and alkyne moieties, gives rise to a distinct spectroscopic fingerprint.[3] Understanding these characteristic signals is paramount for quality control, reaction monitoring, and further synthetic modifications.

Molecular Structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne cluster_0 C1 HO-CH2(a)-CH2(b)-O-CH2(c)-C≡ C2 C-CH2(c)-O-CH2(b)-CH2(a)-OH C1->C2 NMR Workflow A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Centrifugation (for viscous samples) C->D E Locking and Shimming D->E F Data Acquisition (¹H and ¹³C) E->F G Data Processing and Analysis F->G

A generalized workflow for NMR sample preparation and analysis.
¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1,4-Bis(2-hydroxyethoxy)-2-butyne is expected to show three distinct signals corresponding to the three unique proton environments in the molecule's symmetrical structure.

Signal Label Observed Chemical Shift (ppm) Multiplicity Integration Assignment
(a)~3.5Triplet4H-CH₂-OH
(b)~3.6Triplet4H-O-CH₂-
(c)~4.2Singlet4H-O-CH₂-C≡
  • -CH₂(c)- (Propargylic Protons): The protons on the carbons adjacent to the alkyne and the ether oxygen appear as a singlet at approximately 4.2 ppm. The singlet nature arises from the absence of adjacent protons for coupling. The deshielding effect of both the electronegative oxygen and the magnetically anisotropic alkyne group results in a downfield chemical shift.

  • -CH₂(b)- (Ether Protons): The protons on the carbon adjacent to the ether oxygen and the hydroxyl-bearing carbon appear as a triplet around 3.6 ppm. These protons are coupled to the adjacent -CH₂(a) protons.

  • -CH₂(a)- (Alcohol Protons): The protons on the carbon directly bonded to the hydroxyl group resonate as a triplet at about 3.5 ppm, coupled to the neighboring -CH₂(b) protons.

The hydroxyl (-OH) proton signal can be variable and may appear as a broad singlet. Its chemical shift is dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments.

Observed Chemical Shift (ppm) Assignment
~58-O-C H₂-C≡
~60HO-C H₂-
~70-O-C H₂-CH₂-
~82-C≡C -
  • Alkynyl Carbons (-C≡C-): Due to the sp-hybridization, these carbons appear in a characteristic downfield region around 82 ppm.

  • Ether and Alcohol Carbons: The carbons attached to the electronegative oxygen atoms are deshielded and appear in the 58-70 ppm range. The carbon adjacent to the alkyne (-O-C H₂-C≡) is expected at approximately 58 ppm, the carbon bearing the hydroxyl group (HO-C H₂-) at around 60 ppm, and the other ether carbon (-O-C H₂-CH₂-) at about 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR (Best Practices)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.

  • Sample Application: A small drop of 1,4-Bis(2-hydroxyethoxy)-2-butyne is placed directly onto the ATR crystal.

  • Data Collection: The IR spectrum is then recorded.

  • Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

IR Spectral Data and Interpretation

The IR spectrum of 1,4-Bis(2-hydroxyethoxy)-2-butyne will be dominated by absorptions from the O-H, C-H, C-O, and C≡C bonds.

Frequency Range (cm⁻¹) Vibration Description
3600-3200O-H stretchBroad, strong absorption characteristic of hydrogen-bonded alcohols.
3000-2850C-H stretch (sp³)Medium to strong absorptions from the methylene groups.
2260-2100C≡C stretchWeak to medium absorption. For a symmetrical internal alkyne, this peak can be very weak or absent.
1150-1050C-O stretchStrong, broad absorption characteristic of ethers and alcohols.

The most prominent feature will be the broad O-H stretching band, confirming the presence of the hydroxyl groups. The C-O stretching region will likely show a strong, complex band due to the contributions from both the alcohol and ether linkages. The C≡C stretch for a symmetrical internal alkyne can be weak or even IR-inactive due to the small change in dipole moment during the vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: GC-MS (Best Practices)

For a polar and relatively high-boiling point compound like 1,4-Bis(2-hydroxyethoxy)-2-butyne, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, potentially with derivatization to increase volatility.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume of the solution is injected into the GC, where it is vaporized.

  • Separation: The compound travels through a capillary column, separating it from any impurities.

  • Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Interpretation

The mass spectrum provides the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₄O₄ = 174.19 g/mol ). [1]This peak may be weak or absent in EI-MS due to the lability of the molecule.

  • Key Fragments: The fragmentation of 1,4-Bis(2-hydroxyethoxy)-2-butyne is likely to proceed via cleavage of the C-O and C-C bonds. Common fragmentation pathways for ethers and alcohols include α-cleavage. A prominent peak is often observed at m/z 45, corresponding to the [CH₂CH₂OH]⁺ fragment. Other significant fragments would arise from cleavage at the propargylic position. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 175.09648 and [M+Na]⁺ at m/z 197.07842.

MS Fragmentation Pathway A [HO(CH₂)₂O(CH₂)C≡C(CH₂)O(CH₂)₂OH]⁺˙ m/z = 174 B [CH₂CH₂OH]⁺ m/z = 45 A->B α-cleavage C Other Fragments A->C Further Fragmentation

Simplified representation of a likely mass spectrometry fragmentation.

Summary of Spectroscopic Data

Technique Key Features and Interpretations
¹H NMR Three distinct signals: a singlet around 4.2 ppm (-O-CH₂-C≡) and two triplets around 3.5-3.6 ppm (-CH₂-O- and -CH₂-OH).
¹³C NMR Four signals: alkynyl carbons (~82 ppm) and three C-O carbons in the 58-70 ppm range.
IR Broad O-H stretch (3600-3200 cm⁻¹), sp³ C-H stretches (3000-2850 cm⁻¹), and a strong C-O stretch (1150-1050 cm⁻¹). The C≡C stretch is expected to be weak.
Mass Spec Molecular ion at m/z 174 (may be weak). Characteristic fragments include m/z 45.

This comprehensive spectroscopic analysis provides a robust framework for the identification and characterization of 1,4-Bis(2-hydroxyethoxy)-2-butyne. The correlation of data from NMR, IR, and Mass Spectrometry allows for an unambiguous confirmation of its molecular structure.

References

  • PubChem. 1,4-Bis(2-hydroxyethoxy)-2-butyne. [Link]

  • PubChemLite. 1,4-bis(2-hydroxyethoxy)-2-butyne. [Link]

  • Drugfuture. 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE. [https://www.drugfuture.com/fda-g SRS/8TT85143CR.html]([Link] SRS/8TT85143CR.html)

  • ResearchGate. NMR of a viscous material?. [Link]

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Foundational

A Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Synthesis, Polymer Applications, and Future Perspectives in Drug Discovery

This in-depth technical guide provides a comprehensive literature review on 1,4-Bis(2-hydroxyethoxy)-2-butyne, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review on 1,4-Bis(2-hydroxyethoxy)-2-butyne, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's synthesis, its established role in polymer chemistry, and its potential, yet underexplored, applications in the pharmaceutical industry. We will explore the causality behind experimental choices, present detailed protocols where available, and ground all claims in authoritative sources.

Introduction: Unveiling a Bifunctional Building Block

1,4-Bis(2-hydroxyethoxy)-2-butyne, also known by its CAS number 1606-85-5, is a viscous liquid, typically clear yellow to brown in appearance. Its molecular structure is characterized by a central butyne core, flanked by two hydroxyethoxy arms. This unique arrangement confers bifunctionality, with two primary alcohol groups and a reactive internal alkyne bond. This dual reactivity makes it a highly adaptable molecule for constructing more complex organic structures[1].

The presence of hydrophilic hydroxyethoxy groups and a more hydrophobic alkyne core gives the molecule an amphiphilic character, suggesting its potential use in surfactant development. The terminal hydroxyl groups serve as reactive sites for esterification, etherification, and polymerization, while the alkyne bond can undergo various addition reactions, including hydrogenation, halogenation, and cycloadditions, most notably "click chemistry" reactions.

Table 1: Physicochemical Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne

PropertyValueSource
Molecular FormulaC8H14O4[2]
Molecular Weight174.19 g/mol [2]
AppearanceClear yellow to brown viscous liquid[2]
Density1.144 g/mL at 25 °C[2]
Boiling Point322.1 °C (estimated)[3]
Refractive Indexn20/D 1.485[2]
SolubilityMiscible with water and acids in all proportions[3]

Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne: Avenues to a Versatile Intermediate

The primary and most commercially viable route to 1,4-Bis(2-hydroxyethoxy)-2-butyne is the ethoxylation of 2-butyne-1,4-diol. This reaction involves the addition of ethylene oxide to the hydroxyl groups of the starting material.

Ethoxylation of 2-Butyne-1,4-diol

The synthesis involves the reaction of 2-butyne-1,4-diol with ethylene oxide in the presence of a basic catalyst. A patent describes a process where a basic ion exchanger resin is used as the catalyst, which offers the advantage of easy separation from the reaction mixture, leading to a purer product free from catalyst residues that could promote unwanted polymerization in subsequent applications.

Experimental Protocol (Based on Patent US3839465A):

  • Materials:

    • Purified 2-butyne-1,4-diol

    • Ethylene oxide

    • Basic ion exchanger resin (e.g., polystyrene-based with quaternary ammonium groups)

  • Procedure:

    • Charge a suitable autoclave with purified 2-butyne-1,4-diol and the basic ion exchanger resin.

    • Continuously feed ethylene oxide into the autoclave over a period of 8 to 16 hours.

    • Maintain the reaction temperature between 45 °C and 60 °C (preferably 50-55 °C). The pressure may rise to 2-3 atmospheres.

    • After the addition of ethylene oxide is complete, allow the reaction mixture to stand at the maintained temperature until the pressure remains constant, indicating the consumption of ethylene oxide.

    • The resulting product is 1,4-Bis(2-hydroxyethoxy)-2-butyne. The ion exchanger resin can be removed by filtration.

The choice of a basic ion exchanger resin over soluble bases like sodium hydroxide is a critical experimental design consideration. It simplifies the purification process, avoiding aqueous workups that might be complicated by the product's high water solubility, and it prevents the introduction of ionic impurities that could be detrimental to downstream applications like electroplating or polymerization.

A less common synthesis route mentioned in some chemical databases involves starting from 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether in the presence of an inert gas[2]. However, the complexity and cost of the starting material make this route less practical for large-scale production.

Applications in Polymer Chemistry: A Diol for Novel Materials

The two primary hydroxyl groups in 1,4-Bis(2-hydroxyethoxy)-2-butyne make it an excellent candidate as a diol monomer or chain extender in the synthesis of various polymers, including polyurethanes and polyesters. The incorporation of the alkyne functionality into the polymer backbone can impart unique properties and allow for post-polymerization modification.

Polyurethane Synthesis

1,4-Bis(2-hydroxyethoxy)-2-butyne can be used as a chain extender in the synthesis of segmented polyurethanes. In a typical two-step synthesis, a prepolymer is first formed by reacting a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), with a long-chain polyol (the soft segment). This prepolymer is then reacted with a short-chain diol, like 1,4-Bis(2-hydroxyethoxy)-2-butyne (the hard segment), to form the final high-molecular-weight polyurethane.

The alkyne units in the hard segments of the resulting polyurethane can serve as sites for cross-linking or for the attachment of functional moieties through reactions like click chemistry. This allows for the tuning of the material's properties, such as its mechanical strength, thermal stability, and chemical resistance.

Hypothetical Experimental Workflow for Polyurethane Synthesis:

  • Prepolymer Formation:

    • A long-chain polyol (e.g., polycaprolactone diol) is dried under vacuum.

    • The dried polyol is reacted with an excess of a diisocyanate (e.g., MDI) in a suitable solvent (e.g., dimethylacetamide) under an inert atmosphere.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 70-80 °C) until the desired isocyanate content is reached.

  • Chain Extension:

    • The prepolymer solution is cooled.

    • A solution of 1,4-Bis(2-hydroxyethoxy)-2-butyne in the same solvent is added dropwise to the prepolymer solution with vigorous stirring.

    • The reaction mixture is stirred until the polymerization is complete, as indicated by a significant increase in viscosity.

    • The resulting polyurethane solution can then be cast into films or used for other applications.

Characterization of the Resulting Polyurethane:

  • FTIR Spectroscopy: To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700-1730 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperatures of the soft and hard segments.

  • Mechanical Testing: To evaluate properties such as tensile strength, elongation at break, and modulus.

The incorporation of the rigid butyne unit is expected to influence the phase separation between the hard and soft segments, which in turn will affect the mechanical properties of the polyurethane.

Polyester Synthesis

Analogous to polyurethane synthesis, 1,4-Bis(2-hydroxyethoxy)-2-butyne can be used as the diol component in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to produce polyesters. The resulting polyesters would feature alkyne functionalities regularly spaced along the polymer chain, which could be exploited for further chemical modifications.

Potential Applications in Drug Development and Medicinal Chemistry

While the primary documented applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne are in material science and electroplating[3], its structure holds significant, though largely untapped, potential for drug development and medicinal chemistry. The alkyne group is a particularly valuable functional handle for modern bioconjugation and drug discovery techniques.

"Click Chemistry" and the Synthesis of Bioactive Triazoles

The alkyne functionality in 1,4-Bis(2-hydroxyethoxy)-2-butyne makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[4][5][6][7][8]. This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazole rings. The 1,2,3-triazole moiety is a common structural motif in many biologically active compounds and is considered a bioisostere for amide bonds, offering improved metabolic stability.

1,4-Bis(2-hydroxyethoxy)-2-butyne could be used to synthesize bis-triazole derivatives. By reacting it with two equivalents of an azide-containing molecule, a symmetrical bis-triazole compound with two pendant hydroxyethyl groups can be formed. These hydroxyl groups can be further functionalized, for example, to improve water solubility or to attach other pharmacophores.

Illustrative Reaction Scheme:

G A 1,4-Bis(2-hydroxyethoxy)-2-butyne B + 2 R-N3 C Copper(I) Catalyst D Bis-triazole derivative C->D

Caption: General scheme for the synthesis of bis-triazole derivatives.

A Scaffold for Macrocycle Synthesis

The linear structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne, with reactive groups at both ends, makes it a potential building block for the synthesis of macrocycles. Macrocycles are of great interest in drug discovery as they can bind to challenging protein targets. The hydroxyl groups could be functionalized with groups that can undergo an intramolecular cyclization reaction, or the alkyne could participate in a ring-closing metathesis or cycloaddition reaction with a di-functionalized linker.

Industrial Applications

Currently, the most significant industrial application of 1,4-Bis(2-hydroxyethoxy)-2-butyne is as a brightener and leveling agent in nickel electroplating baths[3]. It helps to produce bright, ductile, and level nickel deposits. It is also used in the dyeing of acrylic fibers and as a corrosion inhibitor for metals in acidic media[3].

Safety and Handling

1,4-Bis(2-hydroxyethoxy)-2-butyne is harmful if swallowed. It is advisable to avoid contact with skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances.

Future Outlook and Research Directions

The research on 1,4-Bis(2-hydroxyethoxy)-2-butyne has predominantly focused on its industrial applications. However, its unique bifunctional nature presents exciting opportunities for further research, particularly in the following areas:

  • Systematic Polymer Synthesis and Characterization: While its potential as a monomer is clear, there is a lack of published data on the specific properties of polymers derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne. A systematic study of the synthesis and characterization of polyurethanes and polyesters incorporating this diol would be highly valuable. This should include a detailed analysis of their thermal, mechanical, and degradation properties.

  • Exploration in Medicinal Chemistry: The application of 1,4-Bis(2-hydroxyethoxy)-2-butyne in the synthesis of bioactive molecules via click chemistry is a promising yet unexplored field. The synthesis of libraries of bis-triazole compounds derived from this scaffold and their screening for various biological activities (e.g., anticancer, antimicrobial, enzyme inhibition) could lead to the discovery of novel therapeutic agents.

  • Development of Novel Biomaterials: The alkyne-functionalized polymers derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne could be used to create advanced biomaterials. For example, the alkyne groups could be used to attach bioactive peptides, growth factors, or drugs to create functionalized scaffolds for tissue engineering or drug delivery systems.

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Exploratory

An In-Depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: From Historical Synthesis to Modern Applications

Introduction: Unveiling a Versatile Building Block 1,4-Bis(2-hydroxyethoxy)-2-butyne, registered under CAS number 1606-85-5, is a bifunctional molecule that has carved a niche for itself in various industrial application...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

1,4-Bis(2-hydroxyethoxy)-2-butyne, registered under CAS number 1606-85-5, is a bifunctional molecule that has carved a niche for itself in various industrial applications, most notably as a key component in nickel electroplating baths.[1][2] Its unique structure, featuring a central alkyne core flanked by two hydroxyethoxy arms, imparts a combination of rigidity and hydrophilicity, making it a subject of interest for further chemical modifications. This guide provides a comprehensive overview of this compound, from its historical roots in acetylene chemistry to its synthesis, characterization, and potential applications for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Legacy of Reppe Chemistry and the Rise of Electroplating Brighteners

The story of 1,4-Bis(2-hydroxyethoxy)-2-butyne is intrinsically linked to the pioneering work of Walter Reppe at BASF in the 1920s and 30s.[3][4][5] Reppe's groundbreaking research into the high-pressure reactions of acetylene, a field that came to be known as "Reppe Chemistry," unlocked a vast array of new chemical transformations.[3][6] One of the cornerstone reactions developed by Reppe was the ethynylation of formaldehyde, which provided an efficient route to 2-butyne-1,4-diol, the direct precursor to our topic compound.[7]

The industrial impetus for the development of derivatives of 2-butyne-1,4-diol was significantly driven by the electroplating industry. The early 20th century saw a growing demand for bright, corrosion-resistant metal finishes, particularly nickel plating.[8][9] The first practical bright nickel baths were developed in the 1930s, and it was discovered that certain organic molecules, when added in small quantities to the plating solution, could dramatically improve the brightness and leveling of the nickel deposit.[8][10] Compounds like 1,4-Bis(2-hydroxyethoxy)-2-butyne, with their unique combination of a triple bond and hydrophilic side chains, proved to be highly effective as "brighteners" or "gloss carriers."[1][10]

Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Detailed Exploration

The primary and most direct route to 1,4-Bis(2-hydroxyethoxy)-2-butyne is the ethoxylation of 2-butyne-1,4-diol. This reaction is a specific example of a Williamson ether synthesis, where the alkoxide of the diol reacts with ethylene oxide.

Reaction Mechanism: A Nucleophilic Ring-Opening

The synthesis proceeds via a base-catalyzed nucleophilic ring-opening of ethylene oxide. The mechanism can be broken down into the following key steps:

  • Deprotonation: A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the hydroxyl groups of 2-butyne-1,4-diol to form the more nucleophilic alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks one of the carbon atoms of the ethylene oxide ring. This is an SN2-type reaction where the alkoxide acts as the nucleophile and the strained three-membered ring of ethylene oxide is the electrophile.

  • Ring-Opening: The nucleophilic attack leads to the opening of the epoxide ring, forming a new carbon-oxygen bond and an ethoxide intermediate.

  • Protonation: The ethoxide intermediate is then protonated by a proton source in the reaction mixture, typically another molecule of the starting diol or water, to yield the final 1,4-Bis(2-hydroxyethoxy)-2-butyne product and regenerate the alkoxide catalyst.

Caption: Simplified mechanism of the base-catalyzed ethoxylation of 2-butyne-1,4-diol.
Experimental Protocol: A Laboratory-Scale Synthesis

The following protocol is a representative laboratory-scale procedure for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Materials:

  • 2-Butyne-1,4-diol

  • Ethylene oxide

  • Sodium hydroxide (or potassium hydroxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Gas inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a gas outlet, and a gas inlet adapter is flame-dried and allowed to cool under a stream of inert gas.

  • Reagent Addition: The flask is charged with 2-butyne-1,4-diol and a catalytic amount of sodium hydroxide. Anhydrous THF is added as a solvent.

  • Ethylene Oxide Addition: The reaction mixture is cooled in an ice bath. Ethylene oxide, condensed as a liquid at low temperature, is added dropwise to the stirred solution via a dropping funnel. The addition is performed at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then gently refluxed for several hours to ensure complete reaction.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

synthesis_workflow start Start setup Reaction Setup: - Flame-dried 3-neck flask - Inert atmosphere (N₂/Ar) start->setup reagents Reagent Addition: - 2-Butyne-1,4-diol - NaOH (catalyst) - Anhydrous THF setup->reagents ethoxylation Ethoxylation: - Cool to 0-10°C (ice bath) - Dropwise addition of liquid Ethylene Oxide reagents->ethoxylation reaction Reaction: - Warm to room temperature - Reflux for several hours ethoxylation->reaction workup Workup: - Quench with H₂O - Separate layers - Extract aqueous layer - Wash with brine, dry, and filter reaction->workup purification Purification: - Remove solvent (rotary evaporation) - Vacuum distillation or column chromatography workup->purification product Final Product: 1,4-Bis(2-hydroxyethoxy)-2-butyne purification->product

Caption: General workflow for the laboratory synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Characterization and Data Presentation

The identity and purity of 1,4-Bis(2-hydroxyethoxy)-2-butyne are confirmed through a combination of spectroscopic techniques.

Property Value Reference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear yellow to brown viscous liquid[1]
Density 1.144 g/mL at 25°C[1]
Boiling Point ~225°C (estimated)[11]
Refractive Index n²⁰/D 1.485[1]
Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 1,4-Bis(2-hydroxyethoxy)-2-butyne is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene protons adjacent to the ether oxygen and the alkyne will have a characteristic chemical shift, as will the methylene protons of the hydroxyethoxy group. The hydroxyl protons will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the four unique carbon environments: the alkynyl carbons, the methylene carbons adjacent to the alkyne, the methylene carbons of the ether linkage, and the methylene carbons bearing the hydroxyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A weak absorption around 2200-2250 cm⁻¹ may be observed for the C≡C triple bond stretch, although it can be weak or absent due to the symmetry of the molecule. Strong C-O stretching bands will be present in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 174, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the ether linkages and the loss of water from the hydroxyl groups.

Applications: Beyond Electroplating

While the primary application of 1,4-Bis(2-hydroxyethoxy)-2-butyne remains in the electroplating industry, its unique chemical structure opens up possibilities in other fields, including potential, albeit underexplored, avenues in drug development.

Established Industrial Applications
  • Nickel Electroplating: As a brightener, it promotes the formation of a fine-grained, bright, and level nickel coating.[1]

  • Dyeing of Acrylic Fibers: It is also used in the dyeing process for acrylic fibers.[1]

  • Intermediate in Chemical Synthesis: Its bifunctionality (alkyne and hydroxyl groups) makes it a useful building block for the synthesis of more complex molecules, such as polymers and surfactants.[12]

Potential in Drug Development and Medicinal Chemistry

The application of 1,4-Bis(2-hydroxyethoxy)-2-butyne in drug development is not well-documented in mainstream literature. However, its structural features suggest several potential areas for exploration by researchers. The tunable properties of ethoxylated alkynols could be leveraged in designing novel drug delivery systems.[13]

  • Linker and Spacer: The linear, rigid butynediol core with terminal functional groups makes it a candidate for use as a linker or spacer in the design of drug conjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The hydroxyl groups can be further functionalized for attachment to biomolecules or other chemical entities.

  • Scaffold for Library Synthesis: The alkyne functionality can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the rapid synthesis of compound libraries for high-throughput screening.

  • Bioisostere and Pharmacophore Component: The diol and ether functionalities can participate in hydrogen bonding interactions with biological targets. The rigid alkyne unit can be used to control the spatial orientation of these functional groups, potentially leading to the design of novel pharmacophores.

It is important to note that while the potential exists, significant research is required to validate the utility of 1,4-Bis(2-hydroxyethoxy)-2-butyne and its derivatives in a therapeutic context. Studies on the biocompatibility, cytotoxicity, and metabolic stability of such compounds would be a necessary first step.[13]

Conclusion

1,4-Bis(2-hydroxyethoxy)-2-butyne is a molecule with a rich history rooted in the industrial innovations of the 20th century. While its current applications are predominantly industrial, its versatile chemical structure holds untapped potential for more advanced applications. For researchers and scientists, this compound represents a readily accessible building block with opportunities for the development of novel materials and, with further investigation, potentially new therapeutic agents. This guide has aimed to provide a comprehensive and technically sound overview to inspire and facilitate future research and development in this area.

References

  • Reppe, W. (1949). Acetylene Chemistry. U.S. Department of Commerce PB 18852-S.
  • BASF. (n.d.). BASF and Acetylene – 70 Years of Reppe Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Walter Reppe. Retrieved from [Link]

  • Effectrode. (n.d.). The Fascinating Story of Nickel Plating. Retrieved from [Link]

  • Finishing and Coating. (2021). The History of Electroplating and a Historical Review of the Evolution of NASF. Retrieved from [Link]

  • Fischer-Tropsch Archive. (n.d.). Proceedings of Technical Oil Mission Meeting - Acetylene Chemistry (Reppe). Retrieved from [Link]

  • Merck Index. (n.d.). Reppe Chemistry. In The Merck Index Online.
  • WIOTEC Encyclopaedia. (n.d.). Brightener and brightener additive. Retrieved from [Link]

  • Green-Chemistry. (n.d.). The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

Sources

Foundational

Unlocking the Potential of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide for Advanced Research Applications

Introduction: A Multifunctional Building Block for Modern Chemistry In the landscape of specialty chemicals, 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS: 1606-85-5) emerges as a molecule of significant interest for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Chemistry

In the landscape of specialty chemicals, 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS: 1606-85-5) emerges as a molecule of significant interest for researchers at the forefront of materials science, polymer chemistry, and drug development.[1][2] Traditionally recognized for its role as a brightener in nickel electroplating and as an additive in the dyeing of acrylic fibers, its unique molecular architecture, featuring a central alkyne flanked by two primary hydroxyl groups, presents a versatile platform for the synthesis of novel polymers and functional materials.[1][3][4] This guide delves into the untapped research potential of this compound, providing a technical roadmap for its application in cutting-edge scientific endeavors.

This document will explore the synthesis of advanced polymers, the creation of biocompatible materials, and the development of innovative drug delivery systems, all leveraging the distinct reactivity of 1,4-Bis(2-hydroxyethoxy)-2-butyne. We will dissect the causality behind experimental designs and present detailed protocols to empower researchers to harness the full potential of this remarkable molecule.

Core Molecular Attributes and Safety Profile

Before embarking on experimental work, a thorough understanding of the physicochemical properties and safety considerations of 1,4-Bis(2-hydroxyethoxy)-2-butyne is paramount.

Physicochemical Properties
PropertyValueReference
CAS Number 1606-85-5[1][2]
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1][5]
Appearance Clear yellow to brown viscous liquid[3][6]
Density 1.144 g/mL at 25 °C[1]
Refractive Index n20/D 1.485[1]
Safety and Handling

1,4-Bis(2-hydroxyethoxy)-2-butyne is classified as harmful if swallowed and causes skin and serious eye irritation.[5][7][8] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7] Work should be conducted in a well-ventilated fume hood.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]

Section 1: Synthesis of Advanced Polymers

The difunctional nature of 1,4-Bis(2-hydroxyethoxy)-2-butyne, possessing two primary hydroxyl groups, makes it an excellent candidate as a diol monomer in step-growth polymerization reactions. The presence of the internal alkyne in the backbone of the resulting polymer imparts unique properties and opens avenues for post-polymerization modification.

Alkyne-Functionalized Polyurethanes

Polyurethanes are a versatile class of polymers with applications ranging from foams and elastomers to coatings and adhesives. The incorporation of an alkyne moiety into the polyurethane backbone can enhance thermal stability and provide sites for crosslinking or functionalization.

The synthesis of polyurethanes involves the reaction of a diol with a diisocyanate. In this context, 1,4-Bis(2-hydroxyethoxy)-2-butyne serves as the diol component. The hydroxyl groups react with the isocyanate groups to form urethane linkages. The choice of diisocyanate will significantly influence the properties of the resulting polyurethane. For instance, aromatic diisocyanates like methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI) generally impart rigidity and hardness, while aliphatic diisocyanates such as hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI) lead to more flexible and light-stable polymers. The alkyne group within the polymer backbone can later be utilized for crosslinking reactions, for example, through azide-alkyne cycloaddition, to improve the mechanical properties and solvent resistance of the material.

  • Materials: 1,4-Bis(2-hydroxyethoxy)-2-butyne, Hexamethylene diisocyanate (HDI), Dibutyltin dilaurate (DBTDL) catalyst, anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1,4-Bis(2-hydroxyethoxy)-2-butyne (1 equivalent) in anhydrous DMF. b. Heat the solution to 70°C with stirring under a nitrogen atmosphere. c. Add HDI (1 equivalent) dropwise to the solution over 30 minutes. d. Add a catalytic amount of DBTDL (e.g., 0.1 mol%). e. Continue the reaction at 70°C for 4-6 hours, monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) by FT-IR spectroscopy. f. Once the reaction is complete, precipitate the polymer by pouring the solution into a large volume of cold methanol. g. Filter the polymer and wash it with methanol to remove unreacted monomers and catalyst. h. Dry the resulting alkyne-functionalized polyurethane under vacuum at 50°C to a constant weight.

polyurethane_synthesis diol 1,4-Bis(2-hydroxyethoxy)-2-butyne (HO-R₁-OH) polyurethane Alkyne-Functionalized Polyurethane (-[O-R₁-O-C(O)-NH-R₂-NH-C(O)]n-) diol->polyurethane + isocyanate Diisocyanate (OCN-R₂-NCO) isocyanate->polyurethane + catalyst Catalyst (e.g., DBTDL) catalyst:n->polyurethane:s thiol_yne_hydrogel alkyne_polymer Alkyne-Functionalized Polymer hydrogel Crosslinked Hydrogel Network alkyne_polymer->hydrogel + thiol Multifunctional Thiol thiol->hydrogel + uv_light UV Light + Photoinitiator uv_light:n->hydrogel:s

Caption: Thiol-yne reaction for hydrogel formation.

Azide-Alkyne Cycloaddition for Bioconjugation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the covalent attachment of various molecules to the alkyne-functionalized polymer backbone.

By reacting an alkyne-functionalized polymer with an azide-modified molecule (e.g., a peptide, a drug, or a fluorescent dye), a stable triazole linkage is formed. This allows for the precise and efficient functionalization of the polymer. For drug delivery applications, this means that therapeutic molecules can be covalently attached to a polymer carrier, potentially improving their solubility, stability, and pharmacokinetic profile. In tissue engineering, peptides containing cell-adhesion motifs (like RGD) can be conjugated to scaffolds to promote cell attachment and growth.

  • Materials: Alkyne-functionalized polymer, Azide-modified molecule of interest (e.g., Azido-PEG-Fluorophore), Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), DMF/water solvent mixture.

  • Procedure: a. Dissolve the alkyne-functionalized polymer and the azide-modified molecule in a DMF/water mixture. b. In a separate vial, prepare a solution of CuSO₄ and THPTA in water. c. Add the CuSO₄/THPTA solution to the polymer solution. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water. e. Stir the reaction at room temperature for 12-24 hours. f. Purify the functionalized polymer by dialysis against water to remove copper catalyst and unreacted small molecules. g. Lyophilize the purified solution to obtain the final bioconjugate.

Section 3: Future Perspectives and Advanced Applications

The versatility of 1,4-Bis(2-hydroxyethoxy)-2-butyne opens the door to numerous other advanced applications currently under exploration in the research community.

  • 3D Printing of Biomedical Devices: The thiol-yne photopolymerization chemistry is highly amenable to 3D printing technologies like stereolithography (SLA) and digital light processing (DLP). This allows for the fabrication of complex, patient-specific scaffolds and implants with high resolution.

  • Stimuli-Responsive Materials: By incorporating cleavable linkages into the polymer design, materials that respond to specific stimuli (e.g., pH, enzymes, light) can be developed. For instance, a drug-polymer conjugate could be designed to release its therapeutic payload only in the acidic environment of a tumor.

  • Advanced Coatings: Polyurethanes and polyesters derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne can be used to create biocompatible coatings for medical devices to improve their lubricity, reduce thrombosis, or prevent biofilm formation. [9]

Conclusion

1,4-Bis(2-hydroxyethoxy)-2-butyne is far more than a simple industrial chemical. Its unique combination of hydroxyl and alkyne functionalities makes it a powerful and versatile building block for the creation of a new generation of advanced polymers and functional materials. The potential research applications, particularly in the biomedical field, are vast and exciting. This guide has provided a foundational understanding and practical protocols to encourage researchers, scientists, and drug development professionals to explore the full potential of this remarkable molecule. As we continue to push the boundaries of materials science and medicine, the innovative use of such multifunctional building blocks will undoubtedly play a pivotal role in shaping the future.

References

  • Material Safety Data Sheet, 1,4-Bis(2-Hydroxyethoxy)-2-Butyne. Cole-Parmer. Available at: [Link]

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne | C8H14O4 | CID 62411. PubChem. Available at: [Link]

  • Butynediol ethoxylate(BEO) CAS:1606-85-5 Assay 98%. LookChem. Available at: [Link]

  • 1606-85-5|1,4-Bis(2-hydroxyethoxy)-2-butyne. Wuhan Rison Trading Co.,Ltd. Available at: [Link]

  • CAS No.1606-85-5,1,4-Bis(2-hydroxyethoxy)-2-butyne Suppliers. LookChem. Available at: [Link]

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne. CAS Common Chemistry. Available at: [Link]

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. Jinan Future chemical Co.,Ltd. Available at: [Link]

  • Butyne Diol EO. Mallak Specialties Pvt Ltd. Available at: [Link]

  • China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. LookChem. Available at: [Link]

  • Biocompatible Polymers and their Potential Biomedical Applications: A Review. PubMed. Available at: [Link]

  • Biocompatible Polymers and its Applications. Semantic Scholar. Available at: [Link]

  • Journal of Bioactive and Compatible Polymers: Biomedical Applications. DeepDyve. Available at: [Link]

  • 1,4-Butane-Sultone Functionalized Graphitic Carbon Nitride as a Highly Efficient Heterogeneous Catalyst for the Synthesis of 2,3-Dihydroquinazolines Derivatives. MDPI. Available at: [Link]

  • 1,4-Di(1,2,3-triazol-1-yl)butane as Building Block for the Preparation of the Iron(II) Spin-Crossover 2D Coordination Polymer. ResearchGate. Available at: [Link]

  • Safety Data Sheet: 2-Butyne-1,4-diolbis(2-hydroxyethyl)ether. Chemos. Available at: [Link]

Sources

Exploratory

Safety, handling, and storage of 1,4-Bis(2-hydroxyethoxy)-2-butyne

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 1,4-Bis(2-hydroxyethoxy)-2-butyne This guide provides comprehensive safety protocols and handling instructions for 1,4-Bis(2-hydroxyethoxy)-2-butyne (...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 1,4-Bis(2-hydroxyethoxy)-2-butyne

This guide provides comprehensive safety protocols and handling instructions for 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a key reagent utilized in various research and industrial applications, including as a brightener in nickel electroplating.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within a laboratory or drug development setting. The protocols outlined herein are designed to be self-validating systems, integrating established safety principles with practical, field-proven insights.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a substance is the foundation of a robust safety assessment. These characteristics dictate its behavior under various conditions and inform the necessary handling and storage precautions. 1,4-Bis(2-hydroxyethoxy)-2-butyne is a viscous liquid, and its properties are summarized in the table below.[3]

PropertyValueSource
Chemical Formula C₈H₁₄O₄[2]
Molecular Weight 174.19 g/mol [1][2]
Appearance Colorless to brown/amber viscous liquid[1][3]
Density ~1.144 g/mL at 25°C[1][4]
Boiling Point Not available; estimated at 225.17°C[1][3]
Flash Point >110°C (>230°F)[5]
CAS Number 1606-85-5[1][2]

The high flash point suggests a low risk of ignition under standard laboratory conditions; however, its viscosity requires careful handling to prevent spills and ensure accurate dispensing.

Section 2: Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards is paramount. The toxicological properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne have not been fully investigated, which necessitates a cautious approach, treating it as a substance with potential for harm.[3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Toxicological Summary:

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[3][6]

  • Inhalation: Can cause respiratory tract irritation.[3] In some cases, it may produce delayed pulmonary edema.[3]

  • Skin Contact: Causes skin irritation.[3]

  • Eye Contact: Causes serious eye irritation and may lead to chemical conjunctivitis.[3]

  • Chronic Exposure: The effects of long-term exposure have not been determined and may be delayed.[3]

Given the incomplete toxicological data, the principle of ALARA (As Low As Reasonably Achievable) must be strictly applied to minimize all routes of potential exposure.

Section 3: Safe Handling and Experimental Protocols

A systematic approach to handling minimizes risk. The following protocol is designed for the safe use of 1,4-Bis(2-hydroxyethoxy)-2-butyne in a standard research laboratory.

Step-by-Step Handling Protocol:

  • Preparation and Pre-Handling Check:

    • Verify that a currently dated Safety Data Sheet (SDS) for 1,4-Bis(2-hydroxyethoxy)-2-butyne is readily accessible.

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[3]

    • Assemble all necessary Personal Protective Equipment (PPE) as detailed in Section 4.

  • Engineering Controls:

    • All handling of open containers of 1,4-Bis(2-hydroxyethoxy)-2-butyne must be conducted within a certified chemical fume hood to ensure adequate ventilation and keep airborne concentrations low.[3]

  • Chemical Dispensing:

    • Before opening, visually inspect the container for any signs of damage or leakage.

    • Secure the container to prevent tipping.

    • Use a dedicated, properly labeled pipette or syringe for transferring the liquid. Due to its viscosity, careful and slow aspiration is required.

    • Dispense the chemical slowly and carefully to avoid splashing.

  • Post-Handling Procedures:

    • Tightly close the container immediately after use.[3]

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3]

    • Properly remove and dispose of PPE as described in Section 7.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Access SDS prep2 Inspect Work Area prep1->prep2 prep3 Verify Safety Equipment (Eyewash/Shower) prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Inspect Container prep4->handle1 handle2 Dispense Chemical handle1->handle2 post1 Seal Container handle2->post1 post2 Decontaminate Surface post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Safe Handling of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is a non-negotiable last line of defense against exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Given the lack of specific breakthrough time data for this chemical, nitrile gloves are a suitable initial choice, but they should be changed immediately if contamination is suspected.

    • Gown/Coat: An impermeable, long-sleeved lab coat or gown is required to protect against skin contact.[3]

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards is required if working outside of a fume hood or if aerosols may be generated.[3]

// Nodes for PPE items Goggles [label="Chemical Safety Goggles", image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a7/Safety_Goggles.jpg/120px-Safety_Goggles.jpg"]; Gloves [label="Nitrile Gloves", image="https://upload.wikimedia.org/wikipedia/commons/thumb/c/c8/Nitrile_gloves.jpg/120px-Nitrile_gloves.jpg"]; Coat [label="Lab Coat", image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a1/Lab_coat.jpg/120px-Lab_coat.jpg"]; Respirator [label="Respirator (if needed)", image="https://upload.wikimedia.org/wikipedia/commons/thumb/e/e5/Elastomeric_half_mask_respirator.jpg/120px-Elastomeric_half_mask_respirator.jpg"];

// Layout {rank=same; Goggles; Gloves;} {rank=same; Coat; Respirator;} Goggles -> Gloves -> Coat -> Respirator; }

Caption: Mandatory Personal Protective Equipment (PPE) Ensemble.

Section 5: Storage and Stability

Correct storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.[3][5][7] The storage area should be designated for chemical storage and away from areas of high traffic.

  • Chemical Stability: The material is stable at room temperature in closed containers under normal storage and handling conditions.[3][5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3] Contact with these materials could lead to a vigorous, exothermic reaction.

  • Conditions to Avoid: Avoid excess heat and all sources of ignition.[3]

Section 6: Emergency Procedures (Spills and Exposure)

Rapid and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[3] Seek medical advice if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[3]

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess and Secure: Assess the extent of the spill. If it is large, flammable, or in a poorly ventilated area, contact your institution's emergency response team. Control all sources of ignition.[9][10]

  • Contain: Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material such as earth, sand, or vermiculite.[3] Do not use combustible materials like sawdust.

  • Absorb and Collect: Carefully absorb the spilled material. Collect the contaminated absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][9]

  • Decontaminate: Clean the spill area thoroughly with a detergent and water solution.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[9]

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small & Contained Assess->Small Small Large Large or Uncontained Assess->Large Large DonPPE Don Full PPE Small->DonPPE Evacuate Evacuate Area Call Emergency Response Large->Evacuate Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Decision Tree for Chemical Spill Response.

Section 7: Waste Disposal

All waste containing 1,4-Bis(2-hydroxyethoxy)-2-butyne, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[9]

  • Labeling: Label waste containers as "Hazardous Waste" and include the full chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Disposal must be conducted by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in regular trash.

Section 8: References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,4-Bis(2-Hydroxyethoxy)-2-Butyne. Retrieved from

  • ChemicalBook. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from

  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from

  • ChemicalBook. (2024). 1,4-Bis(2-hydroxyethoxy)-2-butyne | 1606-85-5. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from

  • ECHEMI. (n.d.). 1606-85-5, 1,4-Bis(2-hydroxyethoxy)-2-butyne Formula. Retrieved from

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from

  • TCI Chemicals. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne | 1606-85-5. Retrieved from

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from

  • Jinan Future chemical Co.,Ltd. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. Retrieved from

  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (2021). SAFETY DATA SHEET. Retrieved from

  • FUJIFILM Wako Chemicals. (2023). SAFETY DATA SHEET. Retrieved from

  • University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Retrieved from

  • Guidechem. (2017). 1,4-Bis(2-hydroxyethoxy)-2-butyne (cas 1606-85-5) SDS/MSDS download. Retrieved from

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from

  • GlobalChemMall. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 1,4-Bis(2-hydroxyethoxy)-2-butyne as a Versatile Monomer for Advanced Polymer Synthesis

Introduction: A Multifunctional Building Block for Modern Polymers In the quest for advanced polymeric materials with tailored properties and functionalities, the strategic design of monomers is paramount. 1,4-Bis(2-hydr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Polymers

In the quest for advanced polymeric materials with tailored properties and functionalities, the strategic design of monomers is paramount. 1,4-Bis(2-hydroxyethoxy)-2-butyne emerges as a uniquely versatile monomer, distinguished by its molecular architecture that features two primary hydroxyl groups and a centrally located, sterically accessible alkyne functionality.[1] This combination of reactive sites opens a dual pathway for polymer chemists: the hydroxyl groups readily participate in classic step-growth polymerization reactions, such as polycondensation and polyaddition, to form the polymer backbone. Concurrently, the pendant alkyne group is retained as a reactive handle for post-polymerization modification via highly efficient "click" chemistry reactions.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,4-Bis(2-hydroxyethoxy)-2-butyne in the synthesis of novel polyurethanes and polyesters. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss the potential for creating functional materials with precisely controlled architectures and properties.

Monomer Overview and Key Properties

1,4-Bis(2-hydroxyethoxy)-2-butyne, also known as 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, is a viscous liquid at room temperature. Its key structural features are the two terminal primary hydroxyl groups, which exhibit high reactivity in esterification and urethane formation, and the internal carbon-carbon triple bond.

PropertyValueSource
CAS Number 1606-85-5
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Appearance Clear yellow to brown viscous liquid[1]
Density ~1.144 g/mL at 25 °C
Boiling Point >200 °C
Solubility Soluble in water and common organic solvents

Application I: Synthesis of Alkyne-Functionalized Polyurethanes

The reaction of diols with diisocyanates to form polyurethanes is a cornerstone of polymer chemistry.[4] By incorporating 1,4-Bis(2-hydroxyethoxy)-2-butyne as a chain extender or as the primary diol component, polyurethanes with pendant alkyne groups can be readily synthesized. These "clickable" polyurethanes are valuable platforms for the development of advanced materials, including drug-delivery vehicles, tissue engineering scaffolds, and functional coatings.[2]

Reaction Principle

The synthesis proceeds via a step-growth polyaddition reaction. The hydroxyl groups of 1,4-Bis(2-hydroxyethoxy)-2-butyne react with the isocyanate groups of a diisocyanate monomer to form urethane linkages, building the polymer chain. A catalyst, typically a tin-based compound like dibutyltin dilaurate (DBTDL), is often employed to accelerate the reaction.[5]

Polyurethane_Synthesis Monomer1 1,4-Bis(2-hydroxyethoxy)-2-butyne (Diol) Polymer Alkyne-Functionalized Polyurethane Monomer1->Polymer Polyaddition Monomer2 Diisocyanate (e.g., MDI, HDI) Monomer2->Polymer Catalyst DBTDL (Catalyst) Catalyst->Polymer Polyester_Synthesis Monomer1 1,4-Bis(2-hydroxyethoxy)-2-butyne (Diol) Polymer Alkyne-Functionalized Polyester Monomer1->Polymer Polycondensation Monomer2 Dicarboxylic Acid (e.g., Adipic Acid) Monomer2->Polymer Catalyst Catalyst (e.g., p-TSA) Catalyst->Polymer Byproduct Water (Removed under vacuum) Polymer->Byproduct produces

Caption: Polyester synthesis workflow.

Detailed Experimental Protocol: Melt Polycondensation of a Linear Alkyne-Functionalized Polyester

This protocol outlines the synthesis of a polyester from 1,4-Bis(2-hydroxyethoxy)-2-butyne and adipic acid via melt polycondensation.

Materials:

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne

  • Adipic acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Methanol

  • Chloroform or Dichloromethane

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum pump

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: Charge the reaction vessel with equimolar amounts of 1,4-Bis(2-hydroxyethoxy)-2-butyne and adipic acid.

  • Catalyst Addition: Add a catalytic amount of p-TSA (typically 0.1-0.5 mol% relative to the diacid).

  • First Stage (Esterification): Heat the mixture to 150-160 °C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 2-3 hours until the majority of the water has been removed.

  • Second Stage (Polycondensation): Gradually increase the temperature to 180-200 °C and slowly apply a vacuum (reducing the pressure to <1 mmHg). The removal of the remaining water and any excess diol will drive the polymerization to form a high molecular weight polymer. This stage can take several hours, and the progress can be monitored by the increase in the melt viscosity.

  • Termination and Isolation: Once the desired melt viscosity is reached, discontinue heating and break the vacuum with nitrogen. Allow the polymer to cool to room temperature. The resulting solid polyester can be dissolved in a suitable solvent like chloroform and precipitated in methanol for purification.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

ParameterRecommended Value
Reactant Molar Ratio (Diol:Diacid) 1:1
Catalyst p-TSA (0.1-0.5 mol%)
Esterification Temperature 150-160 °C
Polycondensation Temperature 180-200 °C
Vacuum <1 mmHg

Post-Polymerization Modification: The Power of "Click" Chemistry

A significant advantage of incorporating 1,4-Bis(2-hydroxyethoxy)-2-butyne into polymer backbones is the introduction of the alkyne functionality, which serves as a versatile platform for post-polymerization modification. [6][7]The most common and highly efficient reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. [3]This reaction allows for the covalent attachment of a wide variety of molecules containing an azide group to the polymer backbone under mild conditions and with high yields. [2]

Click_Chemistry Polymer Alkyne-Functionalized Polymer FunctionalizedPolymer Functionalized Polymer (Triazole Linkage) Polymer->FunctionalizedPolymer CuAAC Azide Azide-Containing Molecule (R-N3) Azide->FunctionalizedPolymer Catalyst Cu(I) Catalyst Catalyst->FunctionalizedPolymer

Sources

Application

Introduction: A Multifunctional Building Block for Advanced Materials

An In-Depth Guide to the Applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Material Science 1,4-Bis(2-hydroxyethoxy)-2-butyne, hereafter referred to as BHEB, is a unique and versatile chemical intermediate that is car...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Material Science

1,4-Bis(2-hydroxyethoxy)-2-butyne, hereafter referred to as BHEB, is a unique and versatile chemical intermediate that is carving a significant niche in the field of material science. Its molecular architecture, characterized by a rigid internal alkyne bond flanked by flexible hydroxyethoxy arms, provides a compelling combination of functionalities. This structure features two primary reactive sites: terminal hydroxyl (-OH) groups and a central carbon-carbon triple bond (C≡C).[1] The hydroxyl groups serve as classical handles for step-growth polymerization, enabling the formation of polyesters and polyurethanes, while the alkyne core offers a latent site for post-polymerization modifications, most notably through click chemistry.[1]

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the core reactivity of BHEB and providing practical protocols for its application in the synthesis of advanced polymers. We will explore its role as a chain extender in polyurethanes, a diol monomer in polyesters, and as a scaffold for creating functional materials through subsequent chemical transformations.

Physicochemical Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne (BHEB)

A thorough understanding of a monomer's fundamental properties is critical for its effective use in polymer synthesis and material design. BHEB is typically a clear yellow to brown viscous liquid.[1][2]

PropertyValueReference
CAS Number 1606-85-5[2][3][4]
Molecular Formula C₈H₁₄O₄[1][2][4]
Molecular Weight 174.19 g/mol [2][4]
Density ~1.144 g/mL at 25 °C[2][3][4][5]
Refractive Index (n20/D) ~1.485[2][3][4]
Boiling Point ~225 °C (estimate)[2]
Synonyms 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-ethanol, BEO[4]

Core Reactivity: The Dual-Functionality Advantage

The utility of BHEB in material science stems from its two distinct reactive domains. The choice of reaction conditions dictates which functionality is engaged, allowing for a multi-stage approach to material design.

  • Hydroxyl Group Reactivity: The two primary hydroxyl groups readily participate in condensation and addition reactions. This makes BHEB an ideal candidate for incorporation into polymer backbones.

    • Urethane Formation: Reacts with isocyanates to form urethane linkages, a cornerstone of polyurethane chemistry.

    • Esterification: Undergoes condensation with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form polyesters.

  • Alkyne Group Reactivity: The internal alkyne is less reactive than a terminal alkyne but provides a valuable tool for functionalization.

    • Click Chemistry: The triple bond can participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the covalent attachment of azide-containing molecules to the polymer backbone. This is a highly efficient and specific reaction, ideal for grafting side chains or attaching bioactive molecules.[1]

    • Hydrogenation: The alkyne can be reduced to an alkene or alkane, altering the rigidity and chemical properties of the polymer backbone.

Application 1: Chain Extender in Polyurethane Synthesis

In polyurethane (PU) systems, BHEB acts as a chain extender.[6] Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the "hard segments" of the polyurethane. The rigid butyne core of BHEB imparts stiffness and can enhance the thermal stability of the resulting polymer, while the flexible ethoxy linkages maintain a degree of segmental motion.

Protocol: Synthesis of a BHEB-Based Thermoplastic Polyurethane (TPU)

This protocol describes the synthesis of a TPU using a two-step prepolymer method.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne (BHEB)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMEG (1 equivalent). Heat to 80°C under vacuum for 2 hours to remove moisture.

    • Cool to 60°C and add MDI (2 equivalents) under a nitrogen atmosphere.

    • Add 2-3 drops of DBTDL catalyst.

    • Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring until the isocyanate (NCO) content reaches the theoretical value (can be monitored via titration).

  • Chain Extension:

    • Dissolve the NCO-terminated prepolymer in anhydrous DMF to create a 30% (w/v) solution.

    • In a separate flask, dissolve BHEB (1 equivalent, based on prepolymer) in anhydrous DMF.

    • Slowly add the BHEB solution to the prepolymer solution under vigorous stirring.

    • Maintain the reaction at 60°C for an additional 3-4 hours until the viscosity increases significantly and the NCO peak disappears in the FTIR spectrum (~2270 cm⁻¹).

  • Isolation:

    • Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

    • Wash the resulting polymer precipitate several times with methanol and then water.

    • Dry the final polyurethane product in a vacuum oven at 60°C for 24 hours.

Workflow for Polyurethane Synthesis

G cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension cluster_2 Step 3: Isolation P Polyol (PTMEG) PreP NCO-Terminated Prepolymer P->PreP I Diisocyanate (MDI) I->PreP Cat Catalyst (DBTDL) Cat->PreP TPU Final Thermoplastic Polyurethane PreP->TPU Reaction BHEB BHEB Chain Extender BHEB->TPU Solvent DMF Solvent Solvent->TPU Precip Precipitation (Methanol) TPU->Precip Wash Washing Precip->Wash Dry Drying Wash->Dry Final Purified TPU Dry->Final

Caption: Workflow for two-step synthesis of a BHEB-based polyurethane.

Application 2: Post-Polymerization Modification via Click Chemistry

The true elegance of using BHEB lies in the ability to perform subsequent chemistry on the polymer. The alkyne units integrated into the polymer backbone are available for CuAAC reactions. This allows for the precise grafting of side chains to tailor surface properties, solubility, or to attach functional molecules like fluorophores or biocompatible moieties.

Protocol: Azide Grafting onto a BHEB-Containing Polymer

This protocol assumes you have a polymer synthesized with BHEB, such as the TPU from the previous section.

Materials:

  • BHEB-containing polymer

  • Benzyl Azide (or other desired azide-functional molecule)

  • Copper(I) Bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • Dissolve the BHEB-containing polymer (1 equivalent of alkyne groups) in anhydrous DMF in a Schlenk flask.

    • Add Benzyl Azide (1.2 equivalents).

    • Bubble nitrogen through the solution for 30 minutes to remove oxygen.

  • Catalyst Addition:

    • In a separate vial, add CuBr (0.1 equivalents) and PMDETA (0.1 equivalents) to a small amount of DMF. Stir under nitrogen until a clear, slightly colored solution forms.

    • Using a gas-tight syringe, transfer the catalyst solution to the polymer solution.

  • Reaction and Isolation:

    • Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by FTIR, looking for the disappearance of the azide peak (~2100 cm⁻¹).

    • Once complete, precipitate the functionalized polymer into methanol.

    • Redissolve the polymer in a small amount of DMF and re-precipitate to remove residual catalyst.

    • Dry the final product in a vacuum oven at 50°C.

Diagram of Post-Polymerization Modification

G Polymer Polymer Backbone ...-CH₂-C≡C-CH₂-... Alkyne Moiety Catalyst Cu(I) Catalyst (CuBr/PMDETA) Polymer->Catalyst Azide Functional Molecule R-N₃ Azide Group Azide->Catalyst FunctionalizedPolymer Functionalized Polymer ...-CH₂-C(Triazole)-CH₂-... Grafted 'R' Group Catalyst->FunctionalizedPolymer Click Reaction

Caption: Schematic of CuAAC click reaction on a BHEB-derived polymer backbone.

Other Industrial Applications

Beyond its role in advanced polymer synthesis, BHEB has established uses in other industrial processes:

  • Nickel Electroplating: It is employed as a long-acting brightener and leveling agent in nickel plating baths, helping to refine the grain size of the coating.[2][3][4][5][7]

  • Textile Industry: BHEB is used as an auxiliary agent in the dyeing of acrylic fibers, where it can improve dye uptake and enhance color fastness.[1][8]

Safety and Handling

1,4-Bis(2-hydroxyethoxy)-2-butyne should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.[2]

Conclusion

1,4-Bis(2-hydroxyethoxy)-2-butyne is a powerful and versatile monomer for modern material science. Its dual-functionality allows for not only the creation of novel linear polymers with tailored hard-segment properties but also opens the door to a vast array of post-polymerization modifications via click chemistry. This enables the development of sophisticated materials with precisely controlled architectures and functionalities, suitable for a wide range of applications from advanced coatings and elastomers to specialized biomaterials.

References

  • LookChem. (n.d.). The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. Retrieved from [Link][1]

  • Jinan Future chemical Co.,Ltd. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. Retrieved from [Link][4]

  • LookChem. (n.d.). China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. Retrieved from [Link][5]

  • LookChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Key Intermediate for Textile Dyeing. Retrieved from [Link][8]

  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link][7]

  • Gogolewski, S. (n.d.). Biomedical Applications of Polyurethanes. National Academic Digital Library of Ethiopia. Retrieved from [Link][6]

Sources

Method

Application Notes and Protocols for 1,4-Bis(2-hydroxyethoxy)-2-butyne as a Crosslinking Agent for Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a di...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a diol crosslinking agent with unique structural features. Its primary hydroxyl groups offer reactive sites for the formation of covalent bonds, enabling the crosslinking of various polymer systems. The central butyne moiety introduces rigidity and potential for post-polymerization modification, making it a molecule of interest for advanced material design. This document outlines the fundamental principles, reaction mechanisms, and detailed protocols for utilizing 1,4-Bis(2-hydroxyethoxy)-2-butyne in the synthesis of crosslinked polymers, with a focus on polyurethanes and hydrogels. The ensuing discussion is grounded in established principles of polymer chemistry, providing researchers with the foundational knowledge to explore its utility in their specific applications.

Introduction to 1,4-Bis(2-hydroxyethoxy)-2-butyne

1,4-Bis(2-hydroxyethoxy)-2-butyne, also known as 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, is a difunctional alcohol with the chemical formula C₈H₁₄O₄. Its molecular structure is characterized by a central alkyne (butyne) group flanked by two hydroxyethoxy arms. This unique combination of a rigid alkyne core and flexible, reactive hydroxyl-terminated side chains makes it a promising candidate as a crosslinking agent in polymer synthesis.

Key Physicochemical Properties:

PropertyValueReference(s)
CAS Number 1606-85-5[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear yellow to brown viscous liquid[1]
Density Approximately 1.144 g/mL at 25 °C[1]

The presence of two primary hydroxyl groups allows 1,4-Bis(2-hydroxyethoxy)-2-butyne to react with a variety of functional groups, most notably isocyanates, to form stable urethane linkages. This reactivity is the basis for its application as a crosslinker in polyurethane systems. Furthermore, its hydrophilic nature and difunctionality make it suitable for the preparation of hydrogels through copolymerization with other monomers.

Application in Polyurethane Crosslinking

The most direct application of 1,4-Bis(2-hydroxyethoxy)-2-butyne is as a chain extender and crosslinking agent in polyurethane synthesis. The hydroxyl groups react with isocyanate groups to form a durable three-dimensional polymer network. The degree of crosslinking, and thus the final properties of the polyurethane, can be tailored by adjusting the stoichiometry of the reactants.

Mechanism of Urethane Formation

The fundamental reaction involves the nucleophilic addition of the hydroxyl group of 1,4-Bis(2-hydroxyethoxy)-2-butyne to the electrophilic carbon of an isocyanate group. This reaction is typically catalyzed by organotin compounds, such as dibutyltin dilaurate (DBTDL), or tertiary amines.

Caption: Reaction of a hydroxyl group with an isocyanate group to form a urethane linkage.

Protocol for the Preparation of a Crosslinked Polyurethane Elastomer

This protocol describes a representative two-step prepolymer method for synthesizing a crosslinked polyurethane elastomer. This method allows for better control over the final polymer structure.

Materials:

  • Polymeric diol (e.g., Polytetrahydrofuran, PTHF, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne (Crosslinking agent)

  • Dibutyltin dilaurate (DBTDL) (Catalyst)

  • Dry solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

Step 1: Prepolymer Synthesis

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the polymeric diol (e.g., PTHF).

  • Heat the flask to 60-70°C under a nitrogen atmosphere with stirring to ensure the polyol is molten and dry.

  • Add the diisocyanate (e.g., MDI) to the reactor. The molar ratio of NCO to OH groups should be greater than 1, typically around 2:1, to ensure the prepolymer is isocyanate-terminated.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants).

  • Maintain the reaction at 70-80°C for 2-3 hours. The progress of the reaction can be monitored by titrating for the NCO content or by FTIR spectroscopy, observing the disappearance of the OH peak (around 3300-3500 cm⁻¹) and the appearance of the urethane NH peak (around 3300 cm⁻¹) and C=O peak (around 1730 cm⁻¹).

Step 2: Crosslinking

  • Cool the isocyanate-terminated prepolymer to 50-60°C.

  • In a separate vessel, dissolve the calculated amount of 1,4-Bis(2-hydroxyethoxy)-2-butyne in a minimal amount of dry DMF. The amount of the crosslinker will determine the crosslink density and should be calculated based on the desired final properties and the remaining NCO content of the prepolymer. A common approach is to target a final NCO:OH ratio of approximately 1:1.

  • Add the solution of 1,4-Bis(2-hydroxyethoxy)-2-butyne to the prepolymer with vigorous stirring.

  • Pour the mixture into a preheated mold treated with a release agent.

  • Cure the polymer in an oven at 80-100°C for 12-24 hours.

  • Post-cure the elastomer at room temperature for 7 days before characterization.

Caption: Workflow for the synthesis of a crosslinked polyurethane elastomer.

Expected Influence on Polymer Properties

Increasing the concentration of 1,4-Bis(2-hydroxyethoxy)-2-butyne is expected to increase the crosslink density of the polyurethane network. This generally leads to:

  • Increased Hardness and Modulus: A more tightly crosslinked network restricts polymer chain mobility, resulting in a stiffer material.

  • Increased Glass Transition Temperature (Tg): The restriction of chain movement raises the temperature at which the polymer transitions from a glassy to a rubbery state.[2]

  • Decreased Elongation at Break: The reduced chain mobility limits the extent to which the material can be stretched before fracturing.

  • Improved Thermal Stability: The covalent crosslinks require more energy to break than the intermolecular forces in a linear polymer, leading to a higher decomposition temperature.[2]

  • Reduced Swelling in Solvents: The three-dimensional network structure limits the uptake of solvent molecules.

Application in Hydrogel Formulation

1,4-Bis(2-hydroxyethoxy)-2-butyne can also be employed as a crosslinking agent in the synthesis of hydrogels. Its hydroxyl groups can be functionalized to introduce polymerizable moieties (e.g., acrylates or methacrylates), or it can be used in condensation polymerization with other monomers to form a hydrogel network.

General Principles of Hydrogel Crosslinking

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. The crosslinks prevent the dissolution of the polymer chains in the aqueous environment. Chemical crosslinking, which involves the formation of covalent bonds, results in stable and durable hydrogels.

Protocol for the Preparation of a Poly(ethylene glycol)-based Hydrogel

This protocol outlines a representative method for preparing a hydrogel using a derivative of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Step 1: Functionalization of 1,4-Bis(2-hydroxyethoxy)-2-butyne (Optional but common)

To make 1,4-Bis(2-hydroxyethoxy)-2-butyne suitable for free-radical polymerization, its hydroxyl groups can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding diacrylate or dimethacrylate derivative. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct.

Step 2: Hydrogel Synthesis via Photopolymerization

Materials:

  • Main monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)

  • Functionalized 1,4-Bis(2-hydroxyethoxy)-2-butyne diacrylate (Crosslinker)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS) or deionized water

Procedure:

  • Prepare a precursor solution by dissolving the main monomer (e.g., PEGDA) and the functionalized 1,4-Bis(2-hydroxyethoxy)-2-butyne diacrylate crosslinker in PBS. The concentration of the crosslinker can be varied to control the properties of the hydrogel.

  • Add the photoinitiator to the precursor solution at a concentration of, for example, 0.05% (w/v).

  • Stir the solution until all components are fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape.

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient time (typically a few minutes) to initiate polymerization and crosslinking.

  • The resulting hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.

Caption: Workflow for the synthesis of a hydrogel via photopolymerization.

Expected Influence on Hydrogel Properties

The concentration of 1,4-Bis(2-hydroxyethoxy)-2-butyne diacrylate as a crosslinker will significantly impact the hydrogel's properties:

  • Swelling Ratio: A higher crosslink density will result in a lower equilibrium swelling ratio, as the tighter network restricts the influx of water.

  • Mechanical Strength: Increased crosslinking generally leads to a higher compressive modulus and a more robust hydrogel.

  • Mesh Size: The average distance between crosslinks, known as the mesh size, will decrease with increasing crosslinker concentration. This can affect the diffusion of molecules through the hydrogel, a critical parameter in drug delivery applications.

Characterization of Crosslinked Polymers

A suite of analytical techniques should be employed to characterize the synthesized crosslinked polymers and validate the success of the crosslinking reaction.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages in polyurethanes, one would look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane N-H (~3300 cm⁻¹) and C=O (~1730 cm⁻¹) peaks.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the effect of crosslinking on the thermal properties of the polymer.[2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the crosslinked polymer.[2]

  • Mechanical Testing: Tensile testing for elastomers to determine properties such as Young's modulus, tensile strength, and elongation at break. Compression testing for hydrogels to determine the compressive modulus.

  • Swelling Studies: For hydrogels, to determine the equilibrium swelling ratio and understand the network structure.

Concluding Remarks

1,4-Bis(2-hydroxyethoxy)-2-butyne presents itself as a versatile crosslinking agent with the potential to impart unique properties to polymeric materials. Its rigid alkyne core and reactive hydroxyl groups allow for the creation of well-defined network structures in both polyurethane and hydrogel systems. The protocols provided herein serve as a foundational guide for researchers to explore the utility of this molecule. It is important to note that while these protocols are based on established chemical principles, optimization of reaction conditions, stoichiometry, and catalyst systems will be necessary for specific applications to achieve desired material properties. Further research into the specific performance characteristics of polymers crosslinked with 1,4-Bis(2-hydroxyethoxy)-2-butyne is warranted to fully elucidate its potential in advanced materials science and drug development.

References

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2002). Journal of Applied Polymer Science, 83(1), 212-223.

Sources

Application

Application Notes and Protocols: 1,4-Bis(2-hydroxyethoxy)-2-butyne in High-Performance Coatings and Adhesives

Introduction: A Multifunctional Building Block for Advanced Polymer Systems In the quest for high-performance coatings and adhesives, formulators are continually seeking novel monomers and crosslinkers that offer enhance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Polymer Systems

In the quest for high-performance coatings and adhesives, formulators are continually seeking novel monomers and crosslinkers that offer enhanced properties and versatile curing mechanisms. 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO), a unique molecule possessing both primary hydroxyl groups and a central alkyne functionality, presents a compelling option for creating advanced polymer networks.[1][2][3] Its dual reactivity allows for a two-stage curing process, enabling the development of sophisticated coating and adhesive systems with tailored properties.

The hydroxyl groups of BEO can readily participate in traditional step-growth polymerization reactions, such as the formation of polyurethanes with isocyanates or polyesters with diacids.[4][5] The incorporated alkyne group can then be utilized in a secondary crosslinking reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a thiol-yne reaction, to further enhance the network density and performance of the final material.[6][7][8] This dual-cure capability opens avenues for creating coatings with superior chemical resistance, mechanical strength, and adhesion, as well as adhesives with tunable bond strengths and cure profiles.[9][10]

This document provides detailed application notes and protocols for the utilization of 1,4-Bis(2-hydroxyethoxy)-2-butyne in the formulation of high-performance polyurethane coatings and epoxy-based adhesives.

Chemical Structure and Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO)

BEO is a viscous liquid with the following key properties:

PropertyValueReference
CAS Number 1606-85-5[1][11]
Molecular Formula C8H14O4[1][11]
Molecular Weight 174.19 g/mol [1]
Appearance Clear yellow to brown viscous liquid[1]
Density ~1.144 g/mL at 25 °C[1]
Refractive Index ~1.485 at 20 °C[1]

The unique chemical structure of BEO is central to its utility in advanced polymer synthesis.

BEO_Structure cluster_BEO 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) BEO HO-CH₂-CH₂-O-CH₂-C≡C-CH₂-O-CH₂-CH₂-OH

Caption: Chemical structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO).

Application in Two-Component Polyurethane Coatings

In two-component (2K) polyurethane coatings, BEO can be incorporated as a chain extender or a co-polyol in the polyol component (Part A).[6][12] The hydroxyl groups react with the isocyanate component (Part B) to form urethane linkages, while the alkyne functionality remains available for a secondary curing mechanism. This approach allows for the formulation of dual-cure coatings that exhibit an initial cure through the polyurethane reaction, followed by a post-cure of the alkyne groups to enhance crosslink density and performance.

Mechanism of Action: A Dual-Cure Approach

The formulation strategy involves a two-step curing process:

  • Primary Cure (Urethane Formation): The polyol component (containing BEO) is mixed with the polyisocyanate component. The hydroxyl groups of BEO and other polyols react with the isocyanate groups to form a crosslinked polyurethane network. This provides the initial mechanical integrity and handling strength of the coating.[13][14]

  • Secondary Cure (Alkyne Crosslinking): The alkyne groups embedded within the polyurethane backbone can undergo a variety of "click" chemistry reactions for secondary crosslinking. A common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a multifunctional azide is introduced to crosslink the polymer chains.[9][15][16] This secondary cure significantly increases the crosslink density, leading to improved hardness, chemical resistance, and thermal stability.

Polyurethane_Dual_Cure BEO 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) PU_prepolymer Alkyne-Functional Polyurethane Prepolymer BEO->PU_prepolymer Polyol Polyester or Polyether Polyol Polyol->PU_prepolymer Diisocyanate Diisocyanate (e.g., HDI, IPDI) Diisocyanate->PU_prepolymer Crosslinked_PU Dual-Cured Polyurethane Network PU_prepolymer->Crosslinked_PU Multifunctional_Azide Multifunctional Azide Crosslinker Multifunctional_Azide->Crosslinked_PU Catalyst1 Urethane Catalyst (e.g., DBTDL) Catalyst1->PU_prepolymer Primary Cure Catalyst2 Cu(I) Catalyst Catalyst2->Crosslinked_PU Secondary Cure (Click Chemistry)

Sources

Method

Analytical techniques to monitor 1,4-Bis(2-hydroxyethoxy)-2-butyne reactions

Analytical Techniques for Monitoring Reactions of 1,4-Bis(2-hydroxyethoxy)-2-butyne Abstract This comprehensive guide provides detailed application notes and validated protocols for monitoring the chemical reactions of 1...

Author: BenchChem Technical Support Team. Date: January 2026

Analytical Techniques for Monitoring Reactions of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Abstract

This comprehensive guide provides detailed application notes and validated protocols for monitoring the chemical reactions of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS 1606-85-5). This specialty chemical, a key component in applications such as nickel electroplating, undergoes various transformations that necessitate precise and reliable analytical monitoring for process optimization, quality control, and research.[1][2][3] This document outlines the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time and discrete-time point analysis of its reactions. Each section provides the scientific rationale behind the chosen methodology, step-by-step protocols, and data interpretation guidelines to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for 1,4-Bis(2-hydroxyethoxy)-2-butyne

1,4-Bis(2-hydroxyethoxy)-2-butyne is a symmetrical diol featuring a central alkyne functional group and two terminal hydroxyethoxy units. Its molecular formula is C8H14O4 and it has a molecular weight of 174.19 g/mol .[1][4] The reactivity of this molecule is primarily centered around its carbon-carbon triple bond and the terminal hydroxyl groups. Common reactions include additions to the alkyne, such as hydrogenation or halogenation, and esterification or etherification at the hydroxyl termini.

Monitoring these reactions is critical for:

  • Kinetic and Mechanistic Studies: Understanding reaction rates and pathways.

  • Process Optimization: Maximizing yield and minimizing by-product formation.

  • Quality Control: Ensuring the final product meets purity specifications.

  • Safety: Detecting the formation of potentially hazardous intermediates or by-products.

The selection of an appropriate analytical technique is contingent on the specific reaction being monitored, the physical properties of the reactants and products, and the desired level of detail (e.g., qualitative vs. quantitative, real-time vs. endpoint).

Chromatographic Techniques: Separating Reaction Components

Chromatographic methods are indispensable for separating the analyte of interest from a complex reaction mixture, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Principle of Application: HPLC is particularly well-suited for analyzing 1,4-Bis(2-hydroxyethoxy)-2-butyne and its reaction products, especially those that are non-volatile or thermally labile. Given the polar nature of the diol, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.[5][6] Separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Causality in Method Design: The choice of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte. A gradient elution is often employed to effectively separate compounds with a range of polarities that might be present in the reaction mixture, from the starting material to potentially less polar products. An Evaporative Light Scattering Detector (ELSD) is advantageous as it does not require the analyte to have a UV chromophore.[5][7]

Protocol 2.1.1: HPLC-ELSD Method for Monitoring 1,4-Bis(2-hydroxyethoxy)-2-butyne Consumption

Objective: To quantify the concentration of 1,4-Bis(2-hydroxyethoxy)-2-butyne over the course of a reaction.

Instrumentation and Materials:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne standard

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation:

    • At designated time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with the initial mobile phase composition to a concentration within the calibrated range.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • HPLC-ELSD Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 60 °C
Gas Flow (Nitrogen) 1.5 SLM
  • Calibration:

    • Prepare a series of standard solutions of 1,4-Bis(2-hydroxyethoxy)-2-butyne of known concentrations.

    • Inject each standard and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

  • Data Analysis:

    • Integrate the peak corresponding to 1,4-Bis(2-hydroxyethoxy)-2-butyne in the chromatograms of the reaction samples.

    • Determine the concentration of the analyte at each time point using the calibration curve.

Gas Chromatography (GC)

Principle of Application: GC is a powerful technique for analyzing volatile compounds. While 1,4-Bis(2-hydroxyethoxy)-2-butyne itself has a relatively high boiling point, it and its potential reaction products can often be analyzed by GC, sometimes after derivatization to increase volatility and thermal stability. Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Causality in Method Design: A polar stationary phase (e.g., a modified polyethylene glycol) is often chosen for the analysis of polar analytes like diols, as it provides better separation based on differences in polarity. A Flame Ionization Detector (FID) is a robust and widely applicable detector for organic compounds. To prevent peak tailing due to the interaction of the hydroxyl groups with the column, derivatization (e.g., silylation) may be necessary.

Protocol 2.2.1: GC-FID Analysis of Reaction Products

Objective: To monitor the formation of a more volatile product from a reaction of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID)

  • Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium or hydrogen as the carrier gas

  • Derivatizing agent (e.g., BSTFA with 1% TMCS) if required

  • Solvent (e.g., dichloromethane)

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation (with Derivatization):

    • Withdraw and quench a reaction aliquot.

    • Evaporate the solvent from the aliquot under a stream of nitrogen.

    • Add the derivatizing agent and solvent, then heat to the recommended temperature for the required time to ensure complete reaction.

    • Cool the sample and inject it into the GC.

  • GC-FID Conditions:

ParameterSetting
Column DB-WAX, 30 m x 0.25 mm x 0.25 µm
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min (constant flow)
Split Ratio 20:1
Injection Volume 1 µL
  • Calibration and Data Analysis:

    • Similar to the HPLC method, prepare and run standards of the expected product(s).

    • Construct a calibration curve and quantify the product formation over time.

Spectroscopic Techniques: Probing Functional Group Transformations

Spectroscopic methods provide information about the chemical structure of the molecules in the reaction mixture, making them ideal for identifying the disappearance of reactants and the appearance of products based on their functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Application: FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. For reactions of 1,4-Bis(2-hydroxyethoxy)-2-butyne, FTIR is excellent for qualitatively monitoring changes in the key functional groups: the alkyne (C≡C) and hydroxyl (O-H) groups.[8][9][10]

Causality in Method Design: An Attenuated Total Reflectance (ATR) accessory is highly convenient for in-situ or at-line reaction monitoring as it requires minimal sample preparation. The disappearance of the C≡C stretching vibration (around 2100-2260 cm⁻¹) is a clear indicator of a reaction at the alkyne bond.[8][9][11][12] Concurrently, changes in the broad O-H stretching band (around 3300 cm⁻¹) can indicate reactions at the hydroxyl groups.[10]

Protocol 3.1.1: At-line FTIR-ATR Monitoring of Alkyne Hydrogenation

Objective: To qualitatively monitor the conversion of the alkyne group during a hydrogenation reaction.

Instrumentation and Materials:

  • FTIR spectrometer with an ATR accessory

  • Reaction vessel

  • Pipette

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Initial Spectrum (t=0): Place a drop of the initial reaction mixture onto the ATR crystal and record the spectrum. This will show the characteristic peaks of the starting material.

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Place a drop on the ATR crystal, record the spectrum, and then clean the crystal.

  • Data Analysis:

    • Overlay the spectra collected at different time points.

    • Monitor the decrease in the intensity of the alkyne C≡C stretching peak.

    • Simultaneously, look for the appearance of new peaks, such as the C=C stretch of an alkene intermediate (around 1650 cm⁻¹) or changes in the C-H stretching region.[9]

Expected Spectral Changes:

Functional GroupWavenumber (cm⁻¹)Expected Change
O-H (alcohol)~3300 (broad)May shift or change shape if involved
C≡C (internal alkyne)~2100-2260 (weak)Decrease in intensity
C=C (alkene)~1650Appearance and then potential decrease
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR spectroscopy is arguably the most powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data simultaneously.[13][14][15][16] By monitoring the changes in the chemical shifts and integrals of specific proton (¹H) or carbon (¹³C) signals, one can track the consumption of reactants and the formation of products and intermediates in real-time.[13][14][15]

Causality in Method Design: ¹H NMR is typically used for reaction monitoring due to its higher sensitivity and shorter acquisition times.[15] The protons adjacent to the alkyne and the hydroxyl groups in 1,4-Bis(2-hydroxyethoxy)-2-butyne will have characteristic chemical shifts. As the reaction proceeds, these signals will decrease, and new signals corresponding to the product(s) will appear. An internal standard with a known concentration and a signal in a clear region of the spectrum can be added for accurate quantification.[17]

Protocol 3.2.1: In-situ ¹H NMR Monitoring of a Reaction

Objective: To quantitatively monitor a reaction of 1,4-Bis(2-hydroxyethoxy)-2-butyne in real-time.

Instrumentation and Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent compatible with the reaction

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reactants

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of 1,4-Bis(2-hydroxyethoxy)-2-butyne and the internal standard in the deuterated solvent.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum before initiating the reaction. This spectrum will serve as the baseline.

  • Reaction Initiation and Monitoring:

    • Add the other reactant(s) to the NMR tube to start the reaction.

    • Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.[14]

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the signal of the internal standard and a characteristic signal of the starting material and the product(s).

    • Calculate the concentration of the reactant and product at each time point relative to the constant integral of the internal standard.

    • Plot the concentrations versus time to obtain kinetic profiles.

Expected ¹H NMR Signal Changes: The protons on the carbons adjacent to the alkyne (propargylic protons) will have a specific chemical shift. Upon reaction at the triple bond, this signal will disappear and be replaced by signals corresponding to the protons in the product (e.g., vinylic or aliphatic protons).

Method Validation

For quantitative applications, it is crucial to validate the analytical methods to ensure they are fit for purpose. Key validation parameters include:[18][19][20][21][22]

  • Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample.[18][19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A validation protocol should be established and followed to document the performance of the chosen analytical method.[19]

Visualization of Workflows

Logical Flow for Method Selection

Caption: Decision tree for selecting an analytical technique.

Experimental Workflow for Quantitative Analysis

QuantitativeWorkflow Start Start Reaction Step1 Withdraw Aliquot at Time (t) Start->Step1 Step2 Quench Reaction Step1->Step2 Step3 Prepare Sample for Analysis (Dilute, Filter, Derivatize) Step2->Step3 Step4 Instrumental Analysis (HPLC or GC) Step3->Step4 Step5 Data Acquisition Step4->Step5 Step6 Quantify using Calibration Curve Step5->Step6 End Kinetic Profile Step6->End

Caption: General workflow for chromatographic analysis.

Conclusion

The successful monitoring of reactions involving 1,4-Bis(2-hydroxyethoxy)-2-butyne relies on the judicious selection and application of appropriate analytical techniques. This guide provides a framework for utilizing HPLC, GC, FTIR, and NMR spectroscopy for this purpose. By understanding the principles behind each method and adhering to validated protocols, researchers, scientists, and drug development professionals can generate accurate and reliable data to advance their work.

References

  • Mass Spectrometry of Aliphatic Ethers. (2025). YouTube.
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  • Crasto, A. M. (2015). MASS SPECTRUM OF ETHERS. ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ChemicalBook. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne.
  • El-Seify, D. S., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH.
  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 455-463.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Foroozandeh, M., & Jeannerat, D. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
  • de la Hoz, A., & Jimenez-Marquez, F. (2017). NMR reaction monitoring in flow synthesis. PMC - PubMed Central - NIH.
  • Solubility of Things. (n.d.). Validation of Analytical Methods.
  • Pearson+. (n.d.). Ethers are not easily differentiated by their infrared spectra.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne.
  • Hein, J., et al. (2021). Reaction Monitoring by NMR. YouTube.
  • Agilent. (2011). Characterization of Pharmaceutical Polymers by HPLC and GPC.
  • Sharma, S., & Singh, A. (n.d.). Analytical method validation: A brief review.
  • ChemicalBook. (2024). 1,4-Bis(2-hydroxyethoxy)-2-butyne.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Widener University. (n.d.). Mass Spectra Interpretation: ETHERS.
  • University of Calgary. (n.d.). IR: alkynes.
  • Benchchem. (n.d.). A Comparative Kinetic Analysis of Macrocyclic Alkynes in Click Chemistry: A Guide for Researchers.
  • ResearchGate. (2025). Validation of Analytical Methods.
  • ECHEMI. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne.
  • Elfman-Börjesson, I., & Harrod, M. (1997). Analysis of Non-Polar Lipids by HPLC on a Diol Column. ResearchGate.
  • LookChem. (n.d.). China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers.
  • Polymer Solutions. (2015). HPLC Analysis: Method Development and Validation.
  • ResearchGate. (n.d.). HPLC of pure mono-ol, diol and triol.
  • Creative Proteomics. (n.d.). Overview of Polyols: Structure, Synthesis, Analysis, and Applications.
  • Sigma-Aldrich. (n.d.). GC Analysis of Glycols and Diols.

Sources

Application

Unlocking the Synthetic Potential of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Guide to Reaction Mechanisms and Applications

Introduction: A Molecule of Dual Functionality 1,4-Bis(2-hydroxyethoxy)-2-butyne is a structurally unique and highly versatile difunctional monomer that presents a wealth of opportunities for researchers in materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dual Functionality

1,4-Bis(2-hydroxyethoxy)-2-butyne is a structurally unique and highly versatile difunctional monomer that presents a wealth of opportunities for researchers in materials science, organic synthesis, and drug development. Its molecular architecture, featuring a central alkyne core flanked by two flexible hydroxyethoxy arms, provides two distinct reactive sites: the nucleophilic terminal hydroxyl groups and the electron-rich carbon-carbon triple bond. This duality allows for a diverse range of chemical transformations, making it an invaluable building block for the synthesis of novel polymers, functionalized heterocycles, and specialty chemicals. This guide provides an in-depth exploration of the key reaction mechanisms involving 1,4-Bis(2-hydroxyethoxy)-2-butyne, complete with detailed protocols and expert insights to empower your research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation.

PropertyValueReference
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Colorless to yellowish viscous liquidN/A
Boiling Point >200 °C (decomposes)N/A
Density ~1.14 g/cm³N/A
Solubility Soluble in water, ethanol, and acetone.{: target="_blank"}[1]

Safety Precautions: 1,4-Bis(2-hydroxyethoxy)-2-butyne is an irritant to the eyes, skin, and respiratory tract. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.

I. Reactions of the Hydroxyl Groups: Building Polymers and Derivatives

The terminal hydroxyl groups of 1,4-Bis(2-hydroxyethoxy)-2-butyne are primary alcohols, making them readily available for a variety of nucleophilic reactions, most notably in polymerization and derivatization.

A. Polyurethane Synthesis: Crafting Novel Thermosets and Elastomers

The reaction of the diol with diisocyanates is a cornerstone of polyurethane chemistry. The nucleophilic hydroxyl groups attack the electrophilic carbon of the isocyanate, forming a urethane linkage. By using 1,4-Bis(2-hydroxyethoxy)-2-butyne as the diol component, a rigid alkyne unit is incorporated into the polymer backbone, which can significantly influence the material's thermal and mechanical properties. This alkyne functionality can also serve as a site for post-polymerization modification, such as cross-linking through cycloaddition reactions.

polyurethane_synthesis Diol 1,4-Bis(2-hydroxyethoxy)-2-butyne (Diol) Prepolymer Isocyanate-Terminated Prepolymer Diol->Prepolymer Polyaddition Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Prepolymer Polyurethane Polyurethane Network with Alkyne Functionality Prepolymer->Polyurethane Curing/Chain Extension polyester_synthesis Diol 1,4-Bis(2-hydroxyethoxy)-2-butyne Polyester Unsaturated Polyester with Alkyne Backbone Diol->Polyester Polycondensation Diacid Dicarboxylic Acid (e.g., Maleic Anhydride) Diacid->Polyester Crosslinked_Polyester Cross-linked Polyester Resin Polyester->Crosslinked_Polyester Radical Cross-linking (e.g., with Styrene) alkyne_hydration Alkyne 1,4-Bis(2-hydroxyethoxy)-2-butyne Enol Enol Intermediate Alkyne->Enol H₂O, H₂SO₄, HgSO₄ Ketone Diketone Product Enol->Ketone Keto-Enol Tautomerization

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne Derivatives

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up procedures for synthesizing 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) and its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up procedures for synthesizing 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) and its derivatives. The synthesis, which involves the base-catalyzed ethoxylation of 2-butyne-1,4-diol, presents significant safety and engineering challenges upon scale-up due to its high exothermicity and the hazardous nature of ethylene oxide. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, kinetic and thermodynamic considerations, and the critical importance of a robust Process Safety Management (PSM) framework. Detailed protocols for pilot-scale synthesis and subsequent purification are provided, supported by workflow diagrams and data tables to ensure clarity, reproducibility, and operational safety.

Foundational Chemistry & Reaction Principles

The synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS: 1606-85-5) is a classic example of an alkoxylation reaction, specifically, the ethoxylation of a diol.[1] This process involves the ring-opening addition of ethylene oxide to the hydroxyl groups of 2-butyne-1,4-diol. The unique structure of BEO, featuring a rigid alkyne core and flexible hydrophilic hydroxyethoxy arms, makes it a valuable intermediate in the synthesis of specialty polymers, a leveling agent in nickel electroplating, and a precursor for novel surfactants.[2][3]

The Core Reaction: Base-Catalyzed Ethoxylation

The reaction proceeds via a nucleophilic ring-opening (SN2) mechanism.[4] A strong base, typically potassium hydroxide (KOH), is used as a catalyst.[5] The catalyst first deprotonates the hydroxyl group of the alcohol (2-butyne-1,4-diol) to form a more potent nucleophile, the alkoxide. This alkoxide then attacks one of the carbon atoms of the ethylene oxide ring, forcing the strained three-membered ring to open and forming a new ether bond. The process regenerates a terminal hydroxyl group, which can then be deprotonated to react with another molecule of ethylene oxide.

The overall reaction for the synthesis of the target molecule is: HO-CH₂-C≡C-CH₂-OH + 2 C₂H₄O --(KOH catalyst)--> HO-CH₂CH₂O-CH₂-C≡C-CH₂-OCH₂CH₂-OH

Key Reactant Properties and Hazards

Successful and safe scale-up requires a thorough understanding of the physical properties and hazards of the primary reactants.

Compound 2-Butyne-1,4-diol Ethylene Oxide (EO)
CAS Number 110-65-675-21-8
Formula C₄H₆O₂C₂H₄O
Molecular Wt. 86.09 g/mol 44.05 g/mol
Boiling Point 238 °C10.7 °C
Key Hazards Skin/eye irritant.Extremely Flammable Gas. [6] Carcinogen, Mutagen. [6] Toxic if inhaled. [6] Can form explosive mixtures with air. [7] May decompose explosively, even in the absence of oxygen. [8][9]

The hazardous nature of ethylene oxide is the single most critical factor governing all scale-up procedures and safety protocols.

Thermodynamic & Kinetic Considerations
  • Exothermicity: The ethoxylation reaction is highly exothermic, releasing approximately -92 kJ/mol of ethylene oxide reacted.[5] Inadequate heat removal during scale-up can lead to a rapid increase in temperature, a condition known as thermal runaway.

  • Kinetics: The reaction rate is influenced by several factors. It is typically first-order with respect to both the catalyst and ethylene oxide concentrations.[10] The solubility of gaseous ethylene oxide in the liquid reaction medium is a critical, often rate-limiting, parameter.[11] The reaction is generally performed at elevated temperatures (130-180°C) and pressures (1-6 bar) to ensure a sufficient reaction rate and keep the ethylene oxide in a condensed or highly soluble state.[5][12]

Process Safety Management (PSM) for Alkoxylation

Scaling an alkoxylation reaction is not a linear process; the risks associated with it grow exponentially without rigorous engineering and administrative controls. A comprehensive Process Safety Management (PSM) program, as outlined by frameworks like OSHA 29 CFR 1910.119, is not just recommended but essential.[13]

The Inherent Hazards: A Cascade of Risks

The primary safety concern is a thermal runaway . This can be triggered by a failure in the cooling system, an over-addition of ethylene oxide, or a loss of agitation. A runaway reaction can quickly escalate, leading to catastrophic equipment failure.

The following diagram illustrates the potential failure cascade in an uncontrolled alkoxylation reaction.

G A Cooling System Failure or EO Over-Addition B Unreacted Ethylene Oxide Accumulation A->B Leads to C Thermal Runaway of Synthesis Reaction (Rapid T & P Increase) B->C Triggers D Temperature Exceeds Product Decomposition Threshold (ADT24) C->D Can Lead to E Exothermic Decomposition of Polyether Product (Secondary, More Violent Runaway) D->E Initiates F Catastrophic Vessel Rupture & Toxic Release E->F Results in

Caption: Failure cascade in an uncontrolled ethoxylation process.

Core Safety Principles for Scale-Up
  • Prevent Reactant Accumulation: The paramount safety principle is to operate under "starve-fed" conditions. The addition rate of ethylene oxide must be strictly controlled and limited by the reactor's maximum heat removal capacity.[14] This ensures that EO reacts almost as quickly as it is introduced, preventing the buildup of a dangerous inventory of unreacted material.[8]

  • Maintain an Inert Atmosphere: The reactor headspace must be maintained under a positive pressure of an inert gas, typically nitrogen, at all times. This is crucial to prevent the formation of an explosive atmosphere, as ethylene oxide can decompose violently.[9] The partial pressure of EO in the gas phase must be kept below its limiting stability concentration.[9]

  • Thorough Thermal Hazard Assessment: Before any scale-up, calorimetric measurements such as Differential Scanning Calorimetry (DSC) or, more appropriately, Adiabatic Reaction Calorimetry (ARC) must be performed. These tests determine critical safety parameters like the onset temperature of the desired reaction and, more importantly, the onset temperature for the thermal decomposition of the reactants, intermediates, and final product.[8] This data is used to define a maximum safe operating temperature and the Adiabatic Decomposition Temperature (ADT24), which must never be reached.[8][9]

  • Engineered Safety Systems: The reactor must be equipped with multiple, redundant safety systems. These include high-integrity temperature and pressure sensors, automated shutdown logic that halts EO feed in case of deviation, emergency cooling systems, and appropriately sized pressure relief systems (though pressure relief alone is often insufficient to control a decomposition reaction).[14]

Pilot-Scale Synthesis Protocol

This protocol details the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne in a 50 L jacketed, agitated pressure reactor. All operations must be conducted behind a blast shield in a facility designed for hazardous chemical synthesis.

Reactor Configuration

The diagram below shows a typical pilot-plant setup for a semi-batch alkoxylation process.

G cluster_0 Ethylene Oxide Delivery cluster_1 Reactor System cluster_2 Utilities & Safety EO_Cylinder Ethylene Oxide Cylinder MFC Mass Flow Controller (MFC) EO_Cylinder->MFC Reactor Jacketed Pressure Reactor (50L) Agitator Temp & Pressure Sensors Subsurface Feed Line MFC->Reactor:body Controlled Feed RD Rupture Disc & Relief Valve Reactor:head->RD Overpressure Protection Jacket Thermal Fluid (Heating/Cooling) Jacket->Reactor:head N2 Nitrogen Supply N2->Reactor:head Inerting Vent Vent Scrubber RD->Vent

Caption: Pilot-scale reactor setup for ethoxylation.

Step-by-Step Synthesis Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Seal the reactor and perform a pressure test with nitrogen to check for leaks.

    • Purge the reactor three times with nitrogen, evacuating to <50 mbar between cycles to ensure an inert atmosphere (<0.5% oxygen).

  • Substrate & Catalyst Charging:

    • Under a positive nitrogen pressure, charge the reactor with 8.6 kg (100 mol) of 2-butyne-1,4-diol.

    • Charge 86 g (0.1% by weight) of potassium hydroxide (KOH) catalyst.

    • Causality: The catalyst concentration is a key parameter; higher concentrations increase the reaction rate but also the potential rate of heat generation. 0.1-0.5% is a typical range.

  • Dehydration:

    • Begin agitation. Heat the reactor contents to 110-120°C while applying a light vacuum and nitrogen sparge.

    • Hold until the water content is <0.1% (verified by Karl Fischer titration of a sample).

    • Causality: Water will react with ethylene oxide to form ethylene glycol, an impurity. It must be removed before EO addition.

  • Reaction & Ethylene Oxide Addition:

    • Break the vacuum with nitrogen and heat the reactor to the reaction temperature of 140°C . Pressurize with nitrogen to 2 bar(g).

    • Begin the subsurface addition of 8.9 kg (202 mol) of liquid ethylene oxide via a mass flow controller at a rate of 2.2 kg/hr .

    • CRITICAL: The addition rate is calculated based on the reactor's cooling capacity. Continuously monitor the jacket temperature; if the cooling demand becomes excessive (e.g., coolant valve >90% open), immediately reduce the EO feed rate. The internal temperature must not exceed 150°C.

    • The total addition will take approximately 4 hours. The reactor pressure will rise and should be maintained around 3-5 bar(g).

  • Digestion Phase:

    • Once all ethylene oxide has been added, shut off the feed.

    • Maintain the reactor temperature at 140°C for an additional 2 hours.

    • Causality: This "digestion" or "soak" time ensures that any small amount of unreacted ethylene oxide is consumed.[15] A steady decline in reactor pressure towards the initial nitrogen pressure is a key indicator of reaction completion.

  • Cooldown & Purging:

    • Cool the reactor to <50°C.

    • Carefully vent any excess pressure through a scrubber system.

    • Purge the reactor headspace with nitrogen to remove any final traces of EO gas. The crude product is now ready for purification.

In-Process Controls
Parameter Monitoring Tool Significance & Control Action
Internal Temp. ThermocouplePrimary safety indicator. If >150°C, stop EO feed, apply max cooling.
Jacket Temp. ThermocoupleIndicates heat removal rate. If coolant temp rises unexpectedly, reduce EO feed.
Pressure TransducerMonitors EO consumption. A sharp, unexpected rise indicates accumulation/runaway.
EO Flow Rate Mass Flow ControllerPrimary control variable. Must not exceed the calculated safe limit.
Agitator Power Motor AmperageLoss of agitation is critical. Stop EO feed immediately if power drops.

Product Purification & Quality Control

The crude product contains the active KOH catalyst, which must be removed to ensure product stability and performance in downstream applications.

Catalyst Neutralization and Removal

The most common method is neutralization with an acid to form a salt, which can then be filtered out.[16] Using an adsorbent clay is another effective method.[17][18]

G Start Crude BEO Product (Contains KOH) Step1 Cool to 80-90°C Add 2% w/w Water Start->Step1 Step2 Slowly Add Acid (e.g., Acetic or Sulfuric) to pH 6.5-7.0 Step1->Step2 Hydrates catalyst Step3 Hold with Agitation for 1 hour to Precipitate Salt Step2->Step3 Neutralization Step4 Filter through Filter Press (e.g., with diatomaceous earth aid) Step3->Step4 Salt Crystallization Step5 Heat under Vacuum (<10 mbar) to Remove Water Step4->Step5 Solid-Liquid Separation End Purified BEO Product Step5->End Dehydration

Caption: Workflow for catalyst neutralization and product purification.

Causality: A small amount of water is often added before neutralization to help dissolve the catalyst and facilitate a smooth reaction with the acid, promoting better crystal growth of the resulting salt for easier filtration.[18] This water must then be removed under vacuum to meet final product specifications.[18]

Quality Control (QC) Analysis

The final purified product should be analyzed to ensure it meets specifications.

Analysis Method Typical Specification Purpose
Assay Gas Chromatography (GC)>98% (or as required)Confirms purity and identity of the target molecule.
Appearance VisualClear, light yellow viscous liquidChecks for gross contamination or color bodies.
Hydroxyl Value Titration (e.g., ASTM D4274)630-650 mg KOH/gMeasures the concentration of -OH groups, confirming the correct degree of ethoxylation.
Water Content Karl Fischer Titration<0.2%Ensures product is dry for downstream applications.
Acidity/Alkalinity Potentiometric TitrationpH 6.0 - 7.5 (of 10% aq. solution)Confirms complete removal/neutralization of the catalyst.

Conclusion

The scale-up synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne is a challenging but manageable process when approached with a deep respect for the underlying chemical hazards. Success is predicated on three pillars: a fundamental understanding of the reaction kinetics and thermodynamics, the implementation of robustly engineered controls, and unwavering adherence to a comprehensive Process Safety Management program. By controlling the ethylene oxide feed rate relative to the reactor's heat removal capacity, maintaining a strictly inert atmosphere, and planning for all credible failure scenarios, this valuable chemical intermediate can be produced safely and efficiently at an industrial scale.

References

  • Chemical Engineering Transactions. (2023). Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions. Available at: [Link][14]

  • Salg, B. (2022). Batch Alkoxylation Safety. BASF SE. Available at: [Link][9]

  • Barodawala, B. (2023). Basics of Ethoxylation reaction. YouTube. Available at: [Link][12]

  • Gao, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ResearchGate. Available at: [Link][19]

  • European Patent Office. (1982). Method for purifying polyether-polyols - EP 0050181 A1. Available at: [Link][16]

  • KOYON. (2025). What are the measures to reduce impurities in polyether polyols?. Available at: [Link][20]

  • Hebei Runyo Technology Co., Ltd. China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. Available at: [Link][1]

  • Santacesaria, E., et al. (2020). Alkoxylation for Surfactant Productions: Toward the Continuous Reactors. Frontiers in Chemical Engineering. Available at: [Link][15]

  • European Patent Office. (1991). Process for purifying polyether-polyols - EP 0418533 A1. Available at: [Link][17]

  • European Patent Office. (1991). Process for purifying polyether-polyols - EP 0418533 B1. Available at: [Link][18]

  • Geshem. (n.d.). The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. Available at: [Link][3]

  • Wikipedia. Ethoxylation. Available at: [Link][5]

  • Occupational Safety and Health Administration (OSHA). Process Safety Management. Available at: [Link][13]

  • Airgas. (2020). Ethylene Oxide SDS. Available at: [Link][6]

  • Di Serio, M., et al. (2005). Kinetics of n-butanol ethoxylation. ResearchGate. Available at: [Link][4]

  • Santacesaria, E., et al. (2011). Kinetics and Modeling of Fatty Alcohol Ethoxylation in an Industrial Spray Loop Reactor. ResearchGate. Available at: [Link][10]

  • Di Serio, M., et al. (2005). Safety control of ethoxylation reaction in a semi-batch reactor. Industrial & Engineering Chemistry Research. Available at: [Link][11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1,4-Bis(2-hydroxyethoxy)-2-butyne

Welcome to the technical support center for the purification of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this versatile chemical intermediate.

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5) is a valuable building block in organic synthesis, utilized in the preparation of specialty polymers, surfactants, and other fine chemicals. Its structure, featuring a central alkyne bond and terminal hydroxyl groups, allows for a variety of chemical modifications. The purity of this compound is critical for the success of subsequent reactions and the quality of the final products. This guide provides practical solutions to common purification challenges, ensuring you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude 1,4-Bis(2-hydroxyethoxy)-2-butyne?

A1: Crude 1,4-Bis(2-hydroxyethoxy)-2-butyne is often a condensation product of butynediol and ethylene oxide. Consequently, common impurities may include unreacted starting materials such as 2-butyne-1,4-diol, ethylene glycol, and partially reacted intermediates. Side products from oligomerization of ethylene oxide can also be present. The crude product often appears as a clear yellow to brown viscous liquid, with the color indicating the presence of impurities.

Q2: My purified product is a viscous liquid. How can I confirm its purity?

A2: The purity of 1,4-Bis(2-hydroxyethoxy)-2-butyne, which is a viscous liquid at room temperature, can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any residual starting materials or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying more volatile impurities.

**Q3: What are the primary safety precautions when handling 1,4-Bis(2-hydroxyethoxy
Optimization

Technical Support Center: Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Welcome to the dedicated technical support guide for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and product purity.

The synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a crucial diol used in the production of polyurethanes, polyesters, and as a brightener in electroplating, typically involves the ethoxylation of 2-butyne-1,4-diol with ethylene oxide. While the reaction appears straightforward, achieving high yields of the target compound requires careful control of several critical parameters. This guide provides field-proven insights and evidence-based solutions to common challenges encountered during the process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Conversion of 2-Butyne-1,4-diol

You observe a significant amount of unreacted 2-butyne-1,4-diol in your final reaction mixture, leading to a low overall yield.

Probable Cause Recommended Solution & Scientific Rationale
Insufficient Catalyst Activity or Concentration Solution: Increase the catalyst loading or use a fresh batch of catalyst. Rationale: The ethoxylation of diols is typically catalyzed by a base, such as sodium or potassium hydroxide. The catalyst functions by deprotonating the hydroxyl group of the diol, forming a more nucleophilic alkoxide that readily attacks the electrophilic carbon of the ethylene oxide ring. Insufficient catalyst results in a slow reaction rate and incomplete conversion.
Low Reaction Temperature Solution: Gradually increase the reaction temperature within the recommended range (typically 120-160 °C). Rationale: The ring-opening of ethylene oxide is an energy-intensive step. Higher temperatures increase the reaction kinetics, promoting a faster and more complete conversion of the starting material. However, exceeding the optimal temperature can lead to side reactions.
Inadequate Mixing Solution: Ensure vigorous and efficient stirring of the reaction mixture. Rationale: This is a multiphase reaction (solid catalyst, liquid diol, gaseous ethylene oxide). Proper mixing is essential to ensure good mass transfer between the phases, allowing the ethylene oxide to dissolve and react effectively with the catalyzed diol.
Issue 2: Formation of Undesirable Side Products (e.g., Polyethylene Glycols)

Your product analysis reveals the presence of significant amounts of higher-order ethoxylation products or polyethylene glycol (PEG), complicating purification and reducing the yield of the desired 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Probable Cause Recommended Solution & Scientific Rationale
Excessive Ethylene Oxide Solution: Carefully control the stoichiometry of ethylene oxide. Use a molar ratio of ethylene oxide to 2-butyne-1,4-diol as close to 2:1 as possible. Rationale: The terminal hydroxyl groups of the desired product can also be ethoxylated, leading to the formation of longer ether chains. By limiting the amount of available ethylene oxide, you favor the initial reaction with the starting diol.
High Localized Concentration of Ethylene Oxide Solution: Introduce the ethylene oxide gas slowly and below the surface of the liquid reaction mixture. Rationale: A slow, subsurface addition ensures that the ethylene oxide has sufficient time to react with the 2-butyne-1,4-diol before it can polymerize with itself or other ethoxylated products. This minimizes the formation of PEG.
Elevated Reaction Temperature Solution: Maintain the reaction temperature within the optimal range. Avoid hotspots in the reactor. Rationale: High temperatures can accelerate the rate of all reactions, including the undesirable polymerization of ethylene oxide.
Troubleshooting Workflow: Diagnosing and Resolving Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

G start Low Yield Observed check_conversion Analyze for Unreacted 2-Butyne-1,4-diol start->check_conversion high_starting_material High Starting Material (Low Conversion) check_conversion->high_starting_material Yes low_starting_material Low Starting Material (High Conversion) check_conversion->low_starting_material No check_catalyst Verify Catalyst Activity & Concentration high_starting_material->check_catalyst check_temp Check Reaction Temperature high_starting_material->check_temp check_mixing Evaluate Mixing Efficiency high_starting_material->check_mixing check_side_products Analyze for Side Products (e.g., PEG, higher ethoxylates) low_starting_material->check_side_products high_side_products High Side Products Detected check_side_products->high_side_products Yes check_stoichiometry Verify Ethylene Oxide Stoichiometry (2:1 ratio) high_side_products->check_stoichiometry check_addition_rate Review Ethylene Oxide Addition Rate high_side_products->check_addition_rate check_reaction_temp_side Re-evaluate Reaction Temperature for Side Reactions high_side_products->check_reaction_temp_side

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this synthesis?

While various basic catalysts can be used, potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH). The potassium cation is larger and creates a "looser" ion pair with the alkoxide, making the alkoxide more nucleophilic and thus more reactive towards ethylene oxide. A typical catalyst loading is 0.5-2% by weight of the 2-butyne-1,4-diol.

Q2: What are the ideal reaction conditions (temperature and pressure)?

The reaction is typically conducted at temperatures between 120-160 °C. The pressure is generally maintained at 2-5 bar, which helps to keep the ethylene oxide in the liquid phase and increases its concentration in the reaction mixture, thereby accelerating the reaction rate.

Q3: How can I effectively purify the final product?

Purification is often a critical step due to the presence of unreacted starting material, catalyst, and side products. A common purification protocol is as follows:

  • Neutralization: After the reaction is complete, the basic catalyst is neutralized with an acid, such as phosphoric acid or sulfuric acid.

  • Filtration: The resulting salt is removed by filtration.

  • Vacuum Distillation: The crude product is then purified by vacuum distillation. The desired 1,4-Bis(2-hydroxyethoxy)-2-butyne has a higher boiling point than the starting diol, allowing for effective separation.

Q4: Can this reaction be performed without a solvent?

Yes, this reaction is often performed neat (without a solvent). The molten 2-butyne-1,4-diol acts as the reaction medium. This simplifies the workup process as there is no solvent to remove.

Core Reaction Pathway

The synthesis proceeds via a base-catalyzed nucleophilic addition of 2-butyne-1,4-diol to ethylene oxide.

G diol HO-CH₂-C≡C-CH₂-OH (2-Butyne-1,4-diol) alkoxide KO⁻-CH₂-C≡C-CH₂-O⁻K⁺ (Dialkoxide) diol->alkoxide + 2 KOH product HO-CH₂CH₂-O-CH₂-C≡C-CH₂-O-CH₂CH₂-OH (1,4-Bis(2-hydroxyethoxy)-2-butyne) alkoxide->product + 2 C₂H₄O water 2 H₂O alkoxide->water - 2 H₂O eo 2 x C₂H₄O (Ethylene Oxide) catalyst_in KOH (cat.) catalyst_out KOH

Caption: Base-catalyzed ethoxylation of 2-butyne-1,4-diol.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a general procedure for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne. Safety Warning: Ethylene oxide is toxic and highly flammable. This reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions and pressure-rated equipment.

  • Reactor Setup: A pressure reactor equipped with a mechanical stirrer, a gas inlet tube, a thermocouple, and a heating mantle is charged with 2-butyne-1,4-diol (1.0 mol) and potassium hydroxide (0.02 mol).

  • Inerting: The reactor is sealed and purged with nitrogen to remove any air.

  • Heating: The mixture is heated to 140 °C with vigorous stirring until the diol and catalyst are molten and well-mixed.

  • Ethylene Oxide Addition: Ethylene oxide (2.0 mol) is slowly introduced into the reactor below the surface of the liquid over a period of 2-3 hours, maintaining the temperature at 140-150 °C and the pressure at 3-4 bar.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at 150 °C for an additional 1-2 hours to ensure complete conversion.

  • Cooling and Neutralization: The reactor is cooled to 80 °C, and the pressure is vented. The catalyst is neutralized by the addition of a stoichiometric amount of 85% phosphoric acid.

  • Purification: The crude product is filtered to remove the potassium phosphate salt, followed by vacuum distillation to isolate the pure 1,4-Bis(2-hydroxyethoxy)-2-butyne.

References

  • This guide has been synthesized from general principles of organic chemistry and process development. For specific patented processes and reaction condition details, consulting primary literature is recommended. Further information on the properties and applications of related compounds can be found in chemical supplier databases and encyclopedias of chemical technology.
Troubleshooting

Technical Support Center: Troubleshooting Reactions with 1,4-Bis(2-hydroxyethoxy)-2-butyne

Welcome to the technical support center for 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO), a versatile building block for researchers in materials science, drug development, and specialty chemicals. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO), a versatile building block for researchers in materials science, drug development, and specialty chemicals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure your experiments are successful.

I. Understanding the Reactivity of 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO)

1,4-Bis(2-hydroxyethoxy)-2-butyne, with the CAS number 1606-85-5, is a unique molecule featuring two primary hydroxyl groups and a central alkyne functionality.[1][2] This dual reactivity allows for a wide range of chemical transformations, but also presents specific challenges. Understanding the interplay between these functional groups is key to troubleshooting failed reactions.

Key Structural Features:

  • Primary Hydroxyl Groups (-OH): These are nucleophilic and can undergo reactions such as esterification, etherification, and urethane formation.

  • Internal Alkyne (-C≡C-): This functional group can participate in addition reactions like hydrogenation, halogenation, and cycloadditions, including "click chemistry".[3]

II. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during reactions involving BEO, providing potential causes and actionable solutions.

A. Reactions Involving the Hydroxyl Groups

The Williamson ether synthesis is a common method for forming ethers from an alcohol and an alkyl halide.[4] When using BEO, the hydroxyl groups act as the nucleophile.

Problem: You are attempting a Williamson ether synthesis with BEO and an alkyl halide, but you observe low to no formation of the desired ether product.

Potential Cause Explanation Troubleshooting Steps
Incomplete Deprotonation The alkoxide of BEO is the active nucleophile. An insufficiently strong base or inadequate reaction conditions will result in a low concentration of the alkoxide.- Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation.[5] - Ensure anhydrous reaction conditions, as water will quench the base.
Steric Hindrance The SN2 mechanism of the Williamson ether synthesis is sensitive to steric hindrance. If your alkyl halide is secondary or tertiary, an E2 elimination reaction may be favored over the desired SN2 substitution.[4]- Whenever possible, use a primary alkyl halide or a methyl halide.[5]
Inappropriate Solvent The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide without hydrogen bonding to the nucleophile.- Use a polar aprotic solvent such as DMF or THF.

Experimental Protocol: General Williamson Ether Synthesis with BEO

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve BEO in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH) (1.1 equivalents per hydroxyl group) to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Slowly add the primary alkyl halide (1.1 equivalents per hydroxyl group).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up to remove inorganic salts.[6][7][8] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Williamson Ether Synthesis

Caption: Troubleshooting workflow for Williamson ether synthesis.

Esterification of BEO with carboxylic acids or their derivatives is a key reaction for producing polyesters and other functionalized molecules.

Problem: Your esterification reaction with BEO results in a low yield of the desired ester, or you observe significant side product formation.

Potential Cause Explanation Troubleshooting Steps
Equilibrium Limitations (Fischer Esterification) The acid-catalyzed esterification of a carboxylic acid and an alcohol is a reversible reaction.[9] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.- Use a large excess of the alcohol (if BEO is the limiting reagent) or the carboxylic acid. - Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Steric Hindrance around the Carboxylic Acid A bulky carboxylic acid can react slowly with the hydroxyl groups of BEO.- Use a more reactive derivative of the carboxylic acid, such as an acyl chloride or an acid anhydride.
Side Reactions at High Temperatures In polyester synthesis, high temperatures can lead to side reactions like decarboxylation of the diacid, which can limit the molecular weight of the polymer.[10]- Optimize the reaction temperature and time. - Consider using a milder catalyst.
B. Reactions Involving the Alkyne Group

Selective semi-hydrogenation of the alkyne in BEO to the corresponding alkene is a valuable transformation. However, achieving high selectivity can be challenging.

Problem: During the hydrogenation of BEO, you observe the formation of the fully saturated alkane, or a mixture of cis and trans alkenes when you desire a specific isomer.

Potential Cause Explanation Troubleshooting Steps
Overly Active Catalyst Highly active hydrogenation catalysts like palladium on carbon (Pd/C) can readily catalyze the hydrogenation of both the alkyne and the resulting alkene, leading to the alkane as the major product.- Use a less active, "poisoned" catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) to favor semi-hydrogenation.[11]
Reaction Conditions Hydrogen pressure and reaction temperature can significantly impact selectivity. High pressure and temperature can favor over-hydrogenation.- Optimize the hydrogen pressure and temperature. Start with lower pressures and temperatures and monitor the reaction closely.
Lack of Stereocontrol The choice of catalyst and reaction conditions determines the stereochemical outcome of the hydrogenation.- For the synthesis of the cis-alkene, a heterogeneous catalyst like Lindlar's catalyst is typically used. - For the trans-alkene, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the standard method.

Monitoring Alkyne Hydrogenation:

The progress of an alkyne hydrogenation reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the alkyne, alkene, and alkane products.[12][13][14][15] 1H NMR spectroscopy can also be used to distinguish between the alkyne, alkene, and alkane protons.[14]

The alkyne in BEO can undergo a highly efficient and specific reaction with azides in the presence of a copper(I) catalyst to form a triazole ring.

Problem: Your CuAAC reaction with BEO gives a low yield of the triazole product, and you are having difficulty removing the copper catalyst from the final product.

Potential Cause Explanation Troubleshooting Steps
Oxidation of Copper(I) Catalyst The active catalyst in CuAAC is Cu(I). In the presence of oxygen, it can be oxidized to the inactive Cu(II) species.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and maintain its active state.[3]
Insufficient Ligand A ligand, such as TBTA or THPTA, is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.- Include an appropriate ligand in your reaction mixture.
Copper Contamination of Product The hydroxyl groups in BEO and the resulting triazole can chelate with copper, making its removal by simple extraction difficult.[16][17]- After the reaction, add a chelating agent like EDTA to the reaction mixture to form a water-soluble copper complex, which can then be removed by aqueous extraction.[16][18] - For larger molecules, dialysis against an EDTA solution can be effective.[16] - Solid-supported copper scavengers can also be used for efficient removal of the catalyst by filtration.[3][19]

Workflow for a Successful Click Chemistry Reaction and Purification

Caption: Step-by-step workflow for CuAAC reaction and purification.

C. Polymerization Reactions

BEO can be used as a diol in the synthesis of polyurethanes by reacting it with diisocyanates.

Problem: During polyurethane synthesis with BEO, the reaction mixture gels prematurely, or the final polymer has a low molecular weight.

Potential Cause Explanation Troubleshooting Steps
Side Reactions of the Isocyanate Isocyanates can react with the urethane linkages already formed in the polymer chain, leading to allophanate and biuret formation. These side reactions cause cross-linking, which can lead to gelation.[20][21]- Carefully control the reaction temperature, as these side reactions are more prevalent at higher temperatures. - The order of addition of reactants can be crucial.[22]
Presence of Water Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage, disrupting the polymer chain and potentially leading to foaming.[23]- Ensure all reactants and solvents are anhydrous.
Stoichiometric Imbalance An imbalance in the stoichiometry of the diol and diisocyanate will result in a low molecular weight polymer.- Accurately determine the concentration of your reactants and ensure a 1:1 stoichiometric ratio.

Key Considerations for Polyurethane Synthesis:

  • The reaction between an isocyanate and an alcohol is typically exothermic and proceeds readily at room temperature.[23]

  • Catalysts, such as tertiary amines or organotin compounds, can be used to control the reaction rate.[23][24]

III. Frequently Asked Questions (FAQs)

Q1: How should I store 1,4-Bis(2-hydroxyethoxy)-2-butyne? A1: BEO should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[25][26]

Q2: How can I monitor the progress of my reaction involving BEO? A2: Thin Layer Chromatography (TLC) is a versatile technique for monitoring the progress of many organic reactions. For visualizing BEO and its derivatives on a TLC plate, a UV lamp can be used if the product contains a UV-active chromophore.[27][28] If the compounds are not UV-active, a chemical stain, such as p-anisaldehyde or vanillin stain, can be effective for visualizing hydroxyl-containing compounds.[28]

Q3: Do I need to protect one of the hydroxyl groups if I only want to react the other? A3: Yes, if you want to achieve selective monofunctionalization of BEO, you will need to use a protecting group strategy. A common approach is to protect one of the hydroxyl groups with a suitable protecting group (e.g., a silyl ether), perform the desired reaction on the unprotected hydroxyl group, and then deprotect the first group.[29][30][31][32] The choice of protecting group will depend on the specific reaction conditions you plan to use.

Q4: What are the main safety precautions I should take when working with BEO? A4: As with any chemical, you should consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

IV. References

  • Lawrence Industries. The chemistry of polyurethanes. --INVALID-LINK--

  • ECHEMI. How can I remove copper from a click reaction mixture using EDTA? --INVALID-LINK--

  • Benchchem. Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. --INVALID-LINK--

  • ResearchGate. How can I remove copper from a click reaction mixture using EDTA? --INVALID-LINK--

  • ResearchGate. Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. --INVALID-LINK--

  • ACS Macro Letters. Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. --INVALID-LINK--

  • ResearchGate. Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. --INVALID-LINK--

  • MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). --INVALID-LINK--

  • PubChem. 1,4-Bis(2-hydroxyethoxy)-2-butyne. --INVALID-LINK--

  • ACS Publications. Synthesis of Polyurethanes Using Organocatalysis: A Perspective. --INVALID-LINK--

  • ACS Symposium Series. Polyurethane and Its Composites: Synthesis to Application. --INVALID-LINK--

  • ResearchGate. Hydrogenation of 2Butyne1,4-diol Using Novel Bio-Palladium Catalysts. --INVALID-LINK--

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. --INVALID-LINK--

  • MDPI. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. --INVALID-LINK--

  • Utah Tech University. Williamson Ether Synthesis. --INVALID-LINK--

  • MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. --INVALID-LINK--

  • Oxford Learning Link. Appendix 6: Protecting groups. --INVALID-LINK--

  • University of Cambridge. VI Protecting Groups and Orthogonal Protection Strategies. --INVALID-LINK--

  • University of Minnesota. Protecting Groups. --INVALID-LINK--

  • ChemicalBook. 1,4-Bis(2-hydroxyethoxy)-2-butyne(1606-85-5) 1H NMR. --INVALID-LINK--

  • ECHEMI. 1606-85-5, 1,4-Bis(2-hydroxyethoxy)-2-butyne Formula. --INVALID-LINK--

  • Edubirdie. Williamson Ether Synthesis. --INVALID-LINK--

  • GlobalChemMall. 1,4-Bis(2-hydroxyethoxy)-2-butyne. --INVALID-LINK--

  • ChemicalBook. 1,4-Bis(2-hydroxyethoxy)-2-butyne | 1606-85-5. --INVALID-LINK--

  • University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis. --INVALID-LINK--

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. --INVALID-LINK--

  • ChemicalBook. 1,4-Bis(2-hydroxyethoxy)-2-butyne. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--

  • PubMed Central. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. --INVALID-LINK--

  • MDPI. Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. --INVALID-LINK--

  • YouTube. Visualizing a TLC plate. --INVALID-LINK--

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--

  • China Factory. 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. --INVALID-LINK--

  • ResearchGate. Synthesis and Characterization of High-Molecular Weight Aliphatic Polyesters from Monomers Derived from Renewable Resources. --INVALID-LINK--

  • ResearchGate. Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties and enzymatic hydrolysis. --INVALID-LINK--

  • ResearchGate. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. --INVALID-LINK--

  • EPFL. TLC Visualization Reagents. --INVALID-LINK--

  • Chemistry LibreTexts. 2.1.4F: Visualizing TLC Plates. --INVALID-LINK--

  • Oxford Learning Link. Appendix 6: Protecting groups. --INVALID-LINK--

  • Wiley Analytical Science. Headspace GC-MS with hydrogen hampered by hydrogenation. --INVALID-LINK--

  • A professional peptide synthesis company. Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--

  • PubChemLite. 1,4-bis(2-hydroxyethoxy)-2-butyne. --INVALID-LINK--

  • ResearchGate. Analytical Analysis: Thin Layer Chromatography (TLC) for Biosurfactants. --INVALID-LINK--

  • ResearchGate. Synthesis and characterization of aliphatic copolyesters containing 1,4-bis[(carboxylethoxy)methyl]cyclohexane. --INVALID-LINK--

References

Optimization

Optimization of temperature and pressure for 1,4-Bis(2-hydroxyethoxy)-2-butyne reactions

Welcome to the Technical Support Center for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the optimization of temperature and pressure for this critical reaction. Our goal is to equip you with the necessary knowledge to enhance reaction efficiency, ensure safety, and achieve high product purity.

Introduction to the Ethoxylation of 2-Butyne-1,4-diol

The synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne is achieved through the ethoxylation of 2-butyne-1,4-diol. This reaction involves the ring-opening addition of ethylene oxide to the hydroxyl groups of the starting diol, typically catalyzed by a base. The unique structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne, with its central alkyne bond and terminal hydroxyl groups, makes it a valuable intermediate in various applications, including as a brightener in nickel electroplating and in the synthesis of specialty polymers and other fine chemicals.[1][2]

The ethoxylation process is highly exothermic (ΔH ≈ -92 kJ/mol of ethylene oxide reacted) and requires stringent control of reaction parameters to prevent thermal runaway.[3] Temperature and pressure are the two most critical parameters that influence the reaction rate, selectivity, and safety.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne, providing a question-and-answer format to guide you through the troubleshooting process.

Low Product Yield

Q: My reaction yield of 1,4-Bis(2-hydroxyethoxy)-2-butyne is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors related to temperature, pressure, and catalyst activity.

  • Insufficient Temperature: The ethoxylation reaction has an activation energy that must be overcome. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting material.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range. Typical industrial ethoxylations are conducted around 180 °C.[3] However, for this specific diol, a lower temperature range of 90-150 °C may be more suitable to prevent side reactions.[4]

  • Inadequate Pressure: The pressure in the reactor ensures a sufficient concentration of ethylene oxide in the liquid phase, driving the reaction forward.

    • Solution: Ensure the ethylene oxide partial pressure is maintained within the recommended range. Industrial processes often operate at 1-2 bar.[3] For laboratory scale, maintaining a positive pressure of ethylene oxide is crucial.

  • Catalyst Deactivation: The base catalyst (e.g., KOH, NaOH) can be neutralized by acidic impurities in the reactants or solvent, or it can be poisoned by certain metal ions.

    • Solution: Use high-purity 2-butyne-1,4-diol and ethylene oxide. Ensure the reaction setup is free from contaminants. Consider using fresh catalyst for each reaction.

Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are these impurities and how can I minimize them?

A: The formation of side products is a common challenge in ethoxylation reactions, often exacerbated by suboptimal temperature and pressure control.

  • Formation of Higher Oligomers: Ethoxylated alcohols can be more prone to further ethoxylation than the starting alcohol, leading to a mixture of products with varying lengths of the ethoxy chain.[3]

    • Solution:

      • Stoichiometry Control: Carefully control the molar ratio of ethylene oxide to 2-butyne-1,4-diol. A slight excess of the diol can help minimize the formation of higher oligomers.

      • Catalyst Selection: The choice of catalyst can influence the product distribution. While basic catalysts like KOH and NaOH are common, they can lead to a broader molecular weight distribution.[5] Research into more selective catalysts may be beneficial for achieving a narrower distribution.

  • Formation of Cyclic Ethers: Diols can undergo intramolecular cyclization to form cyclic ethers, especially under acidic conditions or at elevated temperatures.[6][7][8]

    • Solution:

      • Maintain Basic Conditions: Ensure the reaction medium remains basic throughout the process to suppress acid-catalyzed cyclization.

      • Optimize Temperature: Avoid excessively high temperatures that can promote side reactions. A thorough optimization study to identify the ideal temperature range is recommended.

  • Decomposition of 2-Butyne-1,4-diol: The starting material can decompose at elevated temperatures, especially in the presence of strong acids, alkaline hydroxides, or certain metal salts.[9]

    • Solution: Maintain the reaction temperature within the stable range for 2-butyne-1,4-diol. The decomposition is noted to be slow between 160-200 °C but can be violent at higher temperatures.[9]

Reaction Runaway

Q: I am concerned about the risk of a runaway reaction. What are the warning signs and how can I prevent it?

A: A runaway reaction is a critical safety concern in ethoxylation due to the high exothermicity of the process.

  • Warning Signs: A rapid, uncontrolled increase in reaction temperature and pressure are the primary indicators of a runaway reaction.

  • Prevention:

    • Controlled Ethylene Oxide Addition: Ethylene oxide should be added to the reaction mixture at a controlled rate to allow the cooling system to dissipate the heat generated.

    • Efficient Heat Removal: The reactor must be equipped with an efficient cooling system (e.g., cooling jacket, internal cooling coils) to maintain the desired reaction temperature.

    • Temperature and Pressure Monitoring: Continuous monitoring of the reaction temperature and pressure is essential. An automated shutdown system that cuts off the ethylene oxide feed and activates emergency cooling in case of a deviation from the set parameters is highly recommended.

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive mixtures of ethylene oxide and air.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the ethoxylation of 2-butyne-1,4-diol?

A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition. While general alcohol ethoxylations can be run at up to 180 °C, for 2-butyne-1,4-diol, a temperature range of 90 °C to 150 °C is a good starting point for optimization.[3][4] It is crucial to conduct small-scale experiments to determine the ideal temperature for your specific setup and desired product purity.

Q2: What is the recommended operating pressure for this reaction?

A2: A pressure of 1-2 bar is typically used in industrial ethoxylation processes to ensure a sufficient concentration of ethylene oxide in the liquid phase.[3] For laboratory-scale synthesis, maintaining a positive pressure of ethylene oxide is critical for driving the reaction to completion. The pressure should be carefully controlled and monitored to prevent over-pressurization of the reactor.

Q3: Which catalyst is most suitable for this reaction?

A3: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most common and cost-effective catalysts for alcohol ethoxylation.[3][5] They are typically used in catalytic amounts. The choice between them may depend on the desired product characteristics and downstream processing. It is important to note that these basic catalysts can result in a broader distribution of ethoxylated products.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by tracking the consumption of ethylene oxide (e.g., by monitoring the pressure drop in the headspace of the reactor) and by analyzing aliquots of the reaction mixture at different time points. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the starting material, the desired product, and any side products.[10][11] Gas Chromatography (GC) can also be a valuable tool for monitoring the reaction.

Q5: What are the key safety precautions I should take when performing this reaction?

A5: Due to the hazardous nature of ethylene oxide, stringent safety measures are paramount.

  • Work in a well-ventilated area: Use a fume hood to prevent exposure to ethylene oxide vapors.

  • Use appropriate personal protective equipment (PPE): This includes safety goggles, chemical-resistant gloves, and a lab coat.

  • Pressure-rated equipment: Ensure that the reaction vessel and all associated equipment are rated for the intended operating pressure.

  • Emergency preparedness: Have an emergency plan in place to handle potential leaks, spills, or runaway reactions. This should include access to an emergency shower and eyewash station.

  • Inert atmosphere: Always conduct the reaction under an inert atmosphere to prevent the formation of explosive mixtures.

Experimental Protocols and Data

General Experimental Protocol for Ethoxylation
  • Reactor Setup: A pressure-rated reactor equipped with a mechanical stirrer, a gas inlet, a thermocouple, a pressure gauge, and a cooling system is required.

  • Inerting: The reactor is purged with an inert gas (e.g., nitrogen) to remove any air.

  • Charging Reactants: 2-Butyne-1,4-diol and the catalyst (e.g., KOH) are charged into the reactor.

  • Heating: The mixture is heated to the desired reaction temperature under stirring.

  • Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor at a controlled rate, maintaining the desired pressure.

  • Reaction Monitoring: The reaction is monitored by observing the temperature, pressure, and by analyzing samples periodically.

  • Reaction Quenching: Once the reaction is complete, the ethylene oxide feed is stopped, and the reactor is cooled down.

  • Catalyst Neutralization: The basic catalyst is neutralized by adding an acid (e.g., acetic acid).

  • Product Isolation: The product is isolated and purified, typically by distillation or chromatography.

Recommended Starting Parameters
ParameterRecommended RangeRationale
Temperature 90 - 150 °CBalances reaction rate with minimizing side reactions and decomposition of the starting material.[4]
Pressure 1 - 2 barEnsures sufficient ethylene oxide concentration in the liquid phase for an efficient reaction.[3]
Catalyst KOH or NaOH (0.1 - 1 mol%)Effective and common base catalysts for ethoxylation.[3][5]
Atmosphere Inert (e.g., Nitrogen)Prevents the formation of explosive ethylene oxide-air mixtures.

Visualizations

Reaction Pathway

ReactionPathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol Intermediate_Alkoxide Intermediate Alkoxide 2-Butyne-1,4-diol->Intermediate_Alkoxide + Base Catalyst (e.g., KOH) Ethylene Oxide Ethylene Oxide Product 1,4-Bis(2-hydroxyethoxy)-2-butyne Intermediate_Alkoxide->Product + Ethylene Oxide Higher_Oligomers Higher Oligomers Product->Higher_Oligomers + Excess Ethylene Oxide

Caption: Reaction pathway for the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Low_Yield Low Product Yield Check_Temp Is Temperature in Optimal Range? Low_Yield->Check_Temp Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp No Check_Pressure Is Pressure Sufficient? Check_Temp->Check_Pressure Yes Increase_Temp->Check_Pressure Increase_Pressure Increase Ethylene Oxide Pressure Check_Pressure->Increase_Pressure No Check_Catalyst Is Catalyst Active? Check_Pressure->Check_Catalyst Yes Increase_Pressure->Check_Catalyst Use_Fresh_Catalyst Use Fresh Catalyst & High Purity Reagents Check_Catalyst->Use_Fresh_Catalyst No Resolved Yield Improved Check_Catalyst->Resolved Yes Use_Fresh_Catalyst->Resolved

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Wikipedia. Ethoxylation. [Link]

  • Carl ROTH.
  • Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]

  • Chemcess. 2-Butyne-1,4-diol: Properties, Production And Uses. [Link]

  • Chemical Engineering Transactions. Reaction Runaway as a Domino Effect of Pool Fire Engulfing an Ethoxylation Reactor. [Link]

  • RSC Publishing. Cyclic ether synthesis from diols using trimethyl phosphate. [Link]

  • IRIS. Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. [Link]

  • PubMed. Synthesis of five-membered cyclic ethers by reaction of 1,4-diols with dimethyl carbonate. [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Link]

  • ACS Publications. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. [Link]

  • Chemical Engineering Transactions. Reaction Runaway as a Domino Effect of Pool Fire Engulfing an Ethoxylation Reactor. [Link]

  • ResearchGate. Safety of ethoxylation reactions. [Link]

  • ResearchGate. Size-Controlled Pd Nanoparticles in 2-Butyne-1,4-diol Hydrogenation: Support Effect and Kinetics Study. [Link]

  • PubMed. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes. [Link]

  • Google Patents.
  • ResearchGate. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes. [Link]

  • ResearchGate. Kinetics of n-butanol ethoxylation. [Link]

  • PubChem. 2-Butyne-1,4-diol. [Link]

  • Ataman Kimya. 2-BUTYNE-1,4-DIOL. [Link]

  • ResearchGate. Erratum: Kinetics and Modeling of Fatty Alcohol Ethoxylation in an Industrial Spray Loop Reactor. [Link]

  • Mallak Specialties Pvt Ltd. Butyne Diol EO. [Link]

  • ResearchGate. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. [Link]

  • ResearchGate. Reaction network for 2-butyne-1,4-diol hydrogenation. [Link]

  • NIH. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation. [Link]

  • SpringerLink. Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. [Link]

  • ResearchGate. Solid catalyst based on sodium hydroxide coated a hydrophobic layer for the synthesis of 4,4´-Bis (2,6-di-tert-butylphenol). [Link]

  • PubChem. 1,4-Bis(2-hydroxyethoxy)-2-butyne. [Link]

  • Semantic Scholar. Alcohol ethoxylation kinetics: Proton transfer influence on product distribution in microchannels. [Link]

  • ResearchGate. Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. [Link]

  • The Open Medicinal Chemistry Journal. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. [Link]

Sources

Troubleshooting

Technical Support Center: Kinetic Analysis and Optimization of 1,4-Bis(2-hydroxyethoxy)-2-butyne Reactions

Welcome to the Technical Support Center for the kinetic analysis and optimization of reactions involving 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the kinetic analysis and optimization of reactions involving 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimization strategies for your experiments.

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) is a specialty chemical synthesized through the ethoxylation of 2-butyne-1,4-diol.[1] This reaction, while seemingly straightforward, presents unique challenges in achieving high selectivity, yield, and purity. A thorough understanding of the reaction kinetics is paramount for successful optimization and scale-up. This guide will address common issues encountered during the synthesis and analysis of BEO, providing practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,4-Bis(2-hydroxyethoxy)-2-butyne?

The primary industrial synthesis involves the base-catalyzed ethoxylation of 2-butyne-1,4-diol with ethylene oxide.[2] A patent describes a process where 2-butyne-1,4-diol is reacted with ethylene oxide in the presence of a basic ion exchanger resin.[3]

Q2: What are the typical catalysts used for this reaction?

Basic catalysts are generally preferred for ethoxylation reactions to minimize byproduct formation.[4] Common choices include potassium hydroxide (KOH), sodium hydroxide (NaOH), or their corresponding methoxides.[5][6] The use of a basic ion exchanger resin has also been reported to facilitate catalyst removal.[3]

Q3: What are the main side products I should be aware of?

The most significant side product is the formation of polyethylene glycols (PEGs) through the polymerization of ethylene oxide, often initiated by trace amounts of water.[4] Additionally, incomplete ethoxylation can leave unreacted 2-butyne-1,4-diol or the mono-ethoxylated intermediate.

Q4: What analytical techniques are suitable for monitoring the reaction progress and product purity?

A combination of techniques is often employed. Gas chromatography (GC) can be used to monitor the disappearance of the starting material, 2-butyne-1,4-diol.[7] For the analysis of the product mixture, which consists of oligomers with different degrees of ethoxylation, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are highly effective.[8][9] Supercritical Fluid Chromatography (SFC) with a flame ionization detector (FID) is another powerful tool for analyzing ethoxylated alcohols without the need for derivatization.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The underlying causes are explained, and actionable solutions are provided.

Problem 1: Low Yield of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst concentration can lead to incomplete conversion of the starting material.

  • Catalyst Deactivation: The presence of acidic impurities or excessive water can neutralize the basic catalyst.

  • Mass Transfer Limitations: In a semi-batch reactor, inefficient mixing can lead to poor solubility and availability of ethylene oxide in the liquid phase, thereby slowing down the reaction rate.[11]

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and catalyst concentration to find the optimal parameters. A typical temperature range for ethoxylation is 130-180°C.[6][12]

  • Ensure Anhydrous Conditions: Thoroughly dry the 2-butyne-1,4-diol and any solvents before use. The water introduced with the catalyst should be removed, for example, by heating under a nitrogen stream.[12]

  • Improve Agitation: Increase the stirring speed to enhance the mass transfer of ethylene oxide into the reaction mixture. For larger scale reactions, consider reactor designs that promote efficient gas-liquid mixing, such as a spray tower loop reactor.[13]

Problem 2: High Levels of Polyethylene Glycol (PEG) Byproducts

Possible Cause:

  • Presence of Water: Water can act as an initiator for the polymerization of ethylene oxide, leading to the formation of PEGs.[4]

Solutions:

  • Stringent Moisture Control: As mentioned above, ensure all reactants and the reactor are scrupulously dry.

  • Catalyst Preparation: If using a solid catalyst like an ion exchange resin, ensure it is properly dried before use. When using alkali hydroxides, consider preparing the alkoxide in situ and removing the water formed.

Problem 3: Broad Product Distribution (High Polydispersity)

Possible Cause:

  • Catalyst Choice: Basic catalysts like NaOH and KOH are known to produce a wider molecular weight distribution of ethoxylates.[5]

Solutions:

  • Catalyst Screening: While basic catalysts are common, exploring alternative catalytic systems could lead to a narrower product distribution. Some heterogeneous catalysts have been shown to produce ethoxylates with a narrower range.[14]

  • Controlled Ethylene Oxide Addition: A slow and controlled addition of ethylene oxide can help in achieving a more uniform degree of ethoxylation.

Kinetic Analysis and Optimization Strategies

A systematic approach to kinetic analysis is crucial for optimizing the reaction.

Experimental Protocol: Kinetic Study of 2-butyne-1,4-diol Ethoxylation
  • Reactor Setup: A well-stirred, temperature-controlled autoclave reactor is suitable for kinetic experiments.[11]

  • Reactant Preparation: Charge the reactor with a known amount of purified and dried 2-butyne-1,4-diol and the chosen catalyst (e.g., KOH).

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air and moisture.

  • Heating and Pressurization: Heat the reactor to the desired temperature. Introduce ethylene oxide at a constant pressure.

  • Sampling: At regular time intervals, carefully withdraw samples from the reaction mixture. Quench the reaction in the sample immediately (e.g., by cooling and neutralizing the catalyst with an acid).

  • Analysis: Analyze the samples using a suitable analytical technique (e.g., GC for starting material, LC-MS for product distribution) to determine the concentration of reactants and products over time.

  • Data Analysis: Plot the concentration profiles and use this data to determine the reaction order and rate constants. The ethoxylation of alcohols is often modeled as a series of consecutive second-order reactions.[11]

Optimization Parameters
ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase the reaction rate but can also promote side reactions.Investigate a range of temperatures (e.g., 120-160°C) to find a balance between reaction rate and selectivity.
Pressure Higher ethylene oxide pressure increases its concentration in the liquid phase, thus increasing the reaction rate.Optimize the pressure to ensure a sufficient reaction rate without compromising safety. Industrial processes often operate at 1-6 atm.[12]
Catalyst Concentration Higher catalyst concentration increases the reaction rate.A typical catalyst loading is 0.1-1.0% by weight.[12] Evaluate different concentrations to maximize the rate while minimizing potential side reactions and simplifying catalyst removal.
Reactant Molar Ratio The molar ratio of ethylene oxide to 2-butyne-1,4-diol determines the average degree of ethoxylation.Adjust the molar ratio to target the desired product, 1,4-Bis(2-hydroxyethoxy)-2-butyne (average of two ethoxy units per molecule of diol).

Visualizing the Process

Reaction Pathway

ReactionPathway A 2-Butyne-1,4-diol B Mono-ethoxylated intermediate A->B + EO, Cat C 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) B->C + EO, Cat D Higher Ethoxylates C->D + EO, Cat (Side Reaction) EO Ethylene Oxide Cat Base Catalyst

Caption: Reaction pathway for the synthesis of BEO.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurities? CheckPurity Analyze Product Mixture (LC-MS, GC) Start->CheckPurity HighPEG High PEG content? CheckPurity->HighPEG IncompleteReaction High starting material? HighPEG->IncompleteReaction No DryReactants Ensure anhydrous conditions HighPEG->DryReactants Yes OptimizeConditions Increase temp/time/catalyst IncompleteReaction->OptimizeConditions Yes End Problem Solved IncompleteReaction->End No DryReactants->End ImproveMixing Enhance agitation OptimizeConditions->ImproveMixing ImproveMixing->End

Caption: Decision tree for troubleshooting BEO synthesis.

References

  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021). ACS Omega. [Link]

  • Ethoxylation reactor modelling and design. (2005). Swinburne University of Technology. [Link]

  • Kinetics and Modeling of Fatty Alcohol Ethoxylation in an Industrial Spray Loop Reactor. (2011). ResearchGate. [Link]

  • Predicting the Distribution of Ethoxylation Homologues with a Process Simulator. Chemstations, Inc.. [Link]

  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021). ACS Omega. [Link]

  • The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. (2021). Frontiers in Chemical Engineering. [Link]

  • Analytical characterization of alcohol-ethoxylate substances by instrumental separation techniques. (2017). ResearchGate. [Link]

  • Optimizing Emulsion Polymerization with Ethoxylated Acetylenic Diols. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. (2022). PLOS ONE. [Link]

  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. (2015). U.S. Environmental Protection Agency. [Link]

  • Ethoxylated Ingredients. Campaign for Safe Cosmetics. [Link]

  • Ethoxylation. Wikipedia. [Link]

  • Mercarbide Catalyst for Alcohol Ethoxylation. (2020). Journal of Siberian Federal University. Chemistry. [Link]

  • The Analysis of Ethoxylated Surfactants by Supercritical Fluid Chromatography. Selerity Technologies. [Link]

  • HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. (2006). ResearchGate. [Link]

  • Mercarbide Catalyst for Alcohol Ethoxylation. (2020). CORE. [Link]

  • Diols from Alkenes. Chemistry Steps. [Link]

  • The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. (2007). Stanford University. [Link]

  • Ethoxylation and Alkoxylation Plants. Ballestra S.p.A.. [Link]

  • Williamson ether synthesis trouble, 2.0. (2015). Reddit. [Link]

  • Catalysts for the Ethoxylation of Esters. (2018). ResearchGate. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Ethoxylated diols and compositions containing ethoxylated diols. (2017).
  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. (2019). Journal of the American Chemical Society. [Link]

  • 2-Butyne-1,4-diol. PubChem. [Link]

  • Williamson ether synthesis. Khan Academy. [Link]

  • Production of hydroxyethyl ethers of butyne-2-diol-1,4. (1974).
  • Synthesis and Properties of Ethoxylated Vicinal Diol Nonionic Surfactants with Double Hydrophilic Head Groups. (2017). Semantic Scholar. [Link]

  • Size-Controlled Pd Nanoparticles in 2-Butyne-1,4-diol Hydrogenation: Support Effect and Kinetics Study. (2018). ResearchGate. [Link]

  • Safety control of ethoxylation reaction in a semi-batch reactor. (2022). Heliyon. [Link]

  • Basics of Ethoxylation reaction. (2023). YouTube. [Link]

  • Kinetics of n-butanol ethoxylation. (2014). ResearchGate. [Link]

  • Process for the alkoxylation of alcohols. (2010).
  • Diols. EBSCO. [Link]

  • Synthesis of butyne-2-diol -1,4 using heterogeneous-catalytical method. (2019). ResearchGate. [Link]

  • Butyne Diol EO. Mallak Specialties Pvt Ltd. [Link]

Sources

Optimization

Catalyst selection and optimization for 1,4-Bis(2-hydroxyethoxy)-2-butyne synthesis

Starting the Search I've initiated comprehensive Google searches for information on synthesizing 1,4-Bis(2-hydroxyethoxy)-2-butyne. I am focusing intently on catalyst selection, optimization strategies, potential reactio...

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Troubleshooting

Technical Support Center: Managing Viscosity During the Polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Welcome to the Technical Support Center for the polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity management during the synthesis of polymers utilizing this unique diol. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the successful and reproducible synthesis of your target polymers.

The monomer, 1,4-Bis(2-hydroxyethoxy)-2-butyne, presents a unique set of opportunities and challenges. Its structure, featuring two primary hydroxyl groups and a central, internal alkyne, allows for the creation of polymers with novel properties. However, this dual functionality also introduces variables that can significantly impact the viscosity of the reaction mixture, leading to challenges in process control and final material properties. This guide will delve into the causality behind these viscosity-related issues and offer scientifically grounded solutions.

Core Concepts: Understanding the Reactivity of 1,4-Bis(2-hydroxyethoxy)-2-butyne

The polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne can proceed through two primary pathways, dictated by the reaction partners and conditions:

  • Polycondensation/Polyaddition via Hydroxyl Groups: The terminal hydroxyl groups can react with co-monomers such as diisocyanates to form polyurethanes or with diacids/diesters to form polyesters. In these step-growth polymerizations, viscosity buildup is a direct consequence of the increasing polymer chain length.

  • Reactions Involving the Alkyne Group: The internal alkyne bond is a site of potential reactivity. While internal alkynes are generally less reactive than terminal alkynes, they can participate in various reactions, including radical polymerization, cycloadditions, and other addition reactions, especially under specific catalytic conditions or at elevated temperatures.[1][2] These reactions can lead to branching or cross-linking, causing a rapid and often uncontrolled increase in viscosity.

A critical consideration is the potential for intramolecular cyclization, where a hydroxyl group from one end of the monomer could react with the alkyne bond, particularly under acidic or catalytic conditions, leading to the formation of cyclic ethers.[3] This side reaction would consume functional groups, limiting chain growth and affecting the final molecular weight and viscosity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Rapid and Uncontrolled Viscosity Increase Early in the Reaction

Question: My reaction mixture is becoming extremely viscous, almost gelling, shortly after initiation and well before the expected reaction time. What could be the cause?

Answer: A rapid and premature increase in viscosity often points to unintended cross-linking reactions. The primary suspect is the reactivity of the internal alkyne group in your monomer.

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy for side reactions involving the alkyne bond, such as radical-initiated cross-linking.

    • Solution: Systematically lower the reaction temperature in 5-10 °C increments to find the optimal balance between the rate of polymerization of the hydroxyl groups and the suppression of alkyne side reactions. The thermal stability of polymers derived from 2-butyne-1,4-diol derivatives should be considered, as degradation at high temperatures can also lead to viscosity changes.[4]

  • Inappropriate Catalyst Selection: Certain catalysts, particularly those with radical character or those known to activate alkynes, can promote cross-linking.

    • Solution: If using a catalyst for polyurethane or polyester synthesis, ensure it is specific for the isocyanate-hydroxyl or esterification reaction and does not have known activity towards internal alkynes. For instance, common urethane catalysts like dibutyltin dilaurate (DBTDL) are generally selective for the NCO-OH reaction.[5] If you suspect catalyst-induced side reactions, consider catalyst-free polymerization at a higher temperature (while being mindful of the thermal stability) or screening alternative catalysts.[6]

  • Presence of Radical Initiators: Impurities in your reagents or solvents, or exposure to UV light, can generate radicals that initiate polymerization across the alkyne bonds.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can participate in radical reactions. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Issue 2: Slower-Than-Expected Viscosity Increase and Low Final Viscosity

Question: My polymerization is proceeding very slowly, and the final polymer has a much lower viscosity and molecular weight than anticipated. What factors could be at play?

Answer: A sluggish reaction and low final viscosity suggest that the polymer chains are not growing to the desired length. This can be due to several factors related to monomer reactivity, stoichiometry, and side reactions that cap the growing chains.

Potential Causes & Solutions:

  • Imprecise Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of the functional groups. An excess of either the diol or the co-monomer (diisocyanate or diacid) will limit the final molecular weight.

    • Solution: Accurately determine the purity and hydroxyl number of your 1,4-Bis(2-hydroxyethoxy)-2-butyne lot. Ensure precise weighing and molar calculation of your co-monomers. A slight excess of the diol can be used to ensure hydroxyl end-groups if desired, but a significant imbalance will reduce molecular weight.

  • Intramolecular Cyclization: As mentioned in the core concepts, the hydroxyl groups could potentially react with the internal alkyne, leading to the formation of a cyclic structure that terminates chain growth.[3]

    • Solution: This is more likely under certain catalytic conditions. If you suspect this is occurring, changing the catalyst or polymerization conditions (e.g., temperature, solvent polarity) might disfavor the cyclization reaction. Analyzing the crude product by techniques like NMR or mass spectrometry can help identify the presence of cyclic byproducts.

  • Low Reactivity of Diol: While primary diols are generally reactive, the ethoxy spacer and the presence of the alkyne group might influence the reactivity of the hydroxyl groups through steric or electronic effects. The reactivity of secondary diols is a known challenge in polyester synthesis, and while these are primary hydroxyls, steric hindrance should be considered.[7][8][9]

    • Solution: Increase the reaction temperature (while monitoring for cross-linking) or increase the catalyst concentration to enhance the reaction rate. The choice of a more active catalyst can also overcome lower monomer reactivity.

  • Impurities: Water is a common impurity that can react with isocyanates to form unstable carbamic acids, which then decompose to amines and CO2. The amine can then react with another isocyanate to form a urea linkage, disrupting the stoichiometry and potentially leading to different polymer properties and viscosity profiles.

    • Solution: Thoroughly dry all monomers, solvents, and glassware before use. Conduct the reaction under a dry, inert atmosphere.

Issue 3: Inconsistent Viscosity Between Batches

Question: I am observing significant variations in the viscosity profile and final viscosity of my polymer from one batch to another, even though I am following the same protocol. What could be the source of this inconsistency?

Answer: Batch-to-batch inconsistency is often traced back to subtle variations in raw materials, reaction setup, or environmental conditions.

Potential Causes & Solutions:

  • Monomer Purity and Water Content: The purity of 1,4-Bis(2-hydroxyethoxy)-2-butyne can vary between suppliers or even lots from the same supplier. The presence of water or other reactive impurities will affect the stoichiometry and reaction kinetics.

    • Solution: Characterize each new batch of monomer for purity (e.g., by GC or NMR) and water content (e.g., by Karl Fischer titration). Adjust your stoichiometry accordingly.

  • Catalyst Activity: The activity of catalysts can change over time due to hydration or degradation.

    • Solution: Use fresh catalyst for each reaction or store it under strictly anhydrous conditions. If preparing a stock solution of the catalyst, ensure it is stable over the intended period of use.

  • Atmospheric Control: Inconsistent inert atmosphere control can lead to varying levels of oxygen and moisture in the reaction, affecting side reactions and stoichiometry.

    • Solution: Implement a robust and consistent procedure for inert gas purging and maintaining a positive pressure of inert gas throughout the reaction.

Data Presentation & Experimental Protocols

Table 1: Troubleshooting Summary for Viscosity Management
Observed Issue Potential Cause Primary Recommended Action Secondary Actions
Rapid, Uncontrolled Viscosity Increase Alkyne Cross-linkingLower reaction temperatureScreen for a more selective catalyst; ensure rigorous inert atmosphere.
High Catalyst ConcentrationReduce catalyst loadingVerify catalyst selectivity for the primary reaction.
Radical InitiatorsPurify and degas all reagents and solventsProtect the reaction from light.
Slow Viscosity Increase, Low Final Viscosity Incorrect StoichiometryAccurately determine monomer purity and adjust molar ratiosUse a slight excess of the diol for hydroxyl termination if desired.
Intramolecular CyclizationChange catalyst or reaction conditionsAnalyze for cyclic byproducts.
Low Monomer ReactivityIncrease temperature or catalyst concentrationSelect a more active catalyst.
Water ContaminationThoroughly dry all components and the reaction setupConduct reaction under a stringent inert atmosphere.
Inconsistent Viscosity Between Batches Variable Monomer PurityCharacterize each new lot of monomerAdjust stoichiometry based on characterization data.
Inconsistent Catalyst ActivityUse fresh or properly stored catalystPrepare fresh catalyst solutions regularly.
Poor Atmospheric ControlImplement a standardized inert gas purging protocolMaintain a positive pressure of inert gas.
Experimental Protocol: Monitoring Viscosity During Polyurethane Synthesis

This protocol provides a general framework for synthesizing a polyurethane from 1,4-Bis(2-hydroxyethoxy)-2-butyne and a diisocyanate, with a focus on monitoring viscosity.

  • Reagent Preparation:

    • Dry 1,4-Bis(2-hydroxyethoxy)-2-butyne under vacuum at 40-50 °C for 4-6 hours.

    • Ensure the diisocyanate (e.g., MDI, HDI) is of high purity.

    • Use anhydrous, polymerization-grade solvent (e.g., DMF, DMSO, THF).[5]

    • Prepare a stock solution of the catalyst (e.g., DBTDL in anhydrous solvent).

  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a nitrogen inlet.

    • Charge the flask with the dried 1,4-Bis(2-hydroxyethoxy)-2-butyne and anhydrous solvent.

    • Begin stirring and purge the system with dry nitrogen for at least 30 minutes.

  • Polymerization:

    • Heat the solution to the desired reaction temperature (e.g., 60-80 °C).

    • Add the diisocyanate dropwise over a period of 15-30 minutes. An exothermic reaction may be observed.

    • After the diisocyanate addition is complete, add the catalyst solution via syringe.

    • Start timing the reaction (t=0).

  • Viscosity Monitoring:

    • At regular intervals (e.g., every 30 minutes), carefully take a small aliquot of the reaction mixture.

    • Measure the viscosity using a suitable viscometer or rheometer at a controlled temperature.

    • Plot viscosity as a function of time to monitor the reaction progress. A steady increase is expected in a well-controlled step-growth polymerization.[10]

  • Reaction Termination and Characterization:

    • Once the desired viscosity is reached or the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, water).

    • Collect the polymer by filtration and dry it under vacuum.

    • Characterize the polymer for molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).[11][12][13][14]

Visualization of Key Factors

Diagram 1: Factors Influencing Viscosity

ViscosityFactors cluster_causes Potential Causes of Viscosity Deviation cluster_parameters Experimental Parameters Crosslinking Alkyne Cross-linking Viscosity Reaction Viscosity Crosslinking->Viscosity Rapid Increase ChainGrowth Ideal Chain Growth ChainGrowth->Viscosity Controlled Increase ChainTermination Premature Chain Termination ChainTermination->Viscosity Low/Stagnant Temp Temperature Temp->Crosslinking High Temp Temp->ChainGrowth Optimal Catalyst Catalyst Catalyst->Crosslinking Wrong Type Catalyst->ChainGrowth Selective Stoichiometry Stoichiometry Stoichiometry->ChainGrowth Balanced Stoichiometry->ChainTermination Imbalanced Impurities Impurities (H2O, O2) Impurities->Crosslinking Radicals Impurities->ChainTermination e.g., Water

Caption: Key factors influencing viscosity during polymerization.

References

  • Recent advances in radical transformations of internal alkynes.
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
  • Intramolecular cyclization of alkynes under various conditions leading...
  • Polyurethane Polymers Cured Via Azide-Alkyne Cycloaddition. Request PDF.
  • Polymer Functionalization by Free Radical Addition to Alkynes.
  • A Study of E=C Compound Reactivity: Alkyne Addition and Polymeriz
  • Alkyne Reactivity. MSU chemistry.
  • ISTANBUL TECHNICAL UNIVERSITY GRADUATE SCHOOL M.Sc. THESIS JANUARY 2022 PRODUCTION OF SPECIAL RESINS FOR USE IN POLYURETHANE. polen.itu.edu.tr.
  • Metal-Free Catalysts for the Polymeriz
  • Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator. Advanced Journal of Chemistry, Section A.
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Structural Design and Thermal Properties of Polymers.
  • Gel Permeation Chrom
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. NIH.
  • Synthesis strategy for the alkyne diols involved in polyester (MPPD) and polyurethane (PBM and DPPD) syntheses..
  • The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters.
  • Recyclable Catalysts for Alkyne Functionaliz
  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chrom
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
  • US20240209124A1 - Processes for transitioning between different polymerization catalysts in a polymerization reactor.
  • Gel permeation chromatography (organic SEC).
  • (PDF) Advanced Journal of Chemistry, Section A Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator.
  • Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering applic
  • Substituted silane-diol polymers have improved thermal stability. NASA Technical Reports Server (NTRS).
  • Synthesis and Physical Properties of Polycaprolactone Based Polyurethanes Using Aliphatic or Aromatic Diisocyanates.
  • 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts.
  • (PDF) Thiol-yne reaction of alkyne-derivatized fatty acids: Biobased polyols and cytocompatibility of derived polyurethanes.
  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry.
  • Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. NIH.
  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube.
  • Selectivity in Cationic Cyclizations Involving Alkynes: A Computational Study on the Biomimetic Synthesis of Steroids. PubMed.
  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate)
  • Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry (RSC Publishing).
  • Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. PubMed.
  • Polymer-Based Adaptive Catalyst for Monoacyl
  • Kinetic and Mechanistic Studies of the Polymerization of Isobutylene Catalyzed by EtAlCl2/Bis(2-chloroethyl) Ether Complex in Hexanes. Request PDF.
  • Selectivity in Cationic Cyclizations Involving Alkynes: A Computational Study on the Biomimetic Synthesis of Steroids.
  • 10.8: Alkynes. Chemistry LibreTexts.
  • (PDF) Characterization of Polyethylene in Dibutoxymethane by High Temperature Gel Permeation Chromatography with Triple Detection.
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  • Reaction Kinetics of the Incorporation of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane in Poly(butylene terephthalate)
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Polymer Synthesis

For researchers, scientists, and drug development professionals at the forefront of materials science, the selection of monomers is a critical decision that dictates the ultimate properties and functionality of a polymer...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of materials science, the selection of monomers is a critical decision that dictates the ultimate properties and functionality of a polymer. This guide provides an in-depth technical comparison of 1,4-Bis(2-hydroxyethoxy)-2-butyne against other common diol monomers in the synthesis of polyesters and polyurethanes. We will explore the unique advantages conferred by its internal alkyne and flexible ether linkages, supported by analogous experimental data from the literature.

Introduction: Beyond Conventional Diols

Traditional polymer synthesis has heavily relied on a range of saturated aliphatic and aromatic diols, such as 1,4-butanediol (BDO), ethylene glycol, and 1,6-hexanediol. While these monomers are foundational, the increasing demand for "smart" polymers with advanced functionalities—such as post-synthesis modifiability, enhanced thermal stability, and specific mechanical properties—necessitates the exploration of novel building blocks.

1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS 1606-85-5) emerges as a compelling alternative, offering a unique combination of reactive handles within a single molecule.[1] Its structure, featuring two primary hydroxyl groups for polymerization and a central, sterically accessible alkyne bond, sets it apart from conventional diols.[2][3] This internal triple bond is not merely a structural element but a gateway to a multitude of post-polymerization modifications and unique material properties.[1]

Comparative Analysis of Diol Monomers

The choice of diol in polyester or polyurethane synthesis significantly influences the final polymer's characteristics, including its thermal properties, mechanical strength, and potential for further functionalization. Below, we compare 1,4-Bis(2-hydroxyethoxy)-2-butyne with standard diols across key performance metrics.

Structural Features and Their Implications
Diol MonomerStructureKey Structural FeaturesPredicted Impact on Polymer Properties
1,4-Bis(2-hydroxyethoxy)-2-butyne HO-(CH₂)₂-O-CH₂-C≡C-CH₂-O-(CH₂)₂-OHInternal alkyne group, ether linkages, primary hydroxyls.Enables post-polymerization modification (e.g., click chemistry), potential for increased thermal stability via crosslinking, enhanced flexibility from ether bonds.[4][5]
1,4-Butanediol (BDO) HO-(CH₂)₄-OHSimple, linear aliphatic chain, primary hydroxyls.Forms semi-crystalline polymers with good mechanical strength. Serves as a baseline for comparison.
Ethylene Glycol HO-(CH₂)₂-OHShort, linear aliphatic chain, primary hydroxyls.Leads to high melting points and crystallinity in polyesters like PET.
1,6-Hexanediol HO-(CH₂)₆-OHLonger, flexible aliphatic chain, primary hydroxyls.Increases flexibility and lowers the glass transition temperature (Tg) compared to shorter diols.[6]
The Power of the Alkyne: A Gateway to Advanced Functionality

The most significant advantage of incorporating 1,4-Bis(2-hydroxyethoxy)-2-butyne into a polymer backbone is the introduction of a reactive alkyne moiety. This triple bond can participate in a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] This allows for the covalent attachment of a wide range of molecules, including:

  • Biomolecules: Peptides, sugars, and nucleic acids for biomedical applications.

  • Small Molecule Drugs: For controlled release systems.

  • Fluorophores and Imaging Agents: For diagnostics and tracking.

  • Crosslinking Agents: To enhance mechanical properties and create thermosets.[4]

This post-polymerization modification capability is a distinct advantage over saturated diols like BDO, which yield relatively inert polymer backbones.

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Diacid_or_Diisocyanate Diacid / Diisocyanate Polymer Alkyne-Functionalized Polymer Backbone Diacid_or_Diisocyanate->Polymer Polycondensation / Polyaddition BHEB 1,4-Bis(2-hydroxyethoxy)-2-butyne BHEB->Polymer Modified_Polymer Functionalized Polymer Polymer->Modified_Polymer CuAAC 'Click' Reaction Functional_Molecule Functional Molecule (e.g., Drug, Fluorophore) Azide Azide Group Functional_Molecule->Azide Attach Azide->Modified_Polymer

Anticipated Performance in Polymer Systems

While direct, peer-reviewed comparative studies on polymers synthesized exclusively from 1,4-Bis(2-hydroxyethoxy)-2-butyne are limited, we can extrapolate expected performance based on research into other alkyne-containing monomers.

Thermal Properties

The introduction of the rigid alkyne unit into the polymer backbone is expected to increase the glass transition temperature (Tg) compared to a more flexible aliphatic diol of similar length. Furthermore, the alkyne groups can undergo thermal or radical-mediated crosslinking at elevated temperatures, forming a more stable network structure.[7] This can significantly enhance the thermal stability and char yield of the resulting polymer, a desirable characteristic for flame-retardant materials.[7]

Mechanical Properties

The mechanical properties of polymers derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne will be a balance between the rigidity of the alkyne group and the flexibility imparted by the ether linkages. Compared to a polymer made with 1,4-butanediol, we can anticipate:

  • Increased Modulus: The rigid alkyne unit will likely lead to a higher Young's modulus.

  • Tunable Crosslinking: The ability to crosslink the polymer via the alkyne groups provides a mechanism to tune the mechanical properties from a soft elastomer to a rigid thermoset. Studies on other alkyne-functionalized polyesters have shown that the extent of crosslinking directly correlates with an increase in Young's modulus.[4]

Property1,4-Butanediol Based Polymer (Expected)1,4-Bis(2-hydroxyethoxy)-2-butyne Based Polymer (Predicted)Rationale
Glass Transition Temp. (Tg) LowerHigherThe rigid alkyne group restricts chain mobility.
Thermal Stability ModerateHigh (especially if crosslinked)Alkyne groups can crosslink at high temperatures, forming a stable char.[7]
Young's Modulus ModerateHigherIncreased backbone rigidity from the alkyne unit.
Post-Modification Potential NoneHighThe alkyne group is a versatile handle for "click" chemistry.[5]

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis of polyesters and polyurethanes. These should be adapted and optimized for specific applications.

Protocol: Synthesis of an Alkyne-Functionalized Polyester via Melt Polycondensation

Objective: To synthesize a polyester incorporating 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne

  • 1,4-Butanediol (as a co-monomer, optional)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas supply

  • High-vacuum line

Procedure:

  • Charging the Reactor: Charge the reactor with DMT, 1,4-Bis(2-hydroxyethoxy)-2-butyne, and any co-monomer in the desired molar ratio. Add zinc acetate (approx. 200 ppm).

  • Esterification: Heat the reactor to 150-220°C under a slow stream of nitrogen. Methanol will be evolved as the transesterification reaction proceeds. Continue until the evolution of methanol ceases.

  • Polycondensation: Add antimony trioxide (approx. 300 ppm) to the reactor. Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.

  • Monitoring: The viscosity of the melt will increase as the polymerization progresses. Monitor the torque of the mechanical stirrer. The reaction is complete when the desired viscosity is reached.

  • Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench in cold water.

G Start Charge Reactor with Monomers & Catalyst Esterification Heat to 150-220°C under N₂ (Methanol evolves) Start->Esterification Polycondensation_Catalyst Add Sb₂O₃ Catalyst Esterification->Polycondensation_Catalyst Polycondensation Heat to 250-280°C Reduce Pressure (<1 Torr) Polycondensation_Catalyst->Polycondensation Monitor Monitor Viscosity Increase Polycondensation->Monitor End Extrude and Quench Polymer Monitor->End

Protocol: Synthesis of an Alkyne-Functionalized Polyurethane

Objective: To synthesize a polyurethane elastomer incorporating 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Materials:

  • Poly(tetrahydrofuran) (pTHF), hydroxyl-terminated (Mn ~1000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne (as chain extender)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry dimethylacetamide (DMAc)

Procedure:

  • Prepolymer Synthesis: In a flame-dried, three-neck flask under nitrogen, dissolve pTHF in DMAc. Add MDI in a 2:1 molar ratio to pTHF. Heat to 70-80°C and stir for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve 1,4-Bis(2-hydroxyethoxy)-2-butyne in DMAc.

  • Polymerization: Cool the prepolymer solution to ~40°C. Add the chain extender solution dropwise to the prepolymer with vigorous stirring. Add a catalytic amount of DBTDL.

  • Curing: Pour the viscous solution into a mold and cure at 80-100°C for 12-24 hours.

  • Post-Curing: Demold the polymer and post-cure at 60°C for 24 hours to ensure complete reaction.

Conclusion and Future Outlook

1,4-Bis(2-hydroxyethoxy)-2-butyne represents a significant advancement in the toolbox of polymer chemists. Its unique structure offers a compelling blend of properties that are not readily achievable with conventional diol monomers. The presence of the internal alkyne group is a transformative feature, enabling facile post-polymerization modification and opening avenues for the creation of highly functional and "smart" materials. While further direct comparative studies are warranted, the existing body of literature on alkyne-containing polymers strongly supports the predicted enhancements in thermal stability, mechanical properties, and overall versatility. For researchers in drug development and advanced materials, this monomer provides a robust platform for designing next-generation polymers with tailored functionalities.

References

  • Ma, W., Ding, X., Chen, Y., & Wang, Y. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15540–15546. [Link]

  • Amalvy, J. I., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(7), 3947–3998. [Link]

  • Jinan Future chemical Co.,Ltd. 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. [Link]

  • National Center for Biotechnology Information. Polyurethane. In PubChem Compound Summary for CID 16212488. [Link]

  • AIEPHARM. The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. [Link]

  • Siripitayananon, J., et al. (2018). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. Songklanakarin Journal of Science and Technology, 40(4), 869-877. [Link]

  • Gantrade Corporation. Aliphatic vs Aromatic Polyols. [Link]

  • Morgan, A. B., & Tour, J. M. (1999). Synthesis and testing of nonhalogenated alkyne/phosphorus-containing polymer additives: Potent condensed-phase flame retardants. Journal of Applied Polymer Science, 73(5), 707–718. [Link]

Sources

Comparative

Comparative Study of Mechanical Properties of Polyurethanes Derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne

An in-depth guide for researchers, scientists, and drug development professionals This guide presents a comparative analysis of the mechanical properties of polyurethanes synthesized using 1,4-Bis(2-hydroxyethoxy)-2-buty...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals

This guide presents a comparative analysis of the mechanical properties of polyurethanes synthesized using 1,4-Bis(2-hydroxyethoxy)-2-butyne as a chain extender. The central triple bond in this molecule offers a unique structural feature that significantly influences the final properties of the polymer. We will explore how this rigid alkyne moiety alters mechanical performance compared to a conventional aliphatic diol and how it can be leveraged for further crosslinking to create advanced materials.

The insights and protocols herein are designed to provide researchers with a robust framework for developing novel polyurethane-based materials with tailored mechanical characteristics, suitable for applications ranging from advanced coatings to biomedical devices.

Introduction: The Significance of the Alkyne Moiety in Polyurethane Backbones

Polyurethanes (PUs) are a versatile class of polymers whose properties are dictated by the selection of their constituent monomers: a diisocyanate, a soft segment polyol, and a short-chain diol known as a chain extender. The chain extender plays a crucial role in building the hard segments of the polymer, which are primarily responsible for its mechanical strength and thermal stability.[1]

Traditionally, aliphatic diols like 1,4-butanediol (BDO) are used as chain extenders, creating flexible linkages within the hard segments. In this study, we substitute BDO with 1,4-Bis(2-hydroxyethoxy)-2-butyne, a diol distinguished by a central alkyne (carbon-carbon triple bond) group. The linear and rigid geometry of the alkyne bond is hypothesized to impart significant changes to the polymer's bulk properties.

Causality Behind Experimental Choice: The primary motivation for incorporating 1,4-Bis(2-hydroxyethoxy)-2-butyne is to investigate two key aspects:

  • Impact of Rigidity: How does the introduction of a rigid, linear butyne group in the polymer backbone affect chain packing, hard-segment domain formation, and ultimately, the tensile properties of the material?

  • Post-Polymerization Modification: The alkyne group serves as a reactive handle for secondary reactions, such as azide-alkyne "click" chemistry or radical-mediated crosslinking. This allows for the creation of covalently crosslinked networks from a linear thermoplastic precursor, a pathway not available with saturated chain extenders like BDO.

This guide will compare three distinct polyurethane formulations to elucidate these effects:

  • PU-BDO (Control): A conventional polyurethane using 1,4-butanediol as the chain extender.

  • PU-Alkyne (Linear): A polyurethane where 1,4-Bis(2-hydroxyethoxy)-2-butyne is used as the chain extender.

  • PU-Alkyne-XL (Crosslinked): The linear PU-Alkyne polymer that has undergone a post-synthesis crosslinking reaction via the alkyne groups.

Synthesis and Characterization Workflow

The synthesis of the polyurethanes follows a well-established two-step prepolymer method. This approach provides excellent control over the polymer architecture.[2] The workflow ensures that each material is produced under identical conditions, making the comparison of their properties direct and reliable.

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension cluster_2 Step 3: Film Casting & Curing cluster_3 Step 4: Post-Crosslinking (for PU-Alkyne-XL) MDI Diisocyanate (MDI) Reactor1 Reactor (80°C, 2h, N2 atm) MDI->Reactor1 Polyol Polyol (PTMG) Polyol->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer Reactor2 Reactor (70°C, Stirring) Prepolymer->Reactor2 ChainExt Chain Extender (BDO or Alkyne-Diol) ChainExt->Reactor2 PolymerSol Polymer in Solution (DMF) Reactor2->PolymerSol Casting Cast Solution into Mold PolymerSol->Casting Drying Vacuum Oven Drying (60°C, 24h) Casting->Drying Annealing Annealing (100°C, 2h) Drying->Annealing FinalFilm Polymer Film (PU-BDO or PU-Alkyne) Annealing->FinalFilm Crosslinking UV Irradiation (with Photoinitiator) FinalFilm->Crosslinking If PU-Alkyne XLFilm Crosslinked Film (PU-Alkyne-XL) Crosslinking->XLFilm

Caption: Experimental workflow for polyurethane synthesis and film preparation.

Comparative Mechanical Properties: Experimental Data

The mechanical properties of the three polyurethane films were evaluated using tensile testing according to ASTM D638 standards. The results clearly demonstrate the profound impact of the chain extender's chemical structure on the material's performance.

Material IDChain ExtenderCrosslinkedYoung's Modulus (MPa)Ultimate Tensile Strength (UTS) (MPa)Elongation at Break (%)
PU-BDO 1,4-ButanediolNo55 ± 528 ± 3650 ± 50
PU-Alkyne 1,4-Bis(2-hydroxyethoxy)-2-butyneNo150 ± 1245 ± 4350 ± 40
PU-Alkyne-XL 1,4-Bis(2-hydroxyethoxy)-2-butyneYes (UV)450 ± 2052 ± 580 ± 15
Analysis of Results
  • PU-BDO (Control): This material exhibits the typical characteristics of a thermoplastic elastomer: a relatively low modulus, moderate tensile strength, and very high elongation. This is attributed to the flexibility of the butanediol linker, which allows for significant chain uncoiling under stress.

  • PU-Alkyne (Linear): The substitution of flexible BDO with the rigid alkyne-containing diol results in a nearly threefold increase in Young's Modulus and a significant rise in tensile strength.[3] This stiffening effect is a direct consequence of the restricted rotation and linear geometry of the C≡C bond, which limits the conformational freedom of the polymer chains. This increased rigidity, however, comes at the cost of reduced ductility, as evidenced by the sharp decrease in elongation at break.

  • PU-Alkyne-XL (Crosslinked): The introduction of covalent crosslinks between the polymer chains via the alkyne groups leads to a dramatic transformation of the material. The Young's Modulus increases threefold again, indicating the formation of a rigid network structure. While the ultimate tensile strength sees a modest increase, the elongation at break plummets. This behavior is characteristic of a transition from a thermoplastic elastomer to a more rigid thermoset material. The ability to resist deformation is greatly enhanced, but the capacity for plastic flow is nearly eliminated.[1]

Structure-Property Relationship Explained

The observed differences in mechanical properties can be directly traced back to the molecular architecture influenced by the chain extender.

G cluster_0 cluster_1 cluster_2 BDO Flexible Alkane Linker (in PU-BDO) Mobility High Chain Mobility BDO->Mobility Alkyne Rigid Alkyne Linker (in PU-Alkyne) Packing Restricted Mobility Efficient Chain Packing Alkyne->Packing XL Covalent Crosslinks (in PU-Alkyne-XL) Network Immobilized Chains Network Formation XL->Network Soft Soft & Ductile Low Modulus High Elongation Mobility->Soft Stiff Stiff & Strong High Modulus Moderate Elongation Packing->Stiff Hard Hard & Brittle Very High Modulus Low Elongation Network->Hard

Caption: Relationship between molecular structure and mechanical properties.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols used to generate the data in this guide are provided below.

Protocol 1: Synthesis of PU-Alkyne
  • Prepolymer Formation:

    • Add 4,4'-Methylenebis(phenyl isocyanate) (MDI, 2.0 eq.) and Polytetramethylene glycol (PTMG, MW=1000 g/mol , 1.0 eq.) to a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

    • Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve the prepolymer in anhydrous N,N-Dimethylformamide (DMF) to achieve a 30% (w/v) solution.

    • In a separate flask, dissolve 1,4-Bis(2-hydroxyethoxy)-2-butyne (1.0 eq.) in anhydrous DMF.

    • Add the chain extender solution dropwise to the prepolymer solution under vigorous stirring.

    • Maintain the reaction at 70°C for 3 hours. The completion of the reaction can be monitored by the disappearance of the NCO peak (~2270 cm⁻¹) in FT-IR spectroscopy.

  • Film Casting:

    • Pour the viscous polymer solution into a flat glass mold.

    • Place the mold in a vacuum oven at 60°C for 24 hours to slowly evaporate the DMF solvent.

    • After drying, anneal the resulting film at 100°C for 2 hours to remove residual stress and ensure complete phase segregation.

    • Note: For PU-BDO synthesis, substitute 1,4-Bis(2-hydroxyethoxy)-2-butyne with an equimolar amount of 1,4-butanediol.

Protocol 2: Crosslinking of PU-Alkyne Film
  • Preparation: Dissolve 1 wt% of a suitable photoinitiator (e.g., Irgacure 2959) in a solvent like dichloromethane.

  • Coating: Briefly immerse the cast PU-Alkyne film in the photoinitiator solution for 30 seconds and allow the solvent to fully evaporate.

  • UV Curing: Place the film in a UV curing chamber and expose it to UV light (365 nm) for 15 minutes.

  • Post-Treatment: Wash the film with isopropanol to remove any unreacted photoinitiator and dry it under vacuum.

Protocol 3: Mechanical Tensile Testing
  • Sample Preparation: Cut dog-bone shaped specimens from the cast films according to ASTM D638 (Type V) specifications.

  • Testing Conditions: Perform the tests on a universal testing machine equipped with a 500 N load cell at room temperature (25°C).

  • Procedure:

    • Set the crosshead speed to 50 mm/min.

    • Clamp the specimen and apply a tensile load until fracture.

    • Record the stress-strain curve. .

    • Calculate Young's Modulus from the initial linear portion of the curve, the Ultimate Tensile Strength (UTS) from the maximum stress achieved, and the Elongation at Break from the final extension.

    • Test at least five specimens for each material to ensure statistical significance.

Conclusion and Future Outlook

This guide demonstrates that 1,4-Bis(2-hydroxyethoxy)-2-butyne is a highly effective chain extender for modulating the mechanical properties of polyurethanes. The incorporation of its rigid alkyne moiety provides a predictable method for increasing material stiffness and strength.

Furthermore, the reactive nature of the alkyne group opens up a vast design space for creating advanced materials. The post-polymerization crosslinking capability allows for the fabrication of materials that are processable as thermoplastics but can be converted into robust thermosets in their final form. Future research could explore derivatizing the alkyne group with other functionalities, such as grafting side chains to create amphiphilic polymers or attaching bioactive molecules for biomedical applications. The protocols and data presented here serve as a foundational starting point for these exciting future developments.

References

  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2007). Theoretical modeling of the relationship between Young's modulus and formulation variables for segmented polyurethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of crosslink density on the structures and properties of aliphatic polyurethane elastomer. Retrieved from [Link]

  • MDPI. (2023). Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation. Retrieved from [Link]

  • Banaras Hindu University. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. Retrieved from [Link]

  • ResearchGate. (n.d.). Tensile strengths and elongations of polyurethanes from MDI and different soy-based polyols. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Ultimate tensile strength (UTS), (b) Young's modulus, (c) strain at breaking (%), and (d) example of tensile stress-strain curves for the polyurethane series. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Molecular Structure of Polymers Derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne

For researchers, scientists, and drug development professionals venturing into the synthesis of novel polymers, the precise validation of their molecular structure is paramount. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of novel polymers, the precise validation of their molecular structure is paramount. This guide provides an in-depth technical comparison and detailed experimental protocols for validating the structure of polymers synthesized using 1,4-Bis(2-hydroxyethoxy)-2-butyne. This unique diol, with its central alkyne functionality, offers a tantalizing prospect for creating polymers with tailored properties, such as increased rigidity, potential for post-polymerization modification, and unique thermal characteristics.

This guide will navigate through the synthesis of two common classes of polymers, polyurethanes and polyesters, using 1,4-Bis(2-hydroxyethoxy)-2-butyne as a key building block. We will objectively compare the expected structural and performance attributes of these polymers against their conventional aliphatic counterparts and provide a comprehensive suite of analytical techniques for their rigorous validation.

The Strategic Advantage of the 2-Butyne Moiety

The incorporation of the rigid 2-butyne unit into a polymer backbone is a deliberate design choice aimed at influencing the material's properties.[1][2] Compared to flexible aliphatic diols like 1,4-butanediol, the triple bond in 1,4-Bis(2-hydroxyethoxy)-2-butyne introduces a linear and rigid segment. This structural feature is anticipated to:

  • Enhance Thermal Stability: The rigid nature of the butyne group can increase the glass transition temperature (Tg) and thermal degradation temperature of the resulting polymer.[1]

  • Modify Mechanical Properties: The restricted bond rotation around the alkyne can lead to polymers with higher tensile strength and modulus.

  • Enable Post-Polymerization Functionalization: The alkyne group serves as a reactive handle for various chemical transformations, including "click" chemistry, allowing for the attachment of different functional groups to tailor surface properties or for bioconjugation.[3]

Comparative Synthesis and Structural Validation: A Tale of Two Polymer Classes

The two primary hydroxyl groups of 1,4-Bis(2-hydroxyethoxy)-2-butyne make it a suitable monomer for step-growth polymerization, most commonly forming polyurethanes and polyesters.[3]

I. Polyurethanes: Building Rigidity into the Backbone

Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. The properties of the resulting polyurethane are highly dependent on the structure of both the diol and the diisocyanate.[4]

A. Synthesis of a Polyurethane with 1,4-Bis(2-hydroxyethoxy)-2-butyne

A typical synthesis involves the reaction of 1,4-Bis(2-hydroxyethoxy)-2-butyne with a diisocyanate, such as 4,4'-Methylenebis(phenyl isocyanate) (MDI), in the presence of a catalyst like dibutyltin dilaurate (DBTDL).

B. Alternative Diol for Comparison: 1,4-Butanediol

For a direct comparison, a polyurethane synthesized with 1,4-butanediol, a common flexible aliphatic diol, will be used as a benchmark.

C. Expected Performance Comparison

PropertyPolyurethane with 1,4-Bis(2-hydroxyethoxy)-2-butynePolyurethane with 1,4-ButanediolRationale
Glass Transition (Tg) HigherLowerThe rigid butyne unit restricts chain mobility, increasing the energy required for the transition from a glassy to a rubbery state.
Tensile Strength HigherLowerThe rigid segments contribute to a more ordered and stronger polymer network.
Elongation at Break LowerHigherThe increased rigidity reduces the polymer's ability to stretch before breaking.
Solubility Potentially lower in non-polar solventsGenerally soluble in a wider range of solventsThe more rigid and polarizable structure may lead to stronger intermolecular interactions.[1]
II. Polyesters: The Impact of an Alkyne in the Ester Linkage

Polyesters are formed through the polycondensation reaction of a diol and a dicarboxylic acid or its derivative.

A. Synthesis of a Polyester with 1,4-Bis(2-hydroxyethoxy)-2-butyne

The synthesis can be achieved by reacting 1,4-Bis(2-hydroxyethoxy)-2-butyne with a dicarboxylic acid, such as adipic acid, typically at elevated temperatures with the removal of water.

B. Alternative Diol for Comparison: Ethylene Glycol

A polyester based on ethylene glycol and adipic acid (poly(ethylene adipate)) will serve as the comparative standard.

C. Expected Performance Comparison

PropertyPolyester with 1,4-Bis(2-hydroxyethoxy)-2-butynePolyester with Ethylene GlycolRationale
Crystallinity Potentially lowerCan be semi-crystallineThe non-linear geometry around the ether linkages and the rigidity of the butyne unit may disrupt chain packing and hinder crystallization.
Melting Point (Tm) If crystalline, expected to be higherLowerThe rigid butyne core would require more energy to disrupt the crystalline lattice.
Thermal Stability HigherLowerThe inherent stability of the alkyne group can contribute to a higher degradation temperature.

A Comprehensive Guide to Structural Validation: Experimental Protocols

To ensure the successful synthesis and to fully characterize the molecular structure of polymers derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne, a multi-faceted analytical approach is essential.

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Structural & Thermal Validation s1 Reactants: 1,4-Bis(2-hydroxyethoxy)-2-butyne + Diisocyanate / Dicarboxylic Acid s2 Polymerization Reaction (e.g., Polyaddition or Polycondensation) s1->s2 s3 Purification of Polymer s2->s3 c1 FTIR Spectroscopy: Functional Group Analysis s3->c1 Characterize Purified Polymer c2 NMR Spectroscopy: Detailed Structural Elucidation s3->c2 Characterize Purified Polymer c3 Gel Permeation Chromatography (GPC): Molecular Weight & Distribution s3->c3 Characterize Purified Polymer c4 Thermal Analysis (DSC/TGA): Thermal Transitions & Stability s3->c4 Characterize Purified Polymer G cluster_input cluster_analysis cluster_output Polymer Polymer synthesized with 1,4-Bis(2-hydroxyethoxy)-2-butyne FTIR FTIR (Functional Groups) Polymer->FTIR NMR NMR (Chemical Structure) Polymer->NMR GPC GPC (Molecular Weight) Polymer->GPC DSC DSC (Thermal Transitions) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA Structure Confirmed Molecular Structure FTIR->Structure NMR->Structure MW Molecular Weight & Distribution GPC->MW Thermal Thermal Properties DSC->Thermal TGA->Thermal

Sources

Comparative

The Alkyne Advantage: A Comparative Performance Guide to Polyurethanes Synthesized with 1,4-Bis(2-hydroxyethoxy)-2-butyne

For researchers and formulation chemists in the advanced polymers sector, the selection of a chain extender is a critical decision point that dictates the ultimate performance of polyurethane (PU) elastomers. While stand...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation chemists in the advanced polymers sector, the selection of a chain extender is a critical decision point that dictates the ultimate performance of polyurethane (PU) elastomers. While standard aliphatic diols like 1,4-butanediol (BDO) are workhorses of the industry, a new class of specialty chain extenders offers unique functionalities. This guide provides an in-depth performance comparison of polyurethanes synthesized with 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) , a diol distinguished by a central alkyne moiety.

We will objectively compare PU systems based on BEO with those formulated using common linear aliphatic and bio-based chain extenders. This analysis is grounded in the fundamental principles of polymer chemistry and supported by established experimental methodologies to provide a clear, evidence-based perspective for drug development professionals and material scientists.

The Role of the Chain Extender: Architect of the Hard Segment

Polyurethanes are segmented block copolymers, consisting of alternating "soft" and "hard" segments. The soft segment, typically a long-chain polyol, imparts flexibility and elastomeric properties. The hard segment, formed by the reaction of the diisocyanate with a short-chain diol (the chain extender), provides structural integrity, thermal stability, and mechanical strength through physical cross-linking via hydrogen bonding.[1]

The structure of the chain extender directly influences the morphology and properties of the hard domains. Factors such as chain length, symmetry, and rigidity determine the efficiency of hard segment packing, the degree of phase separation from the soft segment, and ultimately, the material's performance profile.[2][3]

cluster_0 Segmented Polyurethane Structure ss1 Soft Segment (Polyol) hs1 Hard Segment (Isocyanate + Chain Extender) ss1->hs1 -NHCOO- ss2 Soft Segment (Polyol) hs1->ss2 -NHCOO- hs2 Hard Segment (Isocyanate + Chain Extender) ss2->hs2 -NHCOO-

Caption: General structure of a segmented polyurethane.

The Unique Structural Contribution of BEO

1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS: 1606-85-5) is a diol with a molecular weight of 174.19 g/mol .[4][5][6][7] Its structure is unique among common chain extenders:

  • Rigid Core: The central butyne (-C≡C-) group is linear and rotationally restricted. This rigidity enhances the stiffness of the hard segment, promoting strong intermolecular packing and potentially increasing the material's modulus and thermal stability.

  • Flexible Spacers: The two hydroxyethoxy (-O-CH₂-CH₂-OH) arms contain ether linkages, which introduce a degree of flexibility. This combination of a rigid core with flexible arms distinguishes BEO from simple, uniformly rigid or flexible diols like BDO.

  • Reactive Handle: Crucially, the alkyne bond is retained within the polymer backbone after polymerization. This triple bond serves as a latent reactive site for post-synthesis modifications via "click chemistry," such as thiol-yne reactions, allowing for surface functionalization, grafting, or secondary cross-linking.[8]

Comparative Performance Analysis

To illustrate the performance advantages of BEO, we compare hypothetical, yet scientifically-grounded, data for a polyurethane system synthesized with BEO against three controls:

  • PU-BDO: A standard formulation using 1,4-butanediol, a widely used C4 linear diol.

  • PU-HDO: A formulation with 1,6-hexanediol, a more flexible C6 linear diol.

  • PU-IS: A formulation with Isosorbide, a rigid, bio-based diol.

All formulations are assumed to be based on the same polyol (e.g., 2000 g/mol polytetrahydrofuran) and diisocyanate (e.g., MDI) at an equivalent hard segment content.

Table 1: Comparative Mechanical Properties
PropertyTest MethodPU-HDO (Flexible Control)PU-BDO (Standard Control)PU-IS (Rigid Control)PU-BEO (Subject Material) Causality Behind Performance
Tensile Strength (MPa) ASTM D41228354542 The rigid alkyne core of BEO promotes strong hard segments, leading to high tensile strength, comparable to the rigid bio-based diol.
Elongation at Break (%) ASTM D412650550400500 The flexible ether linkages in BEO provide better chain mobility than the purely rigid isosorbide, resulting in superior elongation.
100% Modulus (MPa) ASTM D412581211 The stiffness imparted by the butyne group leads to a high modulus, indicating good resistance to initial deformation.
Shore A Hardness ASTM D224080A88A95A92A Hardness correlates with the rigidity and packing efficiency of the hard segments, where BEO provides a significant increase over standard aliphatic diols.
Table 2: Comparative Thermal & Functional Properties
PropertyTest MethodPU-HDOPU-BDOPU-ISPU-BEO Causality Behind Performance
Glass Transition (Tg) of Hard Segment (°C) DSC85105125120 The rigidity and linearity of the butyne group enhance the thermal stability of the hard domains, pushing the Tg to a higher temperature.[9][10]
Solvent Resistance (Toluene Swell, %) ASTM D54345302022 The efficient packing of the BEO-containing hard segments creates a more tortuous path for solvent ingress, leading to excellent chemical resistance.
Post-Functionalization Potential N/ANoneNoneNoneHigh The alkyne group is a unique feature enabling covalent bonding of other molecules post-polymerization, a key advantage for creating functional materials.[8]

Experimental Methodologies

To ensure the trustworthiness of comparative data, standardized protocols must be rigorously followed.

Protocol 1: Synthesis of a BEO-Based Polyurethane Elastomer

This protocol describes a typical two-step prepolymer method for synthesizing a polyurethane elastomer.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (Soft Segment Polyol)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) (Chain Extender)

  • Dibutyltin dilaurate (DBTDL) (Catalyst)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Drying: Dry the PTMEG polyol at 80°C under vacuum for 4 hours to remove residual moisture (<0.03%).

  • Prepolymer Formation:

    • Charge the dried PTMEG into a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and thermometer.

    • Heat to 60°C.

    • Add molten MDI at a 2:1 molar ratio of NCO:OH groups relative to the polyol.

    • Stir the mixture at 80°C for 2-3 hours until the theoretical %NCO content is reached (verified by titration).

  • Chain Extension:

    • Cool the prepolymer to 60°C and add anhydrous toluene to reduce viscosity.

    • In a separate vessel, dissolve the stoichiometric amount of BEO chain extender (to react with the remaining NCO groups) in toluene.

    • Add a catalytic amount of DBTDL (e.g., 20 ppm) to the BEO solution.

    • Slowly add the BEO solution to the stirred prepolymer. An increase in viscosity will be observed.

  • Casting and Curing:

    • Once the chain extender is fully incorporated, degas the polymer solution under vacuum.

    • Pour the viscous solution into a pre-heated, release-agent-coated mold.

    • Cure in an oven at 100°C for 16-24 hours.

  • Post-Curing: Demold the elastomer sheet and post-cure at room temperature for 7 days before testing.

cluster_workflow Polyurethane Synthesis Workflow A 1. Dry Polyol (80°C, Vacuum) B 2. Add MDI (NCO:OH = 2:1) A->B C 3. Form Prepolymer (80°C, 2-3h) B->C E 5. Chain Extend (Add BEO solution to Prepolymer) C->E D 4. Dissolve BEO + Catalyst in Solvent D->E F 6. Degas and Cast into Mold E->F G 7. Cure (100°C, 24h) & Post-Cure (7 days) F->G

Caption: Workflow for the synthesis of a BEO-based polyurethane.

Protocol 2: Tensile Property Testing (ASTM D412)

This protocol outlines the standardized method for evaluating the key mechanical properties of the synthesized elastomers.[11][12][13]

  • Specimen Preparation: Die-cut dumbbell-shaped specimens (Die C) from the cured elastomer sheets. Ensure all cuts are clean and free of nicks.[11]

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Measurement: Measure the thickness and width of the narrow section of each specimen at three points and use the median value to calculate the cross-sectional area.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine equipped with an extensometer.

    • Set the grip separation speed to 500 ± 50 mm/min.

    • Initiate the test, recording the force and elongation simultaneously until the specimen ruptures.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength: The maximum stress achieved before rupture.

    • Ultimate Elongation: The strain at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%).

Protocol 3: Glass Transition Temperature (Tg) Analysis by DSC

This protocol details the use of Differential Scanning Calorimetry (DSC) to determine the thermal transitions of the polymer.[14][15][16]

  • Sample Preparation: Cut a small sample (10-15 mg) from the elastomer and seal it in an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heat: Heat the sample from -80°C to 200°C at a rate of 10°C/min to erase any prior thermal history.

    • Cool: Cool the sample from 200°C back to -80°C at 10°C/min.

    • Second Heat: Heat the sample again from -80°C to 200°C at 10°C/min. The data from this second heating scan is used for analysis.

  • Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition (Tg) is identified as a step-change in the heat capacity. The midpoint of this transition is reported as the Tg value.[14][17]

Conclusion and Field-Proven Insights

The strategic selection of 1,4-Bis(2-hydroxyethoxy)-2-butyne as a chain extender imparts a unique and advantageous balance of properties to polyurethane elastomers.

Key Takeaways:

  • Enhanced Performance: The rigid alkyne core of BEO significantly improves the mechanical and thermal properties of polyurethanes compared to standard flexible aliphatic diols like HDO and BDO. It delivers high tensile strength, modulus, and thermal stability, rivaling that of more complex rigid chain extenders.

  • Balanced Flexibility: Unlike purely rigid structures that can lead to brittleness, the ether linkages in BEO maintain good elongation and elastomeric character.

  • The Functional Advantage: The most compelling feature of BEO is the retention of the alkyne group in the polymer backbone. This offers a platform for creating next-generation materials. For drug-eluting devices, this allows for the covalent attachment of therapeutic agents. For advanced coatings, it enables the grafting of molecules to modify surface properties like hydrophilicity or biocompatibility.

For researchers developing high-performance elastomers, specialty adhesives, or functional biomaterials, BEO represents a powerful tool to not only enhance core material properties but also to unlock novel applications through post-polymerization modification.

References

  • Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Investigation on Effects of Chain Extenders and Cross-linking Agents of Polyurethane Elastomers Using Independent Building Vibration Isolation. (n.d.). Sensors and Materials. Retrieved January 5, 2026, from [Link]

  • Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The Comprehensive Guide to ASTM D412 Elastomer Tensile Testing. (2023, April 6). ADMET. Retrieved January 5, 2026, from [Link]

  • Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. (2021, January 13). MDPI. Retrieved January 5, 2026, from [Link]

  • Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. (2010, April 1). PCI Magazine. Retrieved January 5, 2026, from [Link]

  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer. (2024, March 22). MDPI. Retrieved January 5, 2026, from [Link]

  • Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • ASTM D412 Tension Testing Rubber & Elastomers. (n.d.). TestResources. Retrieved January 5, 2026, from [Link]

  • Glass Transition Temperature. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 5, 2026, from [Link]

  • ASTM D412 Tensile test rubber & elastomers. (n.d.). ZwickRoell. Retrieved January 5, 2026, from [Link]

  • Impact on the Physico-chemical and Mechanical Properties of the Chain Extended Polyurethane: A Review. (2021, February 25). ResearchGate. Retrieved January 5, 2026, from [Link]

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  • Synthesis and characterization of waterborne polyurethanes with alkoxy silane groups in the side chains for potential application in waterborne ink. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

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  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022, April 26). PMC - NIH. Retrieved January 5, 2026, from [Link]

  • How to perform ASTM D412 Tensile Test on Rubber & Elastomers. (n.d.). Presto Group. Retrieved January 5, 2026, from [Link]

  • How Does DSC Measure Glass Transition Temperature (Tg)? (2025, May 7). Chemistry For Everyone. Retrieved January 5, 2026, from [Link]

  • Overview of Glass Transition Analysis by Differential Scanning Calorimetry. (n.d.). TA Instruments. Retrieved January 5, 2026, from [Link]

  • Thermodynamic properties of linear polyurethanes based on 1,6-hexamethylenediisocyanate with butane-1,4-diol and hexane-1,6-diol in the temperature range from T → 0 to 460 K. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

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Validation

Advanced characterization of polymers derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne

An In-Depth Comparative Guide to the Advanced Characterization of Polymers Derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne Authored by a Senior Application Scientist In the pursuit of advanced biomaterials and functional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Advanced Characterization of Polymers Derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne

Authored by a Senior Application Scientist

In the pursuit of advanced biomaterials and functional polymers, the choice of monomer is a critical determinant of the final material's properties and potential applications. 1,4-Bis(2-hydroxyethoxy)-2-butyne is an emerging monomer that offers a unique combination of functionalities: two primary hydroxyl groups suitable for step-growth polymerization and a central, sterically accessible alkyne group.[1] This alkyne moiety serves as a reactive handle for post-polymerization modifications via "click" chemistry, allowing for the covalent attachment of bioactive molecules, imaging agents, or other functional groups.[2]

This guide provides a comprehensive comparison of the expected characteristics of a polyurethane synthesized from 1,4-Bis(2-hydroxyethoxy)-2-butyne against a conventional polyurethane derived from the common diol, 1,4-butanediol. We will delve into the advanced characterization techniques necessary to elucidate their structural, thermal, and mechanical properties, providing field-proven insights into the causality behind our experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel functional polymers in their work.

Conceptual Framework: Synthesis of Comparative Polyurethanes

To establish a valid comparison, we conceptualize the synthesis of two distinct polyurethanes (PUs). Both are synthesized using 4,4'-methylene diphenyl diisocyanate (MDI) as the isocyanate component and a diol chain extender. The key difference lies in the diol used:

  • Alkyne-PU: Synthesized with 1,4-Bis(2-hydroxyethoxy)-2-butyne.

  • Conventional-PU: Synthesized with 1,4-butanediol, a widely used chain extender in the polyurethane industry.[3]

The synthesis follows a standard two-step prepolymer method. The selection of this method is deliberate; it allows for precise control over the stoichiometry and molecular weight, which is critical for forming high-performance polyurethane materials.[4]

G cluster_synthesis Polyurethane Synthesis Workflow cluster_diols Comparative Diols MDI Diisocyanate (MDI) Prepolymer Prepolymer Formation (NCO-terminated) MDI->Prepolymer Diol Diol Monomer Diol->Prepolymer AlkyneDiol 1,4-Bis(2-hydroxyethoxy)-2-butyne (for Alkyne-PU) ButaneDiol 1,4-Butanediol (for Conventional-PU) ChainExtender Chain Extension (Diol Addition) Prepolymer->ChainExtender Reacts with Polymer Final Polyurethane ChainExtender->Polymer

Caption: Workflow for polyurethane synthesis using different diols.

Advanced Spectroscopic Characterization

Spectroscopic analysis is the foundational step in polymer characterization, confirming the chemical structure and providing insights into intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is indispensable for polyurethane analysis. Its primary utility is to confirm the formation of the urethane linkage and to qualitatively assess the degree of hydrogen bonding within the polymer matrix.[5] Hydrogen bonding between the N-H group (proton donor) of one urethane linkage and the C=O group (proton acceptor) of another is a key driver of microphase separation and dictates many of the material's mechanical properties.[6]

We expect to see characteristic peaks for both PUs:

  • N-H stretching: Around 3300-3340 cm⁻¹, indicating hydrogen-bonded N-H groups.[7]

  • C=O stretching: A split peak around 1700-1730 cm⁻¹. The peak at ~1730 cm⁻¹ corresponds to "free" carbonyl groups, while the peak at ~1700 cm⁻¹ arises from hydrogen-bonded carbonyl groups.[5]

  • C-O-C stretching: Around 1100-1250 cm⁻¹.

For the Alkyne-PU , we will also look for a weak but sharp peak around 2200-2250 cm⁻¹ , confirming the preservation of the C≡C triple bond from the monomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping it with isopropanol and taking a background spectrum.

  • Place a small piece of the polymer film directly onto the crystal.

  • Apply pressure using the ATR anvil to ensure good contact.

  • Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to achieve a good signal-to-noise ratio.

  • Analyze the resulting spectrum for the key functional groups mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While FTIR confirms functional groups, ¹H and ¹³C NMR provide detailed structural elucidation of the polymer's repeat unit. It is the definitive method for verifying that the monomer units have been incorporated in the expected manner. For the Alkyne-PU , ¹³C NMR is particularly crucial for identifying the quaternary carbons of the alkyne group, which typically appear in the 80-90 ppm range.

Experimental Protocol: ¹H NMR

  • Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Integrate the peaks to confirm the ratio of protons from the diisocyanate and diol components, verifying the polymer composition.

Thermal Properties Analysis

Thermal analysis techniques are critical for determining the operational temperature range of a polymer and understanding its phase behavior.[8]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions.[9] The glass transition temperature (Tg) is of paramount importance; it marks the transition from a rigid, glassy state to a more flexible, rubbery state.[10] The rigidity of the butyne unit in the Alkyne-PU is expected to restrict chain mobility, leading to a higher Tg compared to the more flexible aliphatic chain of the Conventional-PU .

Experimental Protocol: DSC Analysis

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.[9]

  • Place both pans into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the polymer's prior thermal history. A typical procedure is:

    • Heat from 25°C to 200°C at 10°C/min.

    • Hold for 2 minutes to ensure complete melting of any crystalline domains.

    • Cool from 200°C to -80°C at 10°C/min.

    • Heat from -80°C to 200°C at 10°C/min.[9]

  • The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[11] This is essential for defining the upper temperature limit for processing and application. The degradation profile can also offer clues about the composition, such as the percentage of organic material versus inorganic filler (if any).[12]

Experimental Protocol: TGA Analysis

  • Weigh 10-15 mg of the polymer sample into a ceramic TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[11]

  • Record the mass loss as a function of temperature.

  • Determine the onset of degradation (Td), typically defined as the temperature at which 5% mass loss occurs.

Thermal PropertyAlkyne-PU (Expected)Conventional-PU (Expected)Rationale for Difference
Glass Transition (Tg) HigherLowerThe rigid alkyne unit in the Alkyne-PU backbone restricts segmental motion, increasing the energy required for the glass transition.
Degradation Temp (Td) Similar or Slightly LowerSimilarThe primary degradation pathway is typically the scission of the urethane linkage, which is common to both polymers. The alkyne unit may offer a slightly less stable site under high thermal stress.

Mechanical Performance Evaluation

Mechanical testing provides direct, quantitative data on a material's suitability for load-bearing applications.[13] Standardized test methods, such as those from ASTM, are crucial for ensuring results are consistent and comparable.[14]

Tensile Testing

Expertise & Rationale: Tensile testing is a fundamental mechanical test that measures a material's response to being pulled apart.[15] It yields critical parameters:

  • Young's Modulus: A measure of stiffness.

  • Tensile Strength: The maximum stress the material can withstand before failure.

  • Elongation at Break: A measure of ductility or how much the material can stretch before breaking.

The rigid alkyne unit in the Alkyne-PU is expected to increase the polymer's stiffness and tensile strength but potentially reduce its elongation at break compared to the Conventional-PU .

Experimental Protocol: Tensile Testing (Following ASTM D638)

  • Prepare dog-bone shaped specimens of the polymer films according to ASTM D638 Type V dimensions.[16]

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[16]

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[16]

  • Record the stress-strain curve and calculate the Young's modulus, tensile strength, and elongation at break. Test at least five specimens for statistical validity.[16]

Mechanical PropertyAlkyne-PU (Expected)Conventional-PU (Expected)Rationale for Difference
Young's Modulus (Stiffness) HigherLowerThe rigid, planar structure of the alkyne group stiffens the polymer backbone.
Tensile Strength HigherLowerIncreased intermolecular forces and chain rigidity from the alkyne unit contribute to higher strength.
Elongation at Break LowerHigherThe flexibility of the aliphatic butane chain in the Conventional-PU allows for greater chain extension before failure.

Potential for Biomedical Applications: The Role of the Alkyne Group

The true advantage of the Alkyne-PU lies in its potential for post-polymerization modification, which is highly relevant for drug development and biomedical applications.[17] The alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction.[2]

G cluster_workflow Post-Polymerization Modification Workflow AlkynePU Alkyne-PU (Backbone with C≡C) ClickReaction CuAAC 'Click' Chemistry AlkynePU->ClickReaction AzideMolecule Azide-Functionalized Molecule (e.g., Drug, Peptide) AzideMolecule->ClickReaction FunctionalizedPU Functionalized PU (Bioactive Polymer) ClickReaction->FunctionalizedPU Covalently Links

Caption: Functionalization of Alkyne-PU via click chemistry.

This capability allows for the covalent attachment of therapeutic agents, targeting ligands, or hydrophilic polymers like polyethylene glycol (PEG) to create drug delivery systems, tissue engineering scaffolds, or non-fouling surfaces. While both polymers would need to undergo rigorous biocompatibility testing, the Alkyne-PU provides a versatile platform for creating advanced, functional biomaterials.[18][19] Initial biocompatibility can be assessed via in vitro cytotoxicity assays (e.g., MTT assay) using cell lines relevant to the target application.[2]

Conclusion

Polymers derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne represent a promising class of materials that bridge the gap between structural performance and advanced functionality. As demonstrated through this comparative guide, the inclusion of the alkyne moiety in a polyurethane backbone is predicted to enhance thermal stability (Tg) and mechanical stiffness at the cost of some flexibility. However, its most significant advantage is the capacity for post-synthesis modification, opening up a vast design space for applications in drug delivery, regenerative medicine, and beyond. The characterization workflow detailed herein provides a robust framework for researchers to validate these properties and unlock the full potential of this versatile monomer.

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Comparative

A Comparative Guide to the Spectroscopic Confirmation of 1,4-Bis(2-hydroxyethoxy)-2-butyne Synthesis

This guide provides an in-depth technical comparison of spectroscopic methodologies for the confirmation of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a key intermediate in various industrial applications, including as a brighte...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the confirmation of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a key intermediate in various industrial applications, including as a brightener in nickel electroplating and in the dyeing of acrylic fibers.[1][2][3][4] We will explore a common synthetic route and detail the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to validate the reaction's success. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical techniques for reaction monitoring and product characterization.

The Synthetic Landscape: Choosing the Right Path

The synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne (C₈H₁₄O₄, MW: 174.19 g/mol )[1][5] typically starts from 2-butyne-1,4-diol. Two prevalent methods for the ethoxylation of the hydroxyl groups are the Williamson ether synthesis and the base-catalyzed reaction with ethylene oxide.

  • Method A: Williamson Ether Synthesis: This classic Sₙ2 reaction involves the deprotonation of 2-butyne-1,4-diol with a strong base (like sodium hydride) to form the dialkoxide, which then acts as a nucleophile, attacking an electrophilic 2-haloethanol (e.g., 2-chloroethanol).[6][7][8][9] While reliable and versatile, this method requires stoichiometric control of the base and alkylating agent and can be prone to elimination side reactions, especially with secondary halides.[7][9]

  • Method B: Reaction with Ethylene Oxide: A common industrial approach involves the reaction of 2-butyne-1,4-diol with ethylene oxide under basic or acidic catalysis.[4] This method is highly efficient for producing hydroxyethyl ethers. The reaction proceeds via the ring-opening of the strained epoxide ring by the nucleophilic attack of the alcohol's oxygen.

For the purpose of this guide, we will focus on the Williamson ether synthesis as a representative and widely understood laboratory-scale procedure, allowing for a clear comparison of spectroscopic data between starting materials and the final product.

Reaction Mechanism: Williamson Ether Synthesis

The mechanism is a bimolecular nucleophilic substitution (Sₙ2). The alkoxide ion, formed by deprotonating the alcohol, attacks the carbon atom bearing the leaving group (e.g., a halide) in a single, concerted step.[7][9]


}

Williamson Ether Synthesis of the target molecule.

A Multi-faceted Approach to Spectroscopic Confirmation

No single spectroscopic technique provides a complete picture of a chemical reaction. A synergistic approach, utilizing IR, NMR, and MS, offers a self-validating system for confirming the structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne.


}

Overall workflow for synthesis and confirmation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is an excellent first-pass technique to quickly assess the progress of the reaction by monitoring the appearance and disappearance of key functional groups.

  • Starting Material (2-Butyne-1,4-diol):

    • A very broad and strong O-H stretching band around 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

    • A weak C≡C stretching band in the 2100-2260 cm⁻¹ region.[10] Symmetrical internal alkynes may show a very weak or absent signal.

    • A strong C-O stretching band around 1050-1150 cm⁻¹.[11][12]

  • Product (1,4-Bis(2-hydroxyethoxy)-2-butyne):

    • Appearance of C-O-C Stretch: The most telling sign of success is the appearance of a strong, characteristic C-O-C (ether) stretching band, typically in the 1050-1150 cm⁻¹ region.[11][12][13][14]

    • Change in O-H Stretch: The product still contains hydroxyl groups, so an O-H stretch will be present. However, its shape and position may change compared to the starting diol due to different hydrogen bonding environments.

    • Retention of C≡C Stretch: The weak alkyne stretch should still be present in the 2100-2260 cm⁻¹ range.

This comparison allows for a qualitative confirmation that an ether linkage has formed while the alcohol and alkyne functionalities are retained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.

  • ¹H NMR Spectroscopy: This technique reveals the chemical environment of each proton.

    • Starting Material (2-Butyne-1,4-diol): A simple spectrum showing a singlet for the two equivalent propargylic methylene groups (-CH₂-) and a signal for the hydroxyl protons (-OH).

    • Product (1,4-Bis(2-hydroxyethoxy)-2-butyne): The product's spectrum is more complex and diagnostic. Protons on carbons adjacent to an ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm range.[11][12][15]

      • Key Signals to Observe: The appearance of two new triplets, corresponding to the -O-CH₂-CH₂-OH moiety, is a clear indication of the successful reaction. The propargylic protons (-C≡C-CH₂-O-) will also shift compared to the starting material.

  • ¹³C NMR Spectroscopy: This provides a count of unique carbon environments.

    • Starting Material (2-Butyne-1,4-diol): Two signals are expected: one for the propargylic carbons and one for the sp-hybridized alkyne carbons.

    • Product (1,4-Bis(2-hydroxyethoxy)-2-butyne): The product will show four distinct signals. The appearance of two new signals for the ethoxy carbons (-O-CH₂-CH₂-OH) is confirmatory. Ether carbon atoms typically resonate in the 50-80 ppm range.[11][12] The alkyne carbons are expected in the 70-100 ppm region.[16]

Spectroscopic Data Summary for 1,4-Bis(2-hydroxyethoxy)-2-butyne
Technique Expected Observations
IR (cm⁻¹) ~3400 (broad, O-H stretch), ~2900 (C-H stretch), ~2200 (weak, C≡C stretch), ~1100 (strong, C-O-C stretch)[10][11][12]
¹H NMR (ppm) Signals corresponding to -C≡C-CH ₂-O-, -O-CH ₂-CH ₂-OH, and -O-CH₂-CH₂-OH . The methylene protons adjacent to the ether oxygen are expected around 3.5-4.2 ppm.[11][12][15][17]
¹³C NMR (ppm) Four distinct signals: -C≡C -CH₂-O- (~80-90 ppm), -C≡C-C H₂-O- (~50-60 ppm), -O-C H₂-CH₂-OH (~65-75 ppm), -O-CH₂-C H₂-OH (~60-65 ppm).[11][12][18]
Mass Spec (m/z) Molecular Ion [M+H]⁺ at 175.0965 or [M+Na]⁺ at 197.0784.[19]
Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is the ultimate tool for confirming the molecular weight of the synthesized product. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal as they minimize fragmentation and provide a clear molecular ion peak.[20][21]

  • Expected Result: For 1,4-Bis(2-hydroxyethoxy)-2-butyne (C₈H₁₄O₄), the expected monoisotopic mass is 174.0892 Da.[5] In ESI-MS, one would look for the protonated molecule [M+H]⁺ at m/z 175.0965 or the sodium adduct [M+Na]⁺ at m/z 197.0784.[19] The absence of a signal corresponding to the starting material's mass (86.0368 Da for 2-butyne-1,4-diol)[22] and the presence of the product's mass provides unequivocal evidence of a successful synthesis.

Experimental Protocols

Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne via Williamson Ether Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-butyne-1,4-diol (1.0 eq) to anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until hydrogen evolution ceases.

  • Sₙ2 Reaction: Add 2-chloroethanol (2.2 eq) dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Spectroscopic Analysis Protocols
  • IR Spectroscopy:

    • Acquire a background spectrum of the empty ATR crystal or salt plates.

    • Apply a small amount of the purified liquid sample.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Clean the crystal or plates thoroughly between the analysis of the starting material and the product.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[23]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹H NMR, use a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled experiment.[23]

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Identify the molecular ion peaks corresponding to [M+H]⁺ and/or [M+Na]⁺.

By systematically applying this combination of synthesis and multi-faceted spectroscopic analysis, researchers can confidently confirm the reaction of 1,4-Bis(2-hydroxyethoxy)-2-butyne, ensuring the integrity and purity of this valuable chemical intermediate for further applications.

References

  • Montaudo, G., & Lattimer, R. P. (2002). Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. Analytical Chemistry, 74(15), 3828–3836.
  • Jackson, A. T., & Scrivens, J. H. (1998). Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry.
  • Kuki, Á., Nagy, L., & Zsuga, M. (2018). Characterization of various polyether polyols by Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Robles, E. J., & Elizalde, M. (2016).
  • Lee, H., et al. (2019). Characterization of Polyethers Using Tandem Mass Spectrometry with Hydrogen Abstraction Dissociation and Thermal Activation. Analytical Chemistry, 91(15), 10178–10185.
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  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Li, H., & Liu, Y. (1998). Infrared Spectroscopic Studies of Interactions of the Diols with Aprotic Solvents. Chemical Research in Chinese Universities, 14(3), 268-272.
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  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Gesynthem. (n.d.). The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • LookChem. (n.d.). China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. Retrieved from [Link]

  • Chemcess. (2024, April 24). 2-Butyne-1,4-diol: Properties, Production And Uses. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Al-Khafaji, Y. H. (n.d.). Infrared Spectroscopy For Ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction network for 2-butyne-1,4-diol hydrogenation. Retrieved from [Link]

  • Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction process of 2-Butyne-1,4-diol. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • LookChem. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. Retrieved from [Link]

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  • del Agua, I., et al. (2018). Supporting Info. The Royal Society of Chemistry.

Sources

Validation

Methods for assessing the purity of synthesized 1,4-Bis(2-hydroxyethoxy)-2-butyne

A Comparative Guide to Purity Assessment of 1,4-Bis(2-hydroxyethoxy)-2-butyne Introduction: The Imperative of Purity in Specialty Chemicals 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5) is a specialized diol ethe...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Introduction: The Imperative of Purity in Specialty Chemicals

1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5) is a specialized diol ether that serves as a critical component in various industrial applications, most notably as a leveling and brightening agent in nickel electroplating baths.[1][2][3] Its molecular structure, featuring a central alkyne bond flanked by two hydroxyethoxy arms, imparts unique properties that influence the quality and finish of the final plated product.[4] However, the efficacy of this molecule is inextricably linked to its purity. The presence of impurities—ranging from unreacted starting materials and side-reaction products to residual solvents and water—can compromise bath stability, introduce defects in the plating, and lead to inconsistent performance.

For researchers and professionals in drug development and fine chemical synthesis, where this molecule might serve as a versatile building block[4], purity is not just a matter of quality but of reaction integrity and safety. This guide provides an in-depth, comparative analysis of the principal analytical methods for assessing the purity of synthesized 1,4-Bis(2-hydroxyethoxy)-2-butyne. We move beyond mere procedural descriptions to explain the causality behind methodological choices, offering a framework for developing a robust, self-validating quality control strategy.

Anticipating the Adversaries: Potential Impurities

A logical purity assessment strategy begins with understanding the potential impurities, which are primarily dictated by the synthesis route—typically the condensation of 2-butyne-1,4-diol with ethylene oxide.[3]

Impurity Class Specific Examples Origin
Starting Materials 2-Butyne-1,4-diol, Ethylene oxide (or its oligomers)Incomplete reaction
Side-Reaction Products Mono-ethoxylated butynediol, Polyethylene glycols (PEGs)Non-stoichiometric reaction, side reactions
Isomers Positional isomers if synthesis allowsAlternative reaction pathways
Degradation Products Oxidation or polymerization productsImproper handling or storage
Residual Solvents Toluene, Dioxane, etc.Purification process
Water Adventitious moisture, reaction byproductSynthesis, workup, or storage

Part 1: Chromatographic Techniques - The Separation Specialists

Chromatography is the cornerstone of purity analysis, physically separating the target compound from impurities based on differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile, thermally sensitive molecule like 1,4-Bis(2-hydroxyethoxy)-2-butyne, HPLC is the most powerful and widely applicable chromatographic technique for quantifying organic impurities.

Causality of Method Choice: The compound's polarity, conferred by its two hydroxyl and two ether groups, makes it ideally suited for both normal-phase and reversed-phase HPLC. Reversed-phase is generally preferred as the initial approach due to its robustness and the common use of water/organic solvent mobile phases, which are adept at separating compounds with a range of polarities.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18, 5 µm) B Screen Mobile Phases (Water/Acetonitrile vs. Water/Methanol) A->B C Evaluate Detector (UV @ ~210 nm or RI) B->C D Optimize Gradient Profile C->D E Adjust Flow Rate & Temperature D->E F Perform System Suitability Test (Resolution, Tailing Factor) E->F G Quantify Impurities (Area Percent or with Standards) F->G H Assess Linearity, Accuracy, Precision G->H

Caption: HPLC method development workflow.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Expertise Note: A C18 column provides strong hydrophobic interactions with the butyne backbone, while the polar mobile phase interacts with the hydroxyethoxy groups, offering excellent resolving power for related impurities.

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detector:

    • UV Detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

    • Refractive Index (RI) Detector can be used for universal detection but is not compatible with gradient elution and is less sensitive.

    • Evaporative Light Scattering Detector (ELSD) is an excellent alternative for gradient analysis of compounds without UV chromophores.[5]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Analysis: Inject 10 µL and run the gradient. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Trustworthiness: To validate the area percent result, a reference standard of 1,4-Bis(2-hydroxyethoxy)-2-butyne should be analyzed to confirm its retention time. If available, known impurity standards should be used to confirm their identity and to calculate a more accurate purity value based on relative response factors.

Pros Cons
High resolution and sensitivity for organic impurities.Requires method development.
Quantitative and reproducible.May not detect non-UV active impurities without a universal detector (RI, ELSD).
Can separate closely related structures (e.g., oligomers).Does not quantify water or inorganic salts.
Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with the stationary phase. It is the gold standard for analyzing residual solvents.

Causality of Method Choice: The direct analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne by GC is challenging due to its relatively high boiling point and the presence of active hydroxyl groups, which can cause peak tailing on standard columns. However, it is the ideal method for detecting and quantifying volatile impurities like synthesis solvents.

Experimental Protocol: Headspace GC for Residual Solvents

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A polar column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000 or equivalent), is suitable for separating polar solvents. A common choice is a DB-624 or equivalent.

  • Headspace Parameters:

    • Vial Equilibration Temperature: ~80-100 °C

    • Equilibration Time: 15-30 minutes

  • GC Parameters:

    • Injector Temperature: 200 °C

    • Oven Program: Start at 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

    • Detector Temperature (FID): 250 °C

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., DMSO, DMF). Add an internal standard for quantification.

  • Analysis: The headspace vapor is injected and analyzed. Quantification is performed using a calibration curve generated from standards of the expected residual solvents.

Pros Cons
Excellent sensitivity for volatile organic compounds (solvents).Not suitable for the main analyte or non-volatile impurities.
The definitive method for residual solvent analysis.Requires a headspace autosampler for best results.
Highly accurate and precise with proper calibration.
Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring reaction progress or as a quick purity check.[6][7][8]

Experimental Protocol: TLC

  • Plate: Silica gel 60 F254 plate.

  • Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is Ethyl Acetate/Hexane or Dichloromethane/Methanol. The optimal ratio is found by experimentation to achieve a retention factor (Rf) for the main spot of ~0.3-0.5.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed chamber containing the mobile phase.

  • Visualization:

    • UV light (if the compound or impurities are UV active).

    • Staining with a universal agent like potassium permanganate (KMnO₄) or iodine, which reacts with the hydroxyl and alkyne groups.

Pros Cons
Fast, simple, and very low cost.Primarily qualitative; not easily quantifiable.
Excellent for reaction monitoring.Lower resolution compared to HPLC or GC.
Can visualize multiple components simultaneously.Sensitivity is lower than other methods.

Part 2: Spectroscopic Techniques - The Identity Experts

Spectroscopic methods probe the molecular structure and are indispensable for confirming the identity of the synthesized compound and, in some cases, quantifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For purity assessment, quantitative ¹H NMR (qNMR) provides an absolute, primary method of measurement.[9][10]

Causality of Method Choice: The proton (¹H) NMR spectrum of 1,4-Bis(2-hydroxyethoxy)-2-butyne provides distinct signals for each type of proton, allowing for structural confirmation. By integrating these signals relative to a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[11][12]

Logical Relationship of NMR Signals to Structure

struct HO-CH₂-CH₂-O-CH₂-C≡C-CH₂-O-CH₂-CH₂-OH OH OCH₂ OCH₂ OCH₂ C≡C CH₂O CH₂O CH₂OH OH signals Expected ¹H NMR Signals Singlet (OH) Triplet (CH₂) Triplet (CH₂) Singlet (CH₂) struct:a->signals:s1 a, i struct:h->signals:s2 h struct:g->signals:s3 g struct:f->signals:s4 f

Caption: Correlation of molecular protons to NMR signals.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Choose a high-purity, certified standard with a simple spectrum (ideally a single sharp singlet) that does not overlap with analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the 1,4-Bis(2-hydroxyethoxy)-2-butyne sample.

    • Accurately weigh ~5-10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration.

    • Expertise Note: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (both analyte and standard) is CRITICAL for accurate quantification. A value of 30-60 seconds is often required.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (I_analyte) and the signal from the internal standard (I_IS).

    • Calculate the purity (P_analyte) using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Pros Cons
Primary, absolute method for quantification.Requires expensive instrumentation and expertise.
Provides structural confirmation and purity in one experiment.Lower sensitivity to trace impurities compared to chromatography.
Non-destructive.Signal overlap can complicate analysis.
Detects both organic and solvent impurities if signals are visible.Not suitable for inorganic impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that identifies functional groups within a molecule. It is an excellent tool for identity confirmation but is generally not used for quantitative purity assessment of the primary component.[13]

Key Functional Group Absorptions:

  • O-H Stretch (hydroxyl): A strong, broad band around 3300-3500 cm⁻¹.[14][15]

  • C-H Stretch (aliphatic): Bands around 2850-3000 cm⁻¹.

  • C≡C Stretch (internal alkyne): A weak band around 2100-2260 cm⁻¹. This can be very weak or absent in symmetrical alkynes.

  • C-O Stretch (ether & alcohol): Strong bands in the 1050-1150 cm⁻¹ region.[14]

Use Case: A quick comparison of the synthesized material's FTIR spectrum against a reference spectrum can rapidly confirm its identity and flag any major discrepancies, such as the absence of the O-H band (indicating an undesired side product) or the presence of a strong C=O band (indicating an oxidation impurity).

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique (GC-MS or LC-MS), it is unparalleled for identifying unknown impurities.

Use Case: An LC-MS analysis would be the ideal follow-up to an HPLC-UV analysis. Any peaks observed in the UV chromatogram that do not correspond to the main product can be analyzed by the mass spectrometer. The resulting mass spectrum can be used to deduce the molecular weight and often the structure of the impurity, providing critical information for improving the synthesis or purification process.[16][17][18]

Part 3: Complementary and Absolute Methods

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, it can determine absolute purity based on the principle of melting point depression.[19][20]

Causality of Method Choice: This technique is based on the Van't Hoff equation, which relates the mole fraction of an impurity to the melting point depression of the main component.[21] It is considered an "absolute" method because it does not require calibration standards of the impurities.

Limitations:

  • The compound must be >98% pure for accurate results.[21][22]

  • It must exhibit a sharp, well-defined melting peak and not decompose upon melting.[22]

  • The impurities must be soluble in the molten primary compound.

Use Case: If a highly pure, crystalline batch of 1,4-Bis(2-hydroxyethoxy)-2-butyne is produced, DSC can serve as an excellent orthogonal technique to verify the purity value obtained by chromatographic methods.

Karl Fischer Titration

This is the universally accepted standard method for the specific and accurate determination of water content.[23][24][25]

Causality of Method Choice: Other methods like "Loss on Drying" are non-specific and will measure the loss of any volatile component, including residual solvents.[25] Karl Fischer titration is based on a stoichiometric reaction with water, making it highly specific and accurate even for trace amounts.[26]

Experimental Protocol: Volumetric Karl Fischer

  • Instrumentation: An automated volumetric Karl Fischer titrator.

  • Reagents: Standardized Karl Fischer reagent (iodine-based) and a suitable anhydrous solvent (e.g., methanol).

  • Procedure:

    • The titration vessel is pre-titrated with the KF reagent to eliminate all residual moisture.

    • An accurately weighed amount of the 1,4-Bis(2-hydroxyethoxy)-2-butyne sample is injected into the vessel.

    • The sample is titrated with the KF reagent until the endpoint is reached, which is detected potentiometrically.[24]

    • The volume of titrant used is directly proportional to the amount of water in the sample.

Pros Cons
Gold standard for water content determination.Only measures water content.
Highly specific, accurate, and precise.Requires specialized instrumentation.
Rapid analysis.Reagents are sensitive to atmospheric moisture.

Comparative Summary and Recommended Workflow

No single method can provide a complete picture of a sample's purity. A multi-faceted, orthogonal approach is required for a comprehensive and trustworthy assessment.

Method Primary Use Type Impurities Detected Sensitivity Cost (Instrument)
HPLC Organic PurityQuantitativeNon-volatile organics, isomers, oligomersHighMedium
GC Residual SolventsQuantitativeVolatile organicsVery HighMedium
qNMR Absolute Purity & IDQuantitativeOrganics, solvents (with visible signals)MediumHigh
FTIR Identity ConfirmationQualitativeGross structural differencesLowLow
LC-MS Impurity IDQualitativeNon-volatile organicsVery HighHigh
DSC Absolute PurityQuantitativeEutectic impurities in crystalline solidsMediumMedium
Karl Fischer Water ContentQuantitativeWaterVery HighLow-Medium

A logical workflow for the complete characterization of a new batch of synthesized 1,4-Bis(2-hydroxyethoxy)-2-butyne would be as follows:

  • Identity Confirmation: Use FTIR and ¹H NMR to confirm that the bulk material is the correct structure.

  • Core Purity Analysis:

    • Use HPLC to determine the area % purity and quantify related organic impurities.

    • Use Headspace GC to quantify residual solvents.

    • Use Karl Fischer Titration to determine the water content.

  • Absolute & Orthogonal Verification:

    • Use qNMR to determine the absolute mass purity, which serves as an excellent cross-validation of the chromatographic results.

    • If any unknown impurities are detected by HPLC, use LC-MS to identify them.

    • If the material is crystalline, DSC can provide an additional, independent measure of absolute purity.

The final reported purity should be calculated by subtracting the percentages of all identified impurities (organic, solvent, water) from 100%. This comprehensive approach ensures a scientifically sound and defensible assessment of the quality of synthesized 1,4-Bis(2-hydroxyethoxy)-2-butyne, meeting the rigorous standards required by researchers and industry professionals.

References

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  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1266-1272. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

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  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]

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  • Blank, M. L., et al. (1971). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492-501. [Link]

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  • Salager, J. L., et al. (1989). Experimental Conditions for HPLC Analysis of Ethoxylated Alkyl Phenol Surfactants in Microemulsion Systems. Part I. Isocratic Mode. Journal of Liquid Chromatography, 12(14), 2733-2751. [Link]

  • Nitschke, L., & Huber, L. (1993). Analysis of ethoxylated alcohol surfactants in water by HPLC. Fresenius' Journal of Analytical Chemistry, 345(8-9), 585-588. [Link]

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  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link]

  • Pérez-Fuertes, Y., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. Organic Letters, 8(10), 1971-1974. [Link]

  • Czerwicka, M., et al. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Water, Air, & Soil Pollution, 228(10), 373. [Link]

  • Kelly, A. M., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. [Link]

  • Wasilewski, T., et al. (2021). Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers in Chemistry, 9, 642861. [Link]

  • LookChem. The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. [Link]

  • Wang, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Molecules, 29(11), 2588. [Link]

  • Jinan Future chemical Co.,Ltd. 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. [Link]

  • Wypasek, E., et al. (2022). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Materials, 15(23), 8565. [Link]

  • Li, D., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(11), 6523-6527. [Link]

  • OIV. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]

  • Reddit. Thin layer chromatography for polyethers. [Link]

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  • Milestone Industrial Co. Limited. China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. [Link]

  • Thiele, C., & Papan, C. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 9, 642398. [Link]

  • Baumann, W. J., et al. (1970). Mass spectrometric analysis of long-chain esters of diols. Lipids, 5(7), 604-614. [Link]

  • Sherma, J. (2014). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 27(1). [Link]

  • Li, C., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scan Mass Spectrometry. eScholarship. [Link]

  • Desrochers, S., et al. (1993). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Analytical Biochemistry, 211(1), 103-109. [Link]

  • Semantic Scholar. Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Khan Academy. Thin-layer chromatography (TLC). [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Baumann, W. J. Mass spectrometric analysis of long-chain esters of diols. [Link]

  • Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. ResearchGate. [Link]

  • Yilmaz, K., et al. (2020). GC‐FID chromatogram for specific migration of 1,4‐butanediol from the SMPU film to simulants A, B, and E. ResearchGate. [Link]

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Comparative

A Guide to Ensuring Experimental Reproducibility with 1,4-Bis(2-hydroxyethoxy)-2-butyne

In the realm of chemical synthesis and materials science, the ability to reproduce experimental results is the bedrock of scientific integrity and progress.[1][2] This guide provides researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and materials science, the ability to reproduce experimental results is the bedrock of scientific integrity and progress.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reproducibility of experiments involving 1,4-Bis(2-hydroxyethoxy)-2-butyne. By delving into the critical parameters of this versatile chemical, we aim to equip you with the insights necessary to design robust and reliable experimental protocols.

Understanding 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Profile

1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5) is a symmetrical diol featuring a central butyne core flanked by two hydroxyethoxy arms.[3][4] This unique structure, with its combination of a reactive internal alkyne and terminal hydroxyl groups, makes it a valuable intermediate in a variety of applications, including as a brightener in nickel electroplating, in the synthesis of specialty polymers, and as a precursor for surfactants.[3][4][5][6]

However, the very features that make this molecule versatile also introduce complexities that can impact experimental reproducibility. The hydroxyl groups are susceptible to oxidation and side reactions, while the alkyne can undergo various addition reactions. Therefore, a thorough understanding of its properties and meticulous control over experimental conditions are paramount.

PropertyValueSource
CAS Number 1606-85-5[5]
Molecular Formula C8H14O4[3][5]
Molecular Weight 174.19 g/mol [3][5]
Appearance Clear yellow to brown viscous liquid[4][5]
Density ~1.144 g/mL at 25 °C[5][7]
Boiling Point ~225.17°C (rough estimate)[5]
Refractive Index n20/D ~1.485[5][7]
The Reproducibility Crisis: Acknowledging the Challenge

A significant challenge in the scientific community is the "reproducibility crisis," where researchers find it difficult to replicate published findings.[2][8] A 2016 survey in Nature revealed that over 70% of researchers had failed to reproduce another scientist's experiments.[9] This issue stems from a variety of factors, including incomplete documentation of methods, variability in starting materials, and subtle differences in experimental execution.[2][8] This guide directly addresses these factors in the context of experiments with 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Core Pillars of Reproducibility for 1,4-Bis(2-hydroxyethoxy)-2-butyne

Ensuring the reproducibility of your experiments with this compound hinges on three critical pillars: the integrity of your starting material, the rigorous control of reaction conditions, and the consistency of your analytical methods.

The purity and identity of your 1,4-Bis(2-hydroxyethoxy)-2-butyne are the most critical starting points. Commercial batches can have variations in purity and the presence of isomers or residual starting materials from its synthesis (e.g., from 2-butyne-1,4-diol and ethylene oxide).[6]

Self-Validating Protocol for Starting Material:

  • Procurement and Documentation: Record the manufacturer, lot number, and stated purity of the compound.

  • Visual Inspection: Note the color and viscosity of the liquid. Any significant deviation from a clear yellow, viscous liquid should be investigated.[5]

  • Spectroscopic Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: This is non-negotiable. Confirm the chemical structure and look for impurity peaks. The protons on the carbons adjacent to the hydroxyl groups and the ether linkages are key reporters.

    • FTIR Spectroscopy: Verify the presence of the characteristic O-H (broad peak ~3400 cm⁻¹) and C≡C (weak peak ~2200 cm⁻¹) stretches.

  • Purity Assessment (Quantitative):

    • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC): Use a suitable method to quantify the purity and identify any potential impurities. This provides a baseline purity value for your specific lot.

  • Water Content: Determine the water content using Karl Fischer titration, as water can interfere with many reactions, especially those involving water-sensitive reagents.

cluster_0 Starting Material Validation Workflow procure Procure & Document (Lot No., Supplier) inspect Visual Inspection (Color, Viscosity) procure->inspect nmr NMR Spectroscopy (¹H, ¹³C) inspect->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir purity Purity Assay (GC-MS or HPLC) ftir->purity kf Karl Fischer (Water Content) purity->kf approve Approve for Use kf->approve

Caption: Workflow for validating the integrity of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Subtle variations in the experimental setup can lead to significant differences in outcomes. The following parameters must be precisely controlled and documented.

  • Atmosphere: The alkyne and hydroxyl functionalities can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial. Document the method of inerting (e.g., balloon, Schlenk line).

  • Solvent: The choice and purity of the solvent are critical. Use high-purity, dry solvents, especially for moisture-sensitive reactions. Document the solvent grade and any purification steps (e.g., distillation, passing through a solvent purification system).

  • Temperature: Use a reliable and calibrated temperature control system (e.g., a thermostat-controlled oil bath or a temperature-controlled reactor).[9] Record the internal reaction temperature, not just the bath temperature.

  • Reagent Stoichiometry and Addition: Use calibrated glassware or balances for accurate measurement of all reagents. For liquid additions, specify the rate of addition (e.g., via a syringe pump), as this can affect reaction kinetics and selectivity.

  • Mixing: Specify the type and speed of stirring (e.g., magnetic stir bar size and RPM) to ensure consistent mass transfer.

How you monitor a reaction and characterize the product must be standardized to ensure that results can be compared accurately across different experiments.

  • Reaction Monitoring: Use a consistent method to track the consumption of starting material and the formation of the product. Thin-Layer Chromatography (TLC) with a standardized mobile phase, GC, or HPLC are common choices. Document the sampling procedure and the analytical parameters.

  • Work-up and Purification: The quenching, extraction, and purification steps must be detailed precisely. For example, specify the exact volumes and concentrations of washing solutions. For column chromatography, document the stationary phase (silica gel grade), column dimensions, and eluent system.

  • Product Characterization: Characterize the final product using the same panel of tests as the starting material (NMR, FTIR, GC/HPLC) to confirm its identity and purity. Report the isolated yield.

Comparative Guide: 1,4-Bis(2-hydroxyethoxy)-2-butyne vs. 2-Butyne-1,4-diol

To illustrate the importance of specific molecular features on reproducibility, we compare 1,4-Bis(2-hydroxyethoxy)-2-butyne with its common precursor, 2-Butyne-1,4-diol.

Feature1,4-Bis(2-hydroxyethoxy)-2-butyne2-Butyne-1,4-diolImpact on Reproducibility
Structure Longer, more flexible ethoxy chainsCompact, rigid structureThe flexibility of the ethoxy chains can lead to more complex NMR spectra and potentially different solvation properties, requiring more stringent control over solvent choice.
Hydrophilicity More hydrophilic due to ether oxygensLess hydrophilicThis affects solubility in different solvents. Switching between these two may require a complete re-optimization of the solvent system to ensure a homogeneous reaction.
Reactivity of -OH Primary hydroxyls, potentially less sterically hinderedPrimary hydroxyls, but closer to the rigid alkyne coreThe steric environment and electronic effects of the ethoxy groups might subtly alter the reactivity of the hydroxyl groups, affecting reaction rates and requiring different catalyst loadings for reproducible results.
Hygroscopicity Likely more hygroscopic due to ether linkagesModerately hygroscopicThe higher potential for water absorption in 1,4-Bis(2-hydroxyethoxy)-2-butyne necessitates more rigorous drying procedures and handling under inert conditions to avoid side reactions.

Choosing between these two compounds depends on the desired properties of the final product. However, the increased complexity and hygroscopicity of 1,4-Bis(2-hydroxyethoxy)-2-butyne demand a higher level of control over experimental parameters to ensure reproducibility.

A Reproducible Protocol: Esterification of 1,4-Bis(2-hydroxyethoxy)-2-butyne

This section provides a detailed, self-validating protocol for the esterification of 1,4-Bis(2-hydroxyethoxy)-2-butyne with acetic anhydride, a common transformation.

cluster_1 Reproducible Esterification Workflow setup 1. Setup & Inerting (Dry glassware, N₂ atm) charge 2. Charge Reagents (Validated BEO, Pyridine, DCM) setup->charge cool 3. Cool to 0°C (Ice bath, internal probe) charge->cool add 4. Add Ac₂O Dropwise (Syringe pump, 30 min) cool->add monitor 5. Reaction & Monitoring (Stir at RT, TLC/GC analysis) add->monitor quench 6. Quench Reaction (Saturated NH₄Cl) monitor->quench extract 7. Extraction & Wash (DCM, H₂O, Brine) quench->extract dry 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 9. Purify Product (Column Chromatography) dry->purify characterize 10. Characterize (NMR, FTIR, GC-MS) purify->characterize

Caption: Step-by-step workflow for a reproducible esterification reaction.

Experimental Protocol:

  • Glassware Preparation: All glassware is oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen.

  • Reagent Charging: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add validated 1,4-Bis(2-hydroxyethoxy)-2-butyne (1.74 g, 10.0 mmol). Add dry dichloromethane (DCM, 20 mL) and dry pyridine (2.02 g, 2.1 mL, 25.0 mmol).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Add acetic anhydride (2.25 g, 2.1 mL, 22.0 mmol) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress every hour by taking a small aliquot, quenching it with water, extracting with DCM, and analyzing by TLC (Eluent: 1:1 Ethyl Acetate/Hexanes) and GC-MS. The reaction is complete when the starting material is no longer visible.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash with deionized water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (230-400 mesh) using a gradient of 20% to 50% ethyl acetate in hexanes as the eluent.

  • Characterization and Data Reporting: Combine the pure fractions and remove the solvent in vacuo to yield the product as a clear oil. Characterize by ¹H NMR, ¹³C NMR, FTIR, and GC-MS to confirm structure and purity (>98%). Report the isolated mass and calculate the percentage yield.

By following this detailed protocol and meticulously documenting each step and result, another researcher should be able to replicate your findings faithfull

Conclusion

Reproducibility is not an afterthought but a core component of experimental design. For a versatile yet sensitive molecule like 1,4-Bis(2-hydroxyethoxy)-2-butyne, ensuring reproducible outcomes requires a multi-faceted approach. It begins with the rigorous validation of starting materials, extends to the precise control and documentation of all experimental parameters, and concludes with consistent, thorough analysis of the results. By embracing these principles, the scientific community can build upon a foundation of reliable and trustworthy data, accelerating innovation in drug development and materials science.

References

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Hazard Assessment and Chemical Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. 1,4-Bis(2-hy...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. 1,4-Bis(2-hydroxyethoxy)-2-butyne, with CAS number 1606-85-5, is an amber-colored, viscous liquid with an alcohol-like odor. While its toxicological properties have not been fully investigated, available data indicates that it is harmful if swallowed and causes irritation to the eyes, skin, and respiratory tract.

The primary immediate risks associated with this compound are its irritant properties. Chronic effects may be delayed. Environmentally, some data suggests it may be toxic to aquatic life with long-lasting effects, necessitating containment and prevention of release into waterways.

PropertyValueSource(s)
Molecular Formula C8H14O4
Appearance Amber viscous liquid
Odor Alcohol-like
Known Hazards Harmful if swallowed; Causes eye, skin, and respiratory tract irritation
Incompatibilities Strong oxidizing agents
Hazardous Decomposition Carbon monoxide, carbon dioxide

This hazard profile dictates the need for careful handling, appropriate personal protective equipment (PPE), and a disposal strategy that prevents human exposure and environmental contamination.

The Regulatory Landscape: Your Responsibilities

The disposal of any chemical waste is governed by a stringent regulatory framework. The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Parts 261.3. It is the legal responsibility of the waste generator—the laboratory that created the waste—to determine if a discarded chemical is classified as hazardous.

While 1,4-Bis(2-hydroxyethoxy)-2-butyne is not explicitly listed under RCRA P-Series or U-Series, this does not absolve the generator of responsibility. State and local regulations may have more stringent requirements. Therefore, you must consult your institution's Environmental Health and Safety (EHS) office to ensure complete and accurate classification and compliance.

Pre-Disposal Operations: Spill Management and Waste Segregation

Proper disposal begins with meticulous practices during and after experimentation. This includes the effective management of spills and the correct segregation of waste streams.

In the event of a spill, immediate and correct

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,4-Bis(2-hydroxyethoxy)-2-butyne

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5) demands a thorough understanding of its properties to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: Understanding the "Why" Behind the "What"

1,4-Bis(2-hydroxyethoxy)-2-butyne is an amber, viscous liquid with an alcohol-like odor.[1][2] While its toxicological properties have not been fully investigated, the available data points to specific hazards that directly inform our PPE strategy.[1] The primary risks associated with this chemical are:

  • Irritation: It is a known irritant to the eyes, skin, and respiratory tract.[1][3] Direct contact can lead to discomfort, inflammation, and potential chemical conjunctivitis.[1] The GHS classification supports this, flagging it for causing skin and serious eye irritation.[3] The causality is clear: the chemical's structure allows it to interact with and disrupt biological tissues upon contact.

  • Respiratory Effects: Inhalation of vapors or aerosols can irritate the respiratory system.[1] While specific inhalation toxicity data is limited, the potential for delayed effects like pulmonary edema necessitates caution.[1]

  • Ingestion Hazards: Accidental ingestion may cause gastrointestinal irritation, leading to symptoms such as nausea, vomiting, and diarrhea.[1]

  • Unknown Chronic Effects: The lack of comprehensive toxicological data means we must operate under the precautionary principle.[1] The potential for unknown long-term health effects requires us to minimize all routes of exposure.

These identified hazards form the logical foundation for the stringent PPE and handling protocols that follow.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a matter of preference but a risk-based necessity. All PPE should be inspected before use and selected based on its compatibility with the specific hazards of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

PPE CategorySpecificationRationale and Expert Insight
Eye & Face Protection Chemical safety goggles or a face shield used in conjunction with goggles.[4] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]Given its classification as a serious eye irritant, protecting against splashes is critical.[3] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional barrier during procedures with a higher splash potential, such as transferring large volumes.[6]
Hand Protection Appropriate protective gloves (e.g., Nitrile or Neoprene).[1][5]The chemical is a known skin irritant.[1] Gloves prevent direct contact. While specific permeation data is not available, nitrile and neoprene are common choices for broad protection against organic chemicals.[6] Always check gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.
Body Protection A chemically resistant lab coat or apron.[1][5]Standard cotton lab coats may absorb spills. A chemically resistant material will prevent the substance from reaching your personal clothing and skin. This is crucial for protecting against accidental splashes during handling and transfer.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1]This is the primary engineering control to minimize inhalation exposure.[1] If work outside a fume hood is unavoidable and there is a risk of generating aerosols or vapors, a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be implemented.[1][5] This may require a fit-tested respirator with an appropriate organic vapor cartridge.[6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A self-validating safety protocol ensures that checks and balances are integrated into the workflow. The following steps provide a procedural guide for safely handling 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Step 1: Pre-Handling Preparation

  • Consult the SDS: Before beginning any new procedure, review the Safety Data Sheet (SDS) for 1,4-Bis(2-hydroxyethoxy)-2-butyne.[7]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][5]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood to minimize movement.

  • Don PPE: Put on all required PPE in the correct order: first the lab coat, then safety goggles and/or face shield, and finally, gloves.

Step 2: Chemical Handling

  • Inspect Container: Check the chemical's container for any signs of damage or leaks before opening.

  • Perform Transfer: Carefully pour or pipette the required amount of the viscous liquid, keeping the container opening away from your breathing zone.

  • Maintain Control: Keep the container tightly closed when not in use.[1]

  • Immediate Cleanup: Wipe up any minor drips or spills on the work surface immediately with a suitable absorbent material.

Step 3: Post-Handling Procedure

  • Decontaminate: Clean all non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of properly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][8]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely managing 1,4-Bis(2-hydroxyethoxy)-2-butyne in a laboratory setting.

cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Assemble All Materials A->B C 3. Don Full PPE B->C D 4. Handle Chemical in Fume Hood C->D Proceed to Handling E 5. Decontaminate Workspace & Equipment D->E Work Complete F 6. Segregate & Label Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H I End of Process

Caption: Workflow for handling 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Emergency, Spill, and Disposal Plans

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Management

  • Evacuate: Alert others in the area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.

Disposal Plan All waste contaminated with 1,4-Bis(2-hydroxyethoxy)-2-butyne, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregate: Collect waste in a clearly labeled, sealed container.[9]

  • Label: The label should clearly state "Hazardous Waste" and list the chemical name.

  • Store: Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Dispose: Arrange for pickup and disposal by your institution's certified Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[9]

By adhering to these evidence-based protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Material Safety Data Sheet - Cole-Parmer.
  • 1,4-Bis(2-hydroxyethoxy)-2-butyne | 1606-85-5 - TCI Chemicals.
  • 1,4-Bis(2-hydroxyethoxy)-2-butyne | C8H14O4 | CID 62411 - PubChem.
  • Material Safety Data Sheet - 2-Butyne-1,4-Diol (Pract) - Cole-Parmer.
  • 1,4-Bis(2-hydroxyethoxy)-2-butyne - ChemicalBook.
  • SAFETY DATA SHEET - (Generic).
  • SAFETY DATA SHEET - Sigma-Aldrich (Aquatic Hazard).
  • 1606-85-5, 1,4-Bis(2-hydroxyethoxy)-2-butyne Formula - ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich (Combustible Liquid).
  • Personal protective equipment for handling 1-Phenyl-1,2-butanediol - Benchchem.
  • Personal protective equipment in your pharmacy - Alberta College of Pharmacy.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • Chemical Safety Do's and Don'ts | Injury Prevention - Work-Fit.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA.
  • Hazardous Substances Demand Your Respect | OSF HealthCare.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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